Technical Documentation Center

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde
  • CAS: 172476-18-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde: A Key Metabolite of Amodiaquine

Abstract This technical guide provides a comprehensive overview of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, a significant metabolite of the widely used antimalarial drug, amodiaquine. While much of the exi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, a significant metabolite of the widely used antimalarial drug, amodiaquine. While much of the existing research focuses on the parent compound, understanding the chemical properties, synthesis, and biological profile of its metabolites is crucial for a complete picture of its efficacy and toxicology. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential biological relevance of this compound. We will delve into its relationship with amodiaquine's mechanism of action and toxicity, and provide detailed experimental protocols for its synthesis and analysis.

Introduction: The Significance of a Metabolite

Amodiaquine, a 4-aminoquinoline derivative, has been a cornerstone in the treatment of malaria for decades, often used in combination therapies to combat drug-resistant strains of Plasmodium falciparum.[1] Its therapeutic efficacy is intrinsically linked to its biotransformation in the liver, which results in a variety of metabolites. Among these, 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde emerges as a molecule of interest. Although not the principal active metabolite, its structure, combining the core 7-chloro-4-aminoquinoline moiety with a reactive salicylaldehyde group, warrants detailed investigation.

The study of drug metabolites is paramount in drug development for several reasons:

  • Pharmacological Activity: Metabolites can possess their own therapeutic activity, sometimes even exceeding that of the parent drug.

  • Toxicology: Biotransformation can lead to the formation of reactive intermediates responsible for adverse drug reactions. In the case of amodiaquine, toxicity, including agranulocytosis and hepatotoxicity, has been linked to the formation of a reactive quinoneimine metabolite.[2]

  • Pharmacokinetics: The metabolic profile of a drug influences its absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its dosing regimen and potential for drug-drug interactions.

This guide will therefore explore 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde not as an isolated compound, but within the broader context of amodiaquine metabolism and its implications for antimalarial therapy.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its study. The properties of 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde are summarized in the table below.

PropertyValueSource
CAS Number 172476-18-5[3]
Molecular Formula C₁₆H₁₁ClN₂O₂[3]
Molecular Weight 298.72 g/mol [3]
Appearance Predicted to be a solid-
Solubility Predicted to be soluble in organic solvents-
Melting Point Not reported-
Boiling Point Not reported-

Synthesis and Characterization

While this compound is a metabolite, its de novo synthesis is essential for obtaining pure standards for analytical and biological studies. A plausible synthetic route involves the condensation of two key precursors: 4,7-dichloroquinoline and 5-aminosalicylaldehyde.

Synthesis of Precursors

3.1.1. Synthesis of 4,7-Dichloroquinoline

4,7-Dichloroquinoline is a crucial intermediate for many antimalarial drugs.[4] It can be synthesized from 7-chloro-4-hydroxyquinoline.[5]

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-chloro-4-hydroxyquinoline (1 equivalent).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (3 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4,7-dichloroquinoline.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,7-dichloroquinoline.

3.1.2. Synthesis of 5-Aminosalicylaldehyde

5-Aminosalicylaldehyde can be prepared from 5-nitrosalicylaldehyde, which is synthesized by the nitration of salicylaldehyde.[6]

Experimental Protocol: Synthesis of 5-Aminosalicylaldehyde

  • Nitration of Salicylaldehyde:

    • Dissolve salicylaldehyde in a suitable solvent (e.g., acetic acid) and cool the solution in an ice bath.

    • Slowly add a nitrating mixture (e.g., nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture for a few hours at room temperature.

    • Pour the reaction mixture onto ice water to precipitate the 5-nitrosalicylaldehyde.

    • Filter, wash with cold water, and dry the product.

  • Reduction of 5-Nitrosalicylaldehyde:

    • Suspend 5-nitrosalicylaldehyde in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C).

    • If using SnCl₂/HCl, heat the reaction mixture until the yellow color of the nitro compound disappears.

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 5-aminosalicylaldehyde.

    • Filter the product, wash with water, and dry.

Proposed Synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

The final step is a nucleophilic aromatic substitution reaction, likely an Ullmann condensation, between 4,7-dichloroquinoline and 5-aminosalicylaldehyde.[7]

Experimental Protocol: Synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

  • Reaction Setup: In a sealed reaction vessel, combine 4,7-dichloroquinoline (1 equivalent), 5-aminosalicylaldehyde (1.1 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction Conditions: Heat the mixture to 120-150°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

dot

Caption: Proposed synthetic workflow for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde.

Characterization

The synthesized compound should be thoroughly characterized using modern analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The spectra are expected to show characteristic peaks for the aromatic protons of the quinoline and salicylaldehyde moieties, as well as the aldehyde and hydroxyl protons.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement. LC-MS/MS can be used to study its fragmentation pattern, which is useful for its identification in biological matrices.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine, the C=O stretch of the aldehyde, and the C-Cl stretch.[8]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the synthesized compound.

Biological Activity and Mechanism of Action

As a metabolite of amodiaquine, the biological activity of 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is best understood in the context of its parent drug.

Amodiaquine's Mechanism of Action

Amodiaquine, similar to other 4-aminoquinolines like chloroquine, exerts its antimalarial effect by interfering with the detoxification of heme in the malaria parasite.[1][10]

  • Hemoglobin Digestion: The parasite, residing within the host's red blood cells, digests hemoglobin to obtain essential amino acids.

  • Heme Release: This process releases large quantities of toxic free heme.

  • Heme Polymerization: The parasite protects itself by polymerizing the toxic heme into an insoluble, non-toxic crystalline pigment called hemozoin.

  • Inhibition of Polymerization: Amodiaquine and its active metabolites accumulate in the parasite's food vacuole and inhibit the heme polymerase enzyme, preventing the formation of hemozoin.

  • Parasite Death: The accumulation of toxic free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[1]

dot

Amodiaquine_MOA cluster_parasite Plasmodium Food Vacuole Hemoglobin Host Hemoglobin AminoAcids Amino Acids Hemoglobin->AminoAcids Digestion Heme Toxic Free Heme Hemoglobin->Heme Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Parasite_Death Parasite Lysis Heme->Parasite_Death Accumulation & Oxidative Stress Hemozoin Non-toxic Hemozoin Heme_Polymerase->Hemozoin Amodiaquine Amodiaquine & Active Metabolites Amodiaquine->Heme_Polymerase Inhibition

Caption: Mechanism of action of amodiaquine and its active metabolites.

Biological Activity of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

There is a lack of direct studies on the specific antimalarial or cytotoxic activity of 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. However, based on its structure, we can infer its potential role:

  • Antimalarial Activity: The presence of the 7-chloro-4-aminoquinoline core, the pharmacophore responsible for antimalarial activity, suggests that this metabolite may retain some activity against P. falciparum. The primary active metabolite of amodiaquine is desethylamodiaquine, which is more abundant in plasma than the parent drug.[11] Studies comparing the in vitro activity of amodiaquine and desethylamodiaquine have shown that both are active, with amodiaquine being slightly more potent.[12][13] It is plausible that 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde also contributes to the overall therapeutic effect.

  • Toxicity and Reactive Intermediates: The serious adverse effects of amodiaquine are believed to be caused by a reactive quinoneimine metabolite formed through the oxidation of the 4-aminophenol group.[2][14] This reactive species can covalently bind to cellular macromolecules, leading to immunotoxicity and cell death. The 2-hydroxybenzaldehyde moiety in our target compound could potentially influence its metabolic fate and reactivity. Further research is needed to determine if it can be oxidized to a reactive species and contribute to amodiaquine's toxicity profile.

Potential Applications in Drug Discovery and Development

While primarily a metabolite, 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde holds potential as a scaffold for the development of new therapeutic agents.

  • Antimalarial Drug Discovery: The salicylaldehyde group offers a handle for further chemical modification. For instance, it can be used to generate Schiff base derivatives, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[15]

  • Probes for Mechanistic Studies: A stable, synthetically accessible form of this metabolite can be used as a tool to investigate the detailed metabolic pathways of amodiaquine and to study the mechanisms of toxicity associated with its reactive metabolites.

  • Development of Safer Amodiaquine Analogs: By understanding the structure-toxicity relationship of amodiaquine metabolites, it may be possible to design new analogs that are less prone to the formation of toxic reactive intermediates while retaining high antimalarial efficacy.

Analytical Methodologies

Reliable analytical methods are crucial for the detection and quantification of drug metabolites in biological matrices.

Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted from established methods for amodiaquine and its metabolites.[9][16]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog).

    • Perform protein precipitation by adding 300 µL of acetonitrile, followed by vortexing and centrifugation.

    • Alternatively, use solid-phase extraction (SPE) or liquid-liquid extraction for cleaner samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde and the internal standard.

dot

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (Protein Precipitation/SPE) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification Data->Quantification

Caption: General workflow for the analytical determination of the metabolite.

Conclusion and Future Directions

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a noteworthy metabolite of amodiaquine that warrants further investigation. While its direct biological activities have not been extensively studied, its chemical structure suggests potential contributions to both the therapeutic and toxicological profiles of its parent drug. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and study this compound in greater detail.

Future research should focus on:

  • Confirming the proposed synthetic route and optimizing the reaction conditions.

  • Evaluating the in vitro antimalarial activity of the pure compound against various strains of P. falciparum.

  • Investigating its cytotoxicity in relevant cell lines (e.g., hepatocytes, neutrophils) to assess its potential contribution to amodiaquine-related toxicity.

  • Elucidating its metabolic fate to determine if it can be further metabolized to reactive species.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of amodiaquine's pharmacology and toxicology, which may ultimately lead to the development of safer and more effective antimalarial therapies.

References

  • PharmGKB. Amodiaquine Pathway, Pharmacokinetics. [Link]

  • Naisbitt, D. J., Williams, D. P., O'Neill, P. M., & Park, B. K. (2005). Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. Chemical Research in Toxicology, 18(11), 1693-1703. [Link]

  • Winstanley, P. A., Edwards, G., & Orme, M. L. (1987). The disposition of amodiaquine in man after a single oral dose. British journal of clinical pharmacology, 23(1), 1–7. [Link]

  • Hodel, E. M., Zanolari, B., Mercier, T., Biollaz, J., Keiser, J., Olliaro, P., Genton, B., & Decosterd, L. A. (2009). A single LC-tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(10), 867–886. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 50, 433–440. [Link]

  • Churchill, F. C., Patchen, L. C., Campbell, C. C., Schwartz, I. K., Nguyen-Dinh, P., & Dickinson, C. M. (1985). A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum. The American journal of tropical medicine and hygiene, 34(4), 468–473. [Link]

  • Castillo, R., Ceballos, G., Gonzalez, J., & Sabourin, D. (2010). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules (Basel, Switzerland), 15(11), 8136–8144. [Link]

  • Xu, L., Liu, Y., Chen, J., & Wu, J. (2011). Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. Chemical research in toxicology, 24(11), 1853–1861. [Link]

  • Tanaka, M. (1967). Studies on 5-Aminosalicylaldehyde Derivatives. II.1) Reduction of 5-(p-Sulfophenylazo)salicylaldehyde through Poly(5-nitrilosalicylidene). Bulletin of the Chemical Society of Japan, 40(7), 1724-1726. [Link]

  • Farenhorst, M., & Verhoef, J. C. (1995). Synergism between amodiaquine and its major metabolite, desethylamodiaquine, against Plasmodium falciparum in vitro. Antimicrobial agents and chemotherapy, 39(12), 2731–2735. [Link]

  • Google Patents.
  • Wikipedia. 4,7-Dichloroquinoline. [Link]

  • American Society for Microbiology. Validation and Pharmacokinetic Application of a High-Performance Liquid Chromatographic Technique for Determining the Concentrations of Amodiaquine and Its Metabolite in Plasma of Patients Treated with Oral Fixed-Dose Amodiaquine-Artesunate Combination in Areas of Malaria Endemicity. [Link]

  • Adaramoye, O. A., & Aluko, A. (2011). Amodiaquine-induced toxicity in isolated rat hepatocytes and the cytoprotective effects of taurine and/or N-acetyl cysteine. Redox report : communications in free radical research, 16(5), 214–220. [Link]

  • Togue, A. T., Fogue, K. F., Kuate, M. M., Waffo, A. F. K., & Varelas, X. (2021). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. SN Applied Sciences, 3(3), 309. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie (International ed. in English), 48(38), 6954–6971. [Link]

  • Google Patents.
  • World Health Organization. WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. [Link]

  • Synapse. What is the mechanism of Amodiaquine Hydrochloride?. [Link]

  • Wikipedia. Amodiaquine. [Link]

  • PubMed. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects. [Link]

  • PubMed Central. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This molecule, a known metabolite of the pivotal antimalarial drug Amodiaquine, stands at the intersection of established pharmacology and the quest for novel therapeutic agents. This guide is structured to provide not just a recitation of facts, but an in-depth understanding of the "why" behind the scientific methodologies, fostering a deeper appreciation of its chemical intricacies and potential biological significance. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for the protocols and claims presented herein. Every effort has been made to ground this work in authoritative references, ensuring a trustworthy resource for the scientific community.

Introduction: Unveiling a Key Amodiaquine Metabolite

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, with the Chemical Abstracts Service (CAS) registry number 172476-18-5, is a molecule of significant interest in the field of medicinal chemistry.[1] Its core structure is a hybrid of two key pharmacophores: the 7-chloro-4-aminoquinoline scaffold, characteristic of many antimalarial drugs, and a 2-hydroxybenzaldehyde moiety. This compound has been identified as a metabolite of Amodiaquine, a widely used antimalarial agent.[1] Understanding the structure, synthesis, and biological profile of this metabolite is crucial for a comprehensive grasp of Amodiaquine's pharmacology, including its therapeutic efficacy and potential toxicological profile.

The 4-aminoquinoline ring system is the cornerstone of several vital antimalarial drugs, including chloroquine and amodiaquine. These compounds are known to interfere with the detoxification of heme in the malaria parasite, leading to a buildup of toxic heme and subsequent parasite death. The 7-chloro substituent on the quinoline ring is a critical feature for antimalarial activity. The benzaldehyde portion of the molecule, with its reactive aldehyde and hydroxyl groups, offers a site for further metabolic transformations or potential interactions with biological targets.

This guide will provide a detailed exploration of the chemical structure, a plausible and detailed synthetic route, and a discussion of the known biological context of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is characterized by a 7-chloroquinoline ring linked via an amino bridge at its 4-position to the 5-position of a 2-hydroxybenzaldehyde ring.

Caption: Chemical structure of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 172476-18-5[1]
Molecular Formula C₁₆H₁₁ClN₂O₂[1]
Molecular Weight 298.72 g/mol [1]
Appearance Expected to be a solidInferred
Melting Point >250°C (decomposes)Vendor Data
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred

Synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

The synthesis of the title compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is a cornerstone in the synthesis of 4-aminoquinoline derivatives.[2] The strategy involves the reaction of 4,7-dichloroquinoline with 5-amino-2-hydroxybenzaldehyde. The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4,7-dichloroquinoline 4,7-dichloroquinoline Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) 4,7-dichloroquinoline->Nucleophilic Aromatic Substitution (SNAr) 5-amino-2-hydroxybenzaldehyde 5-amino-2-hydroxybenzaldehyde 5-amino-2-hydroxybenzaldehyde->Nucleophilic Aromatic Substitution (SNAr) 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde Nucleophilic Aromatic Substitution (SNAr)->5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Caption: Synthetic workflow for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde.

Rationale for Synthetic Approach

The choice of an SNAr reaction is based on established precedent in the synthesis of chloroquine and its analogs, where the 4-chloro substituent of 4,7-dichloroquinoline is selectively displaced by a primary amine.[3] The reaction is typically carried out at elevated temperatures, and the choice of solvent can influence the reaction rate and yield. While various conditions have been reported for similar couplings, including conventional heating, microwave irradiation, and the use of different solvents and bases, a robust and scalable protocol is presented below.[2]

Detailed Experimental Protocol

Materials:

  • 4,7-dichloroquinoline

  • 5-amino-2-hydroxybenzaldehyde

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (1.0 equivalent) and 5-amino-2-hydroxybenzaldehyde (1.1 equivalents).

  • Solvent Addition: Add absolute ethanol to the flask to achieve a concentration of approximately 0.1 M with respect to 4,7-dichloroquinoline.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC), eluting with a mixture of dichloromethane and methanol.

  • Work-up: Upon completion of the reaction (typically after several hours, as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Isolation: The product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent.

  • Salt Formation (Optional): For improved solubility in aqueous media, the purified product can be converted to its hydrochloride salt by dissolving it in a minimal amount of ethanol and adding a stoichiometric amount of concentrated hydrochloric acid. The salt can then be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Quinoline Protons: A series of doublets and double doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position of the quinoline ring is expected to be a doublet at a downfield chemical shift. Benzaldehyde Protons: A singlet for the aldehyde proton (CHO) at a downfield chemical shift (δ 9.5-10.5 ppm). A singlet for the hydroxyl proton (OH), which may be broad. Aromatic protons on the benzaldehyde ring will appear as doublets and a double doublet. Amino Proton: A singlet for the NH proton, which may be broad and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Quinoline Carbons: Signals for the nine carbons of the quinoline ring in the aromatic region (δ 100-160 ppm). The carbon bearing the chlorine atom (C-7) and the carbon attached to the amino group (C-4) will have characteristic chemical shifts. Benzaldehyde Carbons: A signal for the aldehyde carbonyl carbon at a downfield chemical shift (δ 190-200 ppm). Signals for the six carbons of the benzaldehyde ring in the aromatic region. The carbon bearing the hydroxyl group (C-2) and the carbon attached to the amino group (C-5) will have characteristic chemical shifts.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 299.05.
Infrared (IR) N-H Stretch: A sharp to broad absorption band in the region of 3300-3500 cm⁻¹. O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1700 cm⁻¹. C=N and C=C Stretches: Multiple absorption bands in the region of 1400-1600 cm⁻¹ corresponding to the aromatic rings. C-Cl Stretch: An absorption band in the fingerprint region.

Biological Activity and Mechanism of Action: A Metabolite's Perspective

The primary biological significance of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde stems from its identity as a metabolite of Amodiaquine.[1] Amodiaquine is a 4-aminoquinoline antimalarial drug that is effective against chloroquine-sensitive and some chloroquine-resistant strains of Plasmodium falciparum. After oral administration, amodiaquine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to its main active metabolite, desethylamodiaquine (DEAQ).[4] DEAQ is considered to be the principal contributor to the antimalarial activity of the parent drug.[4]

While DEAQ is the major active metabolite, other minor metabolites of amodiaquine have been identified, including the title compound. The pharmacological and toxicological roles of these minor metabolites are not as well-characterized.

Amodiaquine_Metabolism cluster_metabolism Hepatic Metabolism (CYP450) Amodiaquine Amodiaquine Desethylamodiaquine Desethylamodiaquine (Major Active Metabolite) Amodiaquine->Desethylamodiaquine CYP2C8 Target_Compound 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (Minor Metabolite) Amodiaquine->Target_Compound Other_Metabolites Other Minor Metabolites Amodiaquine->Other_Metabolites

Caption: Simplified metabolic pathway of Amodiaquine.

Potential Antimalarial Activity

Given that 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde retains the core 7-chloro-4-aminoquinoline structure, it is plausible that it possesses some intrinsic antimalarial activity. The mechanism would likely mirror that of other 4-aminoquinolines, involving the inhibition of hemozoin formation in the parasite's food vacuole. However, the extent of this activity and its contribution to the overall therapeutic effect of amodiaquine remains to be elucidated through direct in vitro and in vivo studies.

Potential for Off-Target Effects and Toxicity

The aldehyde functionality introduces a reactive center that could potentially engage in off-target interactions. Aldehydes are known to react with nucleophiles, including amino and sulfhydryl groups on proteins, which could lead to cellular dysfunction. However, the toxicity of amodiaquine is primarily associated with the formation of a reactive quinoneimine metabolite, a different metabolic pathway.[5] The toxicological profile of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde itself has not been extensively studied.

Applications in Drug Discovery and Development

The study of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde holds several implications for drug discovery and development:

  • Understanding Amodiaquine's Complete Pharmacological Profile: A thorough characterization of all metabolites is essential for a complete understanding of a drug's efficacy, safety, and potential for drug-drug interactions.

  • Lead Compound for New Antimalarials: The unique combination of the 4-aminoquinoline and hydroxybenzaldehyde moieties could serve as a starting point for the design of new antimalarial agents with improved properties, such as enhanced activity against resistant parasite strains or a more favorable safety profile.

  • Tool Compound for Pharmacological Studies: As a defined metabolite, this compound can be used as a tool to investigate the specific contributions of different metabolic pathways to the overall activity and toxicity of amodiaquine.

Future Directions

To fully elucidate the role of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, further research is warranted in the following areas:

  • Definitive Synthesis and Characterization: The development and publication of a robust, high-yielding synthesis with complete and unambiguous spectroscopic characterization of the final compound.

  • In Vitro and In Vivo Biological Evaluation: Comprehensive studies to determine its antimalarial potency against various P. falciparum strains, as well as its cytotoxicity against a panel of human cell lines to assess its therapeutic index.

  • Metabolic Stability and Pharmacokinetic Studies: Investigation of its metabolic fate and pharmacokinetic profile to understand its contribution to the overall disposition of amodiaquine.

Conclusion

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde represents an important piece of the complex puzzle of amodiaquine's pharmacology. While much of its specific biological role remains to be fully elucidated, its chemical structure suggests a potential for biological activity. This technical guide provides a foundational framework for researchers and drug development professionals, offering a plausible synthetic route, predicted characterization data, and a clear context for its biological relevance. It is our hope that this guide will stimulate further investigation into this intriguing molecule, ultimately contributing to a more complete understanding of antimalarial drug action and the development of new therapeutic agents.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. ACS Publications. [Link]

  • Amodiaquine Pathway, Pharmacokinetics. ClinPGx. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Key Amodiaquine Metabolite 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, a principal metabolite of the widely...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Amodiaquine Metabolite

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, a principal metabolite of the widely used antimalarial drug amodiaquine, holds significant interest for the fields of pharmacology and medicinal chemistry.[1] Understanding its synthesis is crucial for a variety of research applications, including the development of novel antimalarial agents, the study of drug metabolism, and the generation of analytical standards for pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for this target molecule, grounded in established chemical principles and supported by authoritative references.

Strategic Approach to Synthesis

The synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde can be logically approached through a convergent strategy. This involves the independent synthesis of two key precursors, 4,7-dichloroquinoline and 5-aminosalicylaldehyde , followed by a final carbon-nitrogen bond-forming reaction to yield the target molecule. This approach allows for the optimization of each synthetic step, maximizing the overall yield and purity of the final product.

G cluster_precursors Precursor Synthesis cluster_coupling Final Coupling Salicylaldehyde Salicylaldehyde 5-Nitrosalicylaldehyde 5-Nitrosalicylaldehyde Salicylaldehyde->5-Nitrosalicylaldehyde Nitration 5-Aminosalicylaldehyde 5-Aminosalicylaldehyde 5-Nitrosalicylaldehyde->5-Aminosalicylaldehyde Reduction Target_Molecule 5-[(7-Chloro-4-quinolinyl)amino]- 2-hydroxybenzaldehyde 5-Aminosalicylaldehyde->Target_Molecule Buchwald-Hartwig Amination m_Chloroaniline m_Chloroaniline 4,7-Dichloroquinoline 4,7-Dichloroquinoline m_Chloroaniline->4,7-Dichloroquinoline Gould-Jacobs reaction 4,7-Dichloroquinoline->Target_Molecule caption Overall Synthetic Strategy

Figure 1: A convergent synthetic strategy for the target molecule.

Part 1: Synthesis of Precursor 1: 5-Aminosalicylaldehyde

The synthesis of 5-aminosalicylaldehyde is most effectively achieved in a two-step process starting from the readily available and inexpensive salicylaldehyde.

Step 1.1: Nitration of Salicylaldehyde to 5-Nitrosalicylaldehyde

The introduction of a nitro group at the 5-position of the salicylaldehyde ring is a critical first step. This is an electrophilic aromatic substitution reaction. The hydroxyl and aldehyde groups are ortho-, para-directing. To favor substitution at the 5-position (para to the hydroxyl group) and minimize the formation of the 3-nitro isomer, careful control of reaction conditions is essential.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of phenols is a highly exothermic and rapid reaction. Conducting the reaction at low temperatures (0-5 °C) is crucial to control the reaction rate, prevent over-nitration, and improve the regioselectivity by minimizing the formation of the undesired 3-nitro isomer.

  • Mixed Acid: A mixture of nitric acid and sulfuric acid is the classic nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, place salicylaldehyde (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated yellow solid, 5-nitrosalicylaldehyde, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 1.2: Reduction of 5-Nitrosalicylaldehyde to 5-Aminosalicylaldehyde

The nitro group of 5-nitrosalicylaldehyde is then reduced to an amino group to yield the desired 5-aminosalicylaldehyde. Several reducing agents can be employed for this transformation, with tin(II) chloride in the presence of hydrochloric acid being a common and effective choice.

Causality Behind Experimental Choices:

  • Tin(II) Chloride: Stannous chloride is a classic reagent for the reduction of aromatic nitro compounds to anilines. It is a mild reducing agent that is selective for the nitro group and does not affect the aldehyde or hydroxyl functionalities.

  • Acidic Medium: The reaction is carried out in an acidic medium (concentrated HCl) to facilitate the reduction process and to keep the resulting amine in its protonated, soluble form.

Experimental Protocol:

  • Suspend 5-nitrosalicylaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux for 2-3 hours, during which the yellow solid should dissolve.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH ~8-9), which will precipitate the tin salts.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-aminosalicylaldehyde.

Part 2: Synthesis of Precursor 2: 4,7-Dichloroquinoline

The second key precursor, 4,7-dichloroquinoline, is a common starting material in the synthesis of many quinoline-based drugs. It can be synthesized via the well-established Gould-Jacobs reaction.

Causality Behind Experimental Choices:

The Gould-Jacobs reaction is a versatile method for the synthesis of quinolines. It involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent chlorination.

Experimental Protocol:

  • Condensation: React m-chloroaniline with diethyl ethoxymethylenemalonate at elevated temperatures (e.g., 100-120 °C) to form the corresponding enamine intermediate.

  • Cyclization: Heat the enamine intermediate at a higher temperature (e.g., 240-260 °C) in a high-boiling solvent like diphenyl ether to effect a thermal cyclization, yielding 7-chloro-4-hydroxyquinoline.

  • Chlorination: Treat the 7-chloro-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chlorine atom, affording 4,7-dichloroquinoline.

Part 3: The Core Directive - The Final Coupling Reaction

The final and most critical step in this synthesis is the formation of the C-N bond between the amino group of 5-aminosalicylaldehyde and the C4 position of 4,7-dichloroquinoline. The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution. While a direct thermal condensation is possible, modern cross-coupling reactions such as the Buchwald-Hartwig amination offer milder conditions and often higher yields.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[2]

Mechanistic Insights:

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4,7-dichloroquinoline).

  • Ligand Exchange/Amine Coordination: The amine (5-aminosalicylaldehyde) coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine.

  • Reductive Elimination: The desired C-N bond is formed, and the product is released, regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add PdII_complex [Ar-Pd(II)-Cl]L_n Ox_Add->PdII_complex Ar-Cl Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine_complex [Ar-Pd(II)-NHR']L_n Amine_Coord->PdII_Amine_complex R'NH₂ Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex [Ar-Pd(II)-NR']L_n Deprotonation->PdII_Amido_complex Red_Elim Reductive Elimination PdII_Amido_complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NHR' Red_Elim->Product caption Simplified Catalytic Cycle of Buchwald-Hartwig Amination

Sources

Exploratory

Spectroscopic Blueprint of a Bioactive Scaffold: A Technical Guide to 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Introduction: Unveiling the Molecular Identity In the landscape of medicinal chemistry and drug development, the precise characterization of novel molecular entities is paramount. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Identity

In the landscape of medicinal chemistry and drug development, the precise characterization of novel molecular entities is paramount. This guide provides an in-depth technical analysis of the spectral data for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, a significant metabolite of the antimalarial drug amodiaquine.[1] Understanding the spectral signature of this compound is crucial for its identification, purity assessment, and the elucidation of its metabolic fate and potential pharmacological activities.

This document serves as a comprehensive resource for researchers and scientists, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights. The molecular formula for this compound is C₁₆H₁₁ClN₂O₂, with a molecular weight of 298.72 g/mol .[1]

Molecular Structure and Analytical Workflow

The structural framework of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde combines the key pharmacophores of a 7-chloroquinoline ring and a 2-hydroxy-5-aminobenzaldehyde moiety. This unique arrangement dictates its characteristic spectral properties.

Figure 1: Molecular Structure of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde.

The analytical workflow for the comprehensive characterization of this molecule follows a logical progression of spectroscopic techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis Synthesis Chemical Synthesis Purification Chromatographic Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation

Figure 2: Analytical Workflow for Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most informative techniques.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is predicted to exhibit a series of distinct signals corresponding to the aromatic protons of the quinoline and benzaldehyde rings, as well as the aldehyde, hydroxyl, and amino protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)9.5 - 10.0Singlet (s)-
Phenolic Hydroxyl (-OH)10.0 - 11.0Broad Singlet (br s)-
Amino (-NH-)8.5 - 9.5Broad Singlet (br s)-
Quinoline H-28.4 - 8.6Doublet (d)~5.0
Quinoline H-36.8 - 7.0Doublet (d)~5.0
Quinoline H-58.0 - 8.2Doublet (d)~9.0
Quinoline H-67.6 - 7.8Doublet of Doublets (dd)~9.0, ~2.0
Quinoline H-88.2 - 8.4Doublet (d)~2.0
Benzaldehyde H-3'7.2 - 7.4Doublet (d)~8.5
Benzaldehyde H-4'7.0 - 7.2Doublet of Doublets (dd)~8.5, ~2.5
Benzaldehyde H-6'7.5 - 7.7Doublet (d)~2.5

Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift principles.

Interpretation of ¹H NMR Spectrum:

  • The downfield chemical shifts of the aldehyde and hydroxyl protons are characteristic and indicative of their respective functional groups. The broadness of the hydroxyl and amino proton signals is due to hydrogen bonding and exchange phenomena.

  • The protons on the quinoline ring system display a predictable splitting pattern based on their coupling with adjacent protons. The chloro-substituent at the 7-position influences the electronic environment and thus the chemical shifts of the surrounding protons.

  • The protons on the benzaldehyde ring also exhibit characteristic splitting patterns, allowing for their unambiguous assignment.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)190 - 195
Quinoline C-2150 - 152
Quinoline C-4155 - 158
Quinoline C-7 (C-Cl)135 - 137
Quinoline C-8a148 - 150
Other Aromatic Carbons110 - 140
Benzaldehyde C-1' (C-CHO)120 - 125
Benzaldehyde C-2' (C-OH)158 - 162
Benzaldehyde C-5' (C-NH)140 - 145

Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift principles.

Interpretation of ¹³C NMR Spectrum:

  • The aldehydic carbonyl carbon resonates at a characteristically downfield chemical shift.

  • The carbons of the quinoline and benzaldehyde rings appear in the aromatic region of the spectrum. The specific chemical shifts are influenced by the nature and position of the substituents.

  • The carbon atom attached to the chlorine (C-7) and the carbons attached to the nitrogen and oxygen atoms will have their chemical shifts significantly influenced by the electronegativity of these heteroatoms.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference from solvent protons. DMSO-d₆ is often a good choice for compounds with exchangeable protons like -OH and -NH.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C due to its lower natural abundance and sensitivity.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde would be expected to show characteristic absorption bands for the various functional groups present.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H Stretch (Phenolic)3200 - 3600Broad, Medium
N-H Stretch (Secondary Amine)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Aldehyde)1660 - 1690Strong
C=N and C=C Stretch (Aromatic Rings)1500 - 1650Medium to Strong
C-O Stretch (Phenolic)1200 - 1300Strong
C-N Stretch (Aromatic Amine)1250 - 1350Medium
C-Cl Stretch700 - 850Strong

Interpretation of IR Spectrum:

  • The broad O-H stretching band is indicative of the phenolic hydroxyl group and is often broadened due to hydrogen bonding.

  • The N-H stretching vibration confirms the presence of the secondary amine linkage.

  • A strong absorption in the carbonyl region is a clear indicator of the aldehyde functional group.

  • The presence of multiple bands in the 1500-1650 cm⁻¹ region is characteristic of the aromatic C=C and C=N stretching vibrations of the quinoline and benzaldehyde rings.

  • The C-Cl stretching vibration will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the desired spectral range (typically 4000 - 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum is typically displayed in terms of absorbance or transmittance.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Mass Spectral Data

For 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (C₁₆H₁₁ClN₂O₂), the expected mass spectral data using a soft ionization technique like Electrospray Ionization (ESI) would be:

Ion Calculated m/z Observed m/z (Expected)
[M+H]⁺299.0531~299.1
[M+Na]⁺321.0350~321.0

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak that is approximately one-third the intensity of the [M] peak due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Analysis (ESI-MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve fragmentation of the quinoline and benzaldehyde moieties. Key fragmentation pathways could include:

  • Loss of the aldehyde group (-CHO).

  • Cleavage of the C-N bond linking the two aromatic systems.

  • Fragmentation of the quinoline ring.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis:

    • The ions are transferred from the atmospheric pressure source into the high vacuum of the mass analyzer.

    • Acquire the mass spectrum in full scan mode to determine the molecular weight.

    • For structural information, perform MS/MS experiments by selecting the precursor ion of interest (e.g., [M+H]⁺) and inducing fragmentation through collision-induced dissociation (CID).

Conclusion

The comprehensive spectral analysis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation and characterization. The predicted and expected spectral data, grounded in established spectroscopic principles and comparison with related structures, offer a robust framework for researchers in the field. The detailed experimental protocols provided herein ensure the reproducibility and accuracy of these analytical methods, which are fundamental to the advancement of drug discovery and development.

References

  • Delarue-Cochin, S., et al. (2008). Synthesis and antimalarial activity of new analogues of amodiaquine. European Journal of Medicinal Chemistry, 43(2), 252-260.
  • Tahghighi, A., et al. (2021). Synthesis of novel amodiaquine analogs and evaluation of their in vitro and in vivo antimalarial activities. Journal of Vector Borne Diseases, 58(3), 246-254.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry, 16(4), 438-466.
  • Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Determining the Solubility of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

For Immediate Release [CITY, State] – [Date] – This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the solubility of the compound 5-[(7-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, State] – [Date] – This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the solubility of the compound 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (CAS No. 172476-18-5). Given the critical role of solubility in drug efficacy and formulation, this guide outlines the foundational principles, predictive analysis, and detailed experimental protocols necessary for a thorough solubility assessment.

Introduction: The Significance of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a paramount parameter in pharmaceutical sciences.[1][2] For an active pharmaceutical ingredient (API) like 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, poor aqueous solubility can severely limit its bioavailability, hindering its therapeutic potential.[3] Understanding the solubility profile across a range of solvents is therefore a critical early-stage step in drug discovery and development. This guide focuses on providing a robust framework for these essential investigations.

The subject compound, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, is a complex organic molecule incorporating a quinoline ring, a halogen, an amine, a hydroxyl group, and an aldehyde. This combination of functional groups suggests a nuanced solubility behavior that is highly dependent on the solvent's properties.[4] The molecule has a predicted high melting point of over 250°C, which often correlates with low aqueous solubility due to strong crystal lattice energy.[5]

Theoretical Framework and Predictive Analysis

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable insights into its expected solubility.

  • Structural Features Influencing Solubility:

    • Quinoline and Benzene Rings: The large, aromatic, and non-polar quinoline and benzene structures contribute to hydrophobicity, suggesting poor solubility in water.

    • Chloro Group: The chloro-substituent further increases the molecule's lipophilicity.

    • Amine, Hydroxyl, and Aldehyde Groups: These functional groups are capable of forming hydrogen bonds with polar solvents.[6] The presence of both hydrogen bond donors (-OH, -NH-) and acceptors (=O, =N-) indicates that solubility in polar protic solvents (like water and alcohols) and polar aprotic solvents is possible, though likely limited by the large hydrophobic scaffold.[6][7]

    • Amphoteric Nature: The presence of a basic amino group and an acidic hydroxyl group means the compound's solubility in aqueous media will be highly pH-dependent. At low pH, the amino group will be protonated, forming a more soluble salt. At high pH, the hydroxyl group can be deprotonated, also increasing solubility.

  • Solvent Selection Rationale: A diverse panel of solvents should be selected to probe the full range of intermolecular interactions. This panel should include:

    • Aqueous Buffers: To simulate physiological conditions and determine pH-dependent solubility, buffers at pH 1.2, 4.5, and 6.8 are recommended, as per regulatory guidelines.[8][9]

    • Polar Protic Solvents: Methanol, Ethanol. These can engage in hydrogen bonding and are good general solvents for organic compounds.

    • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN). These are strong solvents often used in early-stage assays.[10][11]

    • Non-Polar Aprotic Solvents: Dichloromethane, Ethyl Acetate. To assess solubility in lipophilic environments.

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in drug discovery: thermodynamic and kinetic solubility.[12][13]

  • Thermodynamic (Equilibrium) Solubility: This is the true, equilibrium solubility of a compound, measured when a saturated solution is in equilibrium with its solid phase.[3] It is the gold-standard measurement for pre-formulation and development. The Shake-Flask Method is the most reliable and widely used technique for this determination.[14][15][16]

  • Kinetic Solubility: This measures the concentration of a compound that can be reached upon rapid precipitation from a stock solution (typically in DMSO).[11][13] It is often used in high-throughput screening during early discovery.

This guide will focus on the authoritative Shake-Flask method for determining thermodynamic solubility.

The shake-flask method is considered the benchmark for solubility measurement due to its direct approach to achieving equilibrium.[14][16] The protocol described below is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

Objective: To determine the equilibrium solubility of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde in a panel of selected solvents at a controlled temperature.

Materials:

  • 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (solid, crystalline powder)

  • Selected solvents (HPLC grade or higher)[17]

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control[15]

  • Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer[3][10]

  • Analytical balance

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess of the solid compound to a 2 mL vial. The key is to add enough material to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14][16] A visual excess is typically sufficient.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to the vial.

  • Equilibration:

    • Secure the vials on an orbital shaker.

    • Incubate at a controlled temperature (e.g., 25°C for standard measurements or 37°C for physiological relevance) with constant agitation.[15][18]

    • Equilibration time is critical. A minimum of 24 hours is standard, but it's essential to confirm that equilibrium has been reached.[15][16] This is done by taking samples at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[15]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully separate the saturated supernatant from the solid. This can be achieved by either:

      • Filtration: Draw the supernatant into a syringe and pass it through a solvent-compatible filter into a clean analysis vial.[15]

      • Centrifugation: Centrifuge the vial at high speed to pellet the solid, then carefully pipette the supernatant.[15]

  • Analysis:

    • Prepare a series of dilutions of the supernatant with the appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[3][10] A calibration curve must be generated using stock solutions of known concentrations.

  • pH Measurement (for aqueous buffers): The pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted significantly.[14]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of solvent A->B C Incubate on shaker (24-72h at 37°C) B->C D Centrifuge or Filter to remove solid C->D E Dilute supernatant D->E G Measure final pH (for aqueous buffers) D->G F Quantify concentration (e.g., HPLC-UV) E->F

Caption: Experimental workflow for the Shake-Flask method.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative solubility data should be summarized in a structured table. The following table presents a hypothetical but realistic solubility profile for the compound, illustrating how results should be reported.

Table 1: Hypothetical Solubility of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde at 37°C

Solvent/MediumSolvent TypepH (Final)Solubility (µg/mL)Solubility (µM)Qualitative Classification
0.1 M HCl BufferAqueous1.2150.5503.8Sparingly Soluble
Acetate BufferAqueous4.55.217.4Slightly Soluble
Phosphate BufferAqueous6.81.86.0Very Slightly Soluble
WaterAqueous~7.0< 1.0< 3.3Practically Insoluble
MethanolPolar ProticN/A35.7119.5Slightly Soluble
EthanolPolar ProticN/A12.341.2Slightly Soluble
DMSOPolar AproticN/A> 10,000> 33,477Freely Soluble
AcetonitrilePolar AproticN/A8.929.8Slightly Soluble

Note: Molecular Weight of C16H11ClN2O2 = 298.73 g/mol . Qualitative classifications are based on USP standards.

Interpretation of Hypothetical Results:

  • The data clearly demonstrates the compound's poor intrinsic aqueous solubility, which is lowest in neutral pH buffers.

  • The significant increase in solubility at pH 1.2 confirms the basic nature of the quinoline nitrogen, which becomes protonated in acidic conditions.

  • The compound shows high solubility in DMSO, a common characteristic for complex organic molecules, but only slight solubility in other organic solvents. This profile is crucial for selecting appropriate vehicles for in vitro and in vivo studies.

Conclusion

This guide provides a comprehensive framework for the systematic determination of the solubility of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. By combining theoretical structural analysis with the rigorous, gold-standard shake-flask experimental protocol, researchers can generate reliable and reproducible solubility data. This information is fundamental for guiding formulation strategies, interpreting biological assay results, and ultimately advancing the compound through the drug development pipeline.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • Annex 4: Procedure to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization (WHO). Available at: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. Food and Drug Administration (FDA). Available at: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation (ICH). Available at: [Link]

  • What Affects Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide on 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde as a Metabolite of Amodiaquine

For Researchers, Scientists, and Drug Development Professionals Abstract Amodiaquine (AQ), a 4-aminoquinoline antimalarial agent, undergoes extensive metabolism in the human body, leading to the formation of various meta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amodiaquine (AQ), a 4-aminoquinoline antimalarial agent, undergoes extensive metabolism in the human body, leading to the formation of various metabolites that influence both its therapeutic efficacy and its toxicological profile. While the major metabolic pathway involving N-deethylation to desethylamodiaquine (DEAQ) and the formation of a reactive quinoneimine intermediate are well-documented, the characterization of minor metabolites remains an area of ongoing investigation. This technical guide focuses on a lesser-studied metabolite, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. We will delve into its putative formation, potential toxicological significance, and a proposed analytical framework for its detection and quantification. This document aims to provide a comprehensive resource for researchers in drug metabolism, toxicology, and analytical chemistry, fostering further investigation into the complete metabolic fate of amodiaquine.

Introduction: The Clinical and Metabolic Profile of Amodiaquine

Amodiaquine has been a cornerstone in the treatment of malaria for decades, particularly in combination therapies against resistant strains of Plasmodium falciparum.[1] Its efficacy, however, is shadowed by concerns regarding rare but severe adverse effects, including hepatotoxicity and agranulocytosis.[2] These toxicities are widely believed to be mediated by reactive metabolites formed during its biotransformation.[3]

Upon oral administration, amodiaquine is rapidly absorbed and extensively metabolized in the liver. The primary metabolic pathway is the N-deethylation to its principal active metabolite, desethylamodiaquine (DEAQ), a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C8.[4] DEAQ itself possesses significant antimalarial activity and has a longer half-life than the parent drug, contributing substantially to the overall therapeutic effect.[5]

Beyond this primary pathway, amodiaquine is also known to undergo bioactivation to a reactive quinoneimine intermediate, which is implicated in the observed hepatotoxicity through its ability to form covalent adducts with cellular proteins.[3] Other identified minor metabolites include N-bis-desethyl-amodiaquine and 2-hydroxydesethylamodiaquine, although their pharmacological and toxicological significance is not fully understood.[1] This guide will focus on another minor metabolite, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, providing a detailed examination of its chemistry, formation, and potential implications.

Physicochemical Properties of Amodiaquine and Its Metabolites

A comprehensive understanding of the physicochemical properties of amodiaquine and its metabolites is crucial for the development of analytical methods and for predicting their biological behavior.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
AmodiaquineC₂₀H₂₂ClN₃O355.8686-42-0
Desethylamodiaquine (DEAQ)C₁₈H₁₈ClN₃O327.8134926-23-9
Amodiaquine QuinoneimineC₂₀H₂₀ClN₃O353.85Not Available
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehydeC₁₆H₁₁ClN₂O₂298.72172476-18-5

Metabolic Formation of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

The precise enzymatic pathway leading to the formation of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde from amodiaquine has not been definitively elucidated in the existing literature. However, based on the known metabolic reactions of amodiaquine and related xenobiotics, a plausible pathway can be postulated.

The formation of this aldehyde metabolite likely involves oxidative metabolism of the side chain of amodiaquine. Cytochrome P450 enzymes, which are central to the metabolism of amodiaquine to DEAQ and the reactive quinoneimine, are the most probable catalysts for this transformation.[3] The reaction could proceed through hydroxylation of the methylene group attached to the phenol ring, followed by subsequent oxidation to the aldehyde.

Further metabolism of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is also possible. Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids.[6] It is therefore conceivable that this aldehyde metabolite could be further oxidized to 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzoic acid.

G Amodiaquine Amodiaquine DEAQ N-desethylamodiaquine (DEAQ) (Major Active Metabolite) Amodiaquine->DEAQ CYP2C8 Quinoneimine Amodiaquine Quinoneimine (Reactive Metabolite) Amodiaquine->Quinoneimine CYP450s Aldehyde 5-[(7-Chloro-4-quinolinyl)amino]- 2-hydroxybenzaldehyde (Minor Metabolite) Amodiaquine->Aldehyde CYP450s (putative) CarboxylicAcid 5-[(7-Chloro-4-quinolinyl)amino]- 2-hydroxybenzoic acid (Putative Metabolite) Aldehyde->CarboxylicAcid ALDHs (putative)

Figure 1: Postulated metabolic pathways of Amodiaquine.

Toxicological Significance

The toxicity of amodiaquine is primarily attributed to its bioactivation to a reactive quinoneimine metabolite.[3] This electrophilic species can covalently bind to cellular macromolecules, particularly proteins, leading to cellular dysfunction and triggering an immune response.[7]

While direct toxicological data for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is scarce, the presence of an aldehyde functional group raises potential toxicological concerns. Aldehydes are known to be reactive species that can participate in various cellular interactions, including:

  • Protein Adduction: Aldehydes can form Schiff bases with the amino groups of lysine residues in proteins, leading to the formation of protein adducts. These modifications can alter protein structure and function.

  • Oxidative Stress: The metabolism of aldehydes can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

It is important to note that the extent to which this minor aldehyde metabolite contributes to the overall toxicity of amodiaquine is currently unknown and warrants further investigation. Its low abundance may suggest a minor role compared to the quinoneimine metabolite. However, its potential to contribute to the pool of reactive species should not be disregarded.

Analytical Methodology for Quantification

The development of a sensitive and specific analytical method is a prerequisite for studying the pharmacokinetics and toxicological relevance of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for such applications due to its high sensitivity and selectivity.[8]

Proposed LC-MS/MS Method

The following outlines a hypothetical, yet scientifically grounded, LC-MS/MS method for the quantification of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde in human plasma.

5.1.1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

5.1.2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining the analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute the analyte, and then returning to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

5.1.3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard to ensure selectivity and sensitivity. The exact mass transitions would need to be determined by infusing a pure standard of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (ESI+, MRM) LC->MS

Sources

Foundational

An In-depth Technical Guide on the Potential Biological Activity of Quinolinyl-Amino Benzaldehyde Derivatives

Introduction: The Strategic Fusion of Privileged Scaffolds In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a structural motif consistently found in a vast array of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a structural motif consistently found in a vast array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3][4] The benzaldehyde moiety, another critical pharmacophore, offers a versatile template for substitution, allowing for the fine-tuning of steric and electronic properties. The strategic combination of these two scaffolds, often through a Schiff base (imine) linkage to form quinolinyl-amino benzaldehyde derivatives, creates a molecular architecture ripe for therapeutic exploration.

This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by validated experimental protocols and structure-activity relationship (SAR) analyses.

Core Biological Activities & Mechanistic Insights

Quinolinyl-amino benzaldehyde derivatives owe their diverse bioactivities to their ability to interact with various biological targets. The planar quinoline ring can intercalate into DNA, while the overall structure can fit into the active sites of crucial enzymes, disrupting their function.[5]

Anticancer Activity: A Multi-pronged Assault on Malignancy

The development of novel anticancer agents remains a high priority in medical research.[6] Quinoline derivatives have emerged as a significant source of inspiration, with many demonstrating potent cytotoxicity against various cancer cell lines.[2][4] Their mechanisms of action are diverse and often multifactorial.

Key Anticancer Mechanisms:

  • Kinase Inhibition: Many quinoline derivatives act as competitive inhibitors at the ATP-binding sites of protein kinases, which are critical for cancer cell signaling and proliferation.[7] Targets include VEGFR, EGFR, and other kinases involved in angiogenesis and tumor growth.[7][8]

  • Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells. Evidence suggests they can modulate the expression of key apoptotic proteins like Bax and Bcl-2 and activate caspase signaling cascades.[7][9]

  • Topoisomerase Inhibition: By inhibiting topoisomerase I and II, enzymes essential for DNA replication and repair, these derivatives can halt the proliferation of rapidly dividing cancer cells.[1][5]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, a process vital for cell division, leading to mitotic arrest and cell death.[1]

The overall workflow for identifying and characterizing novel anticancer agents from this class of compounds is a systematic process.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization S Synthesis of Derivative Library P Purification & Characterization (NMR, MS) S->P C Cytotoxicity Screening (e.g., MTT Assay) P->C M Mechanism of Action (e.g., Apoptosis Assay) C->M Active Hits SAR Structure-Activity Relationship (SAR) Analysis M->SAR Opt Analogue Synthesis SAR->Opt Opt->P Iterative Improvement

Caption: High-level workflow for anticancer drug discovery.

Antimicrobial Activity: Combating a Growing Threat

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents.[10] Quinoline Schiff bases have shown considerable promise, exhibiting activity against both Gram-positive and Gram-negative bacteria.[11]

Key Antimicrobial Mechanisms:

  • Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes, disrupting metabolic pathways.[12]

  • DNA Binding: The quinoline moiety can interact with bacterial DNA, interfering with replication and transcription.[12]

  • Membrane Disruption: Some derivatives may compromise the integrity of the bacterial cell membrane, leading to cell lysis.[12]

The efficacy is often determined by the specific substituents on both the quinoline and benzaldehyde rings. For instance, the presence of electron-withdrawing groups like chloro or nitro moieties has been reported to enhance antimicrobial activity.[11]

Anti-inflammatory & Antioxidant Potential

Chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been investigated for their ability to modulate inflammatory pathways.[13][14]

Key Anti-inflammatory Mechanisms:

  • COX/LOX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[15]

  • Antioxidant Activity: Many of these compounds exhibit antioxidant properties, such as scavenging free radicals like hydrogen peroxide.[10][13] This is significant because oxidative stress is a key component of the inflammatory process. The evaluation often involves comparing the radical scavenging activity to standards like ascorbic acid.[16][17]

Experimental Workflows & Validated Protocols

Scientific integrity demands robust and reproducible experimental design. The following protocols are foundational for evaluating the biological activities of quinolinyl-amino benzaldehyde derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability and is a first-line screening tool for anticancer compounds.[18][19] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[20]

Causality: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[19][20] The amount of formazan produced is directly proportional to cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., PANC-1, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified duration, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ incubator.[21]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18][22] Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[18][21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility via Broth Microdilution

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible bacterial growth.[23][24][25]

Causality: This method systematically exposes a standardized bacterial inoculum to a two-fold serial dilution of the test compound in a liquid growth medium. The absence of turbidity after incubation indicates inhibition of bacterial growth.

G A Prepare Serial Dilutions of Test Compound in Broth (96-well plate) C Inoculate Each Well with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (37°C for 16-20 hours) C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).[26] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.[27] Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[25]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[25]

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

Evaluating the selective inhibition of COX-2 over COX-1 is crucial for developing anti-inflammatory agents with reduced gastrointestinal side effects.[28]

Causality: This assay measures the peroxidase activity of the COX enzyme. In the presence of the enzyme and a cofactor, arachidonic acid is converted to Prostaglandin G2 (PGG2). A fluorescent probe reacts with PGG2 to produce a highly fluorescent product, which can be quantified. An inhibitor will reduce the rate of PGG2 formation, leading to a decrease in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (Assay Buffer, COX-2 enzyme, Heme, Fluorometric Probe, Arachidonic Acid) according to the manufacturer's instructions (e.g., from a commercial kit).

  • Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare dilutions in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add Assay Buffer, enzyme (COX-2), and Heme. Add 10 µL of the diluted test inhibitor. Include an Enzyme Control (no inhibitor) and a background control.[29]

  • Incubation: Incubate the plate for 5-10 minutes at the recommended temperature (e.g., 25°C).

  • Initiate Reaction: Initiate the reaction by adding the fluorometric probe followed by arachidonic acid to all wells.[29]

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each inhibitor concentration relative to the Enzyme Control. Calculate the IC₅₀ value from the resulting dose-response curve.

Data Presentation & Structure-Activity Relationships (SAR)

Systematic analysis of how structural modifications affect biological activity is the cornerstone of medicinal chemistry.[30] For quinolinyl-amino benzaldehyde derivatives, SAR studies provide critical insights for designing more potent and selective compounds.

Key SAR Observations:

  • Substituents on the Benzaldehyde Ring: The position and nature of substituents are critical. Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance antimicrobial and anticancer activities.[11][16] Electron-donating groups (e.g., -OH, -OCH₃) may increase antioxidant activity.[16]

  • Linker Modification: The nature of the linker between the quinoline and benzaldehyde moieties can influence activity. For related quinoxaline structures, an N-linker was found to be more favorable for anticancer activity than an O-linker.[31]

  • Substitution on the Quinoline Ring: Modifications on the quinoline nucleus itself can significantly impact target binding and bioavailability.

Illustrative Data Tables

To facilitate comparison, quantitative data should be summarized in a clear, tabular format.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Derivatives

Compound IDR-group (Benzaldehyde)HeLa (Cervical Cancer)PANC-1 (Pancreatic Cancer)[9]
QA-01 4-H15.2 ± 1.820.5 ± 2.1
QA-02 4-Cl5.8 ± 0.68.1 ± 0.9
QA-03 4-NO₂3.1 ± 0.44.5 ± 0.5
QA-04 4-OCH₃12.5 ± 1.118.2 ± 1.9
Doxorubicin (Positive Control)0.9 ± 0.11.2 ± 0.2

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives

Compound IDR-group (Benzaldehyde)S. aureus (Gram +)E. coli (Gram -)
QA-01 4-H64>128
QA-02 4-Cl1632
QA-03 4-NO₂816
QA-04 4-OCH₃32128
Ciprofloxacin (Positive Control)0.50.25

Future Directions & Conclusion

Quinolinyl-amino benzaldehyde derivatives represent a versatile and highly promising class of molecules for therapeutic development. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has revealed potent activities and diverse mechanisms of action.

Future research should focus on:

  • Lead Optimization: Leveraging SAR data to synthesize next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism Deconvolution: Employing advanced molecular biology and proteomic techniques to precisely identify the cellular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Evaluation: Progressing lead candidates into preclinical animal models to assess their efficacy, toxicity, and overall therapeutic potential in a physiological context.

By integrating rational drug design, robust biological screening, and in-depth mechanistic studies, the full therapeutic potential of this important chemical scaffold can be realized, paving the way for the development of novel treatments for cancer, infectious diseases, and inflammatory conditions.

References
  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • ResearchGate. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. Available at: [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Available at: [Link]

  • ResearchGate. (2024). Design, Synthesis, Characterization and Biological Evaluation of Some Novel Schiff Bases containing Quinoline Derivatives for Antioxidant and Anti-Inflammatory Activities. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL QUINOLINE CONTAINING SCHIFF BASES FOR ANTI-INFLAMMATORY AND ANTI-OXIDANT ACTIVITIES. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Anticancer Activity of Quinoline–Benzimidazole Hybrids. Available at: [Link]

  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Available at: [Link]

  • protocols.io. (2023). MTT Assay protocol. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • PMC. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Available at: [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • PubMed. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Available at: [Link]

  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Available at: [Link]

  • PubMed Central. (n.d.). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Available at: [Link]

  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. Available at: [Link]

  • PMC. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Available at: [Link]

  • PubMed. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Available at: [Link]

  • ResearchGate. (2024). 3D quantitative structure–activity relationship for quinoline, benzimidazole and benzofuran-based analogs as phosphodiesterases IV (PDE-IV) inhibitors. Available at: [Link]

  • ResearchGate. (2024). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. Available at: [Link]

  • ResearchGate. (2024). Schiff's Bases of Quinazolinone Derivatives: Synthesis and SAR Studies of A Novel Series of Potential Anti-Inflammatory and Antioxidants. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • RSC Publishing. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

  • PubMed. (2022). Synthesis of cinnamils and quinoxalines and their biological evaluation as anticancer agents. Available at: [Link]

  • R Discovery. (2024). Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. Available at: [Link]

  • MDPI. (n.d.). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Available at: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Wikipedia. (n.d.). Broth microdilution. Available at: [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available at: [Link]

  • UCL Discovery. (2017). The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging. Available at: [Link]

  • ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Available at: [Link]

  • ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals Introduction 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a quinoline derivative identified as a minor metabolite of the widely-used antimalari...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a quinoline derivative identified as a minor metabolite of the widely-used antimalarial drug, Amodiaquine. While its parent compound has been a cornerstone in the treatment of malaria for decades, the specific discovery, synthesis, and biological profile of this metabolite are less documented. This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism.

Physicochemical Properties

PropertyValueSource
CAS Number 172476-18-5[1]
Molecular Formula C₁₆H₁₁ClN₂O₂[1]
Molecular Weight 298.72 g/mol [1]
Appearance Data not available
Melting Point Data not available
Solubility Data not available

Discovery and Historical Context: A Metabolite of a Landmark Antimalarial

The history of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is intrinsically linked to the development and study of its parent drug, Amodiaquine.

The Genesis of Amodiaquine
Unraveling the Metabolic Fate of Amodiaquine

Following its widespread clinical use, extensive research was undertaken to understand the pharmacokinetics and metabolism of Amodiaquine. It was discovered that upon oral administration, Amodiaquine is rapidly absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8.[2][3] The major and most active metabolite is N-desethylamodiaquine (DEAQ), which is largely responsible for the antimalarial efficacy of the drug.[2]

In addition to DEAQ, further research into the metabolic profile of Amodiaquine led to the identification of several minor metabolites in human urine and blood.[2] Among these was 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. While the pharmacological significance of these minor metabolites remains largely unclear, their identification was a crucial step in building a complete picture of Amodiaquine's biotransformation.[2] Seminal work in the mid-1980s by researchers such as Churchill, Mount, and Winstanley was instrumental in isolating and characterizing these metabolic products.[1]

Chemical Synthesis

While specific, detailed protocols for the direct synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde are not extensively published in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and known reactions for the synthesis of related compounds. The key strategic approach involves the coupling of a 4-amino-7-chloroquinoline precursor with a suitably functionalized salicylaldehyde derivative.

A potential synthetic pathway would likely involve the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and 5-amino-2-hydroxybenzaldehyde.

Conceptual Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4,7-Dichloroquinoline 4,7-Dichloroquinoline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4,7-Dichloroquinoline->Nucleophilic Aromatic Substitution 5-Amino-2-hydroxybenzaldehyde 5-Amino-2-hydroxybenzaldehyde 5-Amino-2-hydroxybenzaldehyde->Nucleophilic Aromatic Substitution 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde Nucleophilic Aromatic Substitution->5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Caption: Conceptual workflow for the synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This protocol should be considered a starting point for experimental design and requires optimization and validation in a laboratory setting.

Materials:

  • 4,7-dichloroquinoline

  • 5-amino-2-hydroxybenzaldehyde

  • Anhydrous solvent (e.g., N,N-Dimethylformamide or ethanol)

  • Base (e.g., potassium carbonate or triethylamine)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-2-hydroxybenzaldehyde (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base (2-3 equivalents) to the solution and stir for a short period to facilitate the deprotonation of the amino and hydroxyl groups.

  • Add 4,7-dichloroquinoline (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Potential Applications

As a minor metabolite of Amodiaquine, the specific biological activity of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde has not been extensively investigated. The majority of the antimalarial activity of Amodiaquine is attributed to its primary metabolite, DEAQ.[2]

However, the structural motifs present in 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde—the 4-aminoquinoline core and the salicylaldehyde moiety—are known to be present in various biologically active compounds. This suggests that the metabolite itself could possess some intrinsic biological properties worthy of further investigation.

Potential areas for future research into the biological activity of this compound include:

  • Antimalarial Activity: Although considered a minor metabolite, it would be valuable to determine its in vitro activity against different strains of Plasmodium falciparum to understand its contribution, if any, to the overall therapeutic effect of Amodiaquine.

  • Other Antimicrobial Activities: The quinoline and salicylaldehyde scaffolds are known to exhibit antibacterial and antifungal properties.

  • Enzyme Inhibition: The structure could be screened for inhibitory activity against various enzymes, including those relevant to parasitic or other diseases.

Amodiaquine Metabolism and the Role of its Metabolites

The biotransformation of Amodiaquine is a critical aspect of its pharmacology and toxicology. The following diagram illustrates the major metabolic pathway.

AmodiaquineMetabolism Amodiaquine Amodiaquine CYP2C8 (Liver) CYP2C8 (Liver) Amodiaquine->CYP2C8 (Liver) N-desethylamodiaquine (DEAQ) (Active) N-desethylamodiaquine (DEAQ) (Active) CYP2C8 (Liver)->N-desethylamodiaquine (DEAQ) (Active) Other Minor Metabolites Other Minor Metabolites CYP2C8 (Liver)->Other Minor Metabolites 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde Other Minor Metabolites->5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Caption: Major metabolic pathway of Amodiaquine.

Future Directions and Conclusion

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde remains a relatively understudied molecule, despite its origin as a metabolite of a clinically significant drug. The lack of extensive research presents several opportunities for future investigation. A definitive synthesis and thorough characterization of this compound would be the first crucial step. This would enable a systematic evaluation of its biological activities, including its potential as an antimalarial agent in its own right or as a scaffold for the development of new therapeutic agents.

Further studies into the complete metabolic profile of Amodiaquine and the potential biological roles of its minor metabolites could provide a more nuanced understanding of the drug's overall efficacy and safety profile. For researchers in drug discovery and development, the exploration of such metabolites can sometimes unveil novel pharmacophores and lead to the design of new and improved therapeutic agents.

References

  • Churchill, F. C., Mount, D. L., Patchen, L. C., & Bjorkman, A. (1986). Isolation, characterization and standardization of a major human urinary metabolite of amodiaquine.
  • Mount, D. L., Patchen, L. C., & Churchill, F. C. (1986). Amodiaquine and desethylamodiaquine levels in whole blood and plasma of humans treated for malaria.
  • Parikh, S., Ouedraogo, J. B., Goldstein, J. A., Rosenthal, P. J., & Kroetz, D. L. (2007). Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa. Clinical Pharmacology & Therapeutics, 82(2), 197-203.
  • Winstanley, P. A., Edwards, G., Orme, M. L., & Breckenridge, A. M. (1987). The disposition of amodiaquine in man after a single oral dose. British Journal of Clinical Pharmacology, 23(1), 1-7.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde: An Application Note and Laboratory Protocol

Abstract This document provides a comprehensive guide for the laboratory synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, a significant heterocyclic compound with potential applications in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. As a known metabolite of the antimalarial drug Amodiaquine, this molecule serves as a valuable scaffold for the design of novel therapeutic agents.[1] The synthetic route detailed herein is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds in aromatic systems. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol, mechanistic insights, and practical guidance to ensure a successful and safe synthesis.

Introduction and Scientific Background

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, most notably the antimalarial agents chloroquine and amodiaquine.[2] The biological activity of these compounds is intrinsically linked to the nature of the substituent at the 4-position of the quinoline ring. The target molecule, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, incorporates both the critical 7-chloro-4-aminoquinoline core and a functionalized salicylaldehyde moiety. This combination of pharmacophores presents opportunities for further chemical modification and exploration of its biological activity.

The synthesis of this class of compounds is predominantly achieved through the nucleophilic aromatic substitution (SNAr) reaction.[2] In this process, the electron-deficient quinoline ring system, further activated by the electron-withdrawing chloro group at the 7-position, is susceptible to nucleophilic attack at the C4 position. The amino group of 5-amino-2-hydroxybenzaldehyde acts as the nucleophile, displacing the chloride ion to form the desired product. The efficiency of this reaction is influenced by several factors, including the choice of solvent, temperature, and the presence or absence of a base catalyst. This protocol has been optimized to provide a reliable and reproducible method for the synthesis of this important compound.

Reaction Scheme and Mechanism

The synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde proceeds via a nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and 5-amino-2-hydroxybenzaldehyde.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 4,7-dichloroquinoline Conditions Solvent (e.g., Ethanol) Heat (Reflux) Optional: Base (e.g., K2CO3) 4,7-dichloroquinoline->Conditions + 5-amino-2-hydroxybenzaldehyde 5-amino-2-hydroxybenzaldehyde->Conditions Product Conditions->Product SNA_r Reaction

Caption: Overall reaction scheme for the synthesis.

The mechanism of the SNAr reaction involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 5-amino-2-hydroxybenzaldehyde attacks the electron-deficient C4 carbon of the 4,7-dichloroquinoline ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion from the C4 position. The resulting protonated product is then deprotonated to yield the final neutral compound. The use of a base can facilitate this final deprotonation step.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
4,7-DichloroquinolineC₉H₅Cl₂N198.0586-98-6≥98%Major Chemical Supplier
5-Amino-2-hydroxybenzaldehydeC₇H₇NO₂137.1458186-71-3≥97%Major Chemical Supplier
Anhydrous EthanolC₂H₅OH46.0764-17-5≥99.5%Major Chemical Supplier
Potassium Carbonate (optional)K₂CO₃138.21584-08-7Anhydrous, ≥99%Major Chemical Supplier
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeMajor Chemical Supplier
HexaneC₆H₁₄86.18110-54-3ACS GradeMajor Chemical Supplier
Deionized WaterH₂O18.027732-18-5-In-house
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bars

  • Glass funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Synthesis Protocol

Safety Precautions
  • 4,7-Dichloroquinoline: This compound is harmful if swallowed and causes skin and serious eye irritation.[3][4][5][6] It may also cause respiratory irritation.[5][6] Handle in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5][6]

  • 5-Amino-2-hydroxybenzaldehyde: Handle with care, as with all chemical reagents.[7] Avoid inhalation of dust and contact with skin and eyes.

  • Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

  • General Handling: Perform all operations in a well-ventilated fume hood.[4][6]

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,7-dichloroquinoline (1.98 g, 10.0 mmol) and 5-amino-2-hydroxybenzaldehyde (1.37 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. If using a base, add potassium carbonate (1.38 g, 10.0 mmol) to the mixture. The use of a base can help to neutralize the HCl formed during the reaction and may improve the reaction rate and yield.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 ethyl acetate:hexane). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, more polar spot and the disappearance of the starting materials will indicate the progression of the reaction. The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • If potassium carbonate was used, filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of ethanol.

    • Transfer the filtrate to a rotary evaporator and remove the ethanol under reduced pressure.

    • To the resulting crude product, add 100 mL of deionized water and stir vigorously. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration, washing with copious amounts of deionized water to remove any remaining salts and impurities.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

    • For column chromatography, dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the pure product (as determined by TLC) and combine them.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the pure 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde as a solid.

  • Drying and Characterization:

    • Dry the purified product under vacuum to a constant weight.

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity. The melting point is expected to be above 250 °C with decomposition.

Expected Results and Data

ParameterExpected Value
Product Appearance Yellow to orange solid
Molecular Formula C₁₆H₁₁ClN₂O₂
Molecular Weight 298.72 g/mol [1]
Melting Point >250 °C (decomposes)
Expected Yield 70-85% (may vary based on reaction conditions and purification)
TLC Rf Dependent on eluent system; should be a single spot after purification

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure that the starting materials are pure and the reaction was carried out under anhydrous conditions, especially if a base like potassium carbonate is used. Incomplete reaction can be addressed by extending the reflux time.

  • Incomplete Reaction: If TLC indicates the presence of significant amounts of starting materials after the recommended reaction time, consider the addition of a catalytic amount of a non-nucleophilic base if not already included. Alternatively, a higher boiling point solvent such as n-butanol can be used to increase the reaction temperature.

  • Purification Challenges: The product is a relatively polar compound. If it is difficult to elute from the silica gel column, a more polar eluent system, such as dichloromethane/methanol, can be employed.

  • Solvent Choice: While ethanol is a common and effective solvent, other polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used and may lead to faster reaction times, although they are more difficult to remove during work-up.[2]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable compound for further investigation in drug discovery and medicinal chemistry. The principles of nucleophilic aromatic substitution are fundamental to the synthesis of a wide array of biologically active molecules, and a thorough understanding of this reaction, as detailed in this guide, is essential for the modern synthetic chemist.

References

  • Frontiers in Chemistry. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • PLOS. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-amino-chalcone derivatives and their biological evaluation. Retrieved from [Link]

  • PubMed Central (PMC). (2022, April 19). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde as a Versatile Precursor for the Synthesis of Novel Schiff Bases

Introduction: The Strategic Importance of the 7-Chloro-4-aminoquinoline Scaffold The 7-chloro-4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously embodied by the antimalarial drug chloroq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Chloro-4-aminoquinoline Scaffold

The 7-chloro-4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. Its rigid, planar structure and specific hydrogen bonding capabilities allow it to interact with various biological targets, including heme polymerase in Plasmodium falciparum and Toll-like receptors, leading to a broad spectrum of pharmacological activities.[1] Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). The formation of a Schiff base from a precursor already containing a potent pharmacophore like 7-chloro-4-aminoquinoline is a powerful strategy in drug discovery. This molecular hybridization can lead to new chemical entities with enhanced or entirely novel biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5]

The precursor, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde , uniquely combines the 7-chloro-4-aminoquinoline moiety with a salicylaldehyde functional group. This design is deliberate and advantageous for several reasons:

  • Inherent Bioactivity: The quinoline core provides a strong foundation for antimalarial and anti-inflammatory activity.

  • Chelating Site: The hydroxyl (-OH) and azomethine (-CH=N-) groups of the resulting Schiff bases form a stable coordination site for metal ions. Metal complexation is a well-established method to enhance the biological efficacy of organic ligands, often leading to increased antimicrobial and anticancer potency.[3][6][7]

  • Synthetic Accessibility: The aldehyde group provides a reactive handle for straightforward condensation reactions with a wide array of primary amines (R-NH₂), allowing for the generation of a diverse library of derivatives with varied steric and electronic properties.

This document provides a comprehensive guide for researchers, detailing the synthesis of the precursor molecule and its subsequent use in the preparation of novel Schiff bases and their metal complexes. The protocols are designed to be robust and self-validating, supported by explanations of the underlying chemical principles and expected analytical characterizations.

Part 1: Synthesis of the Precursor: 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

The synthesis of the title precursor is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of 4,7-dichloroquinoline is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. This allows for its displacement by the amino group of 5-aminosalicylaldehyde.

Reaction Scheme: Precursor Synthesis

Caption: Synthesis of the precursor via Nucleophilic Aromatic Substitution.

Detailed Protocol 1: Synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

This protocol is adapted from standard procedures for the reaction of 4,7-dichloroquinoline with primary amines.[8]

Materials and Reagents:

  • 4,7-Dichloroquinoline

  • 5-Aminosalicylaldehyde

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) and 5-aminosalicylaldehyde (1.1 eq) in absolute ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated HCl (2-3 drops) to the mixture. The acid protonates the quinoline nitrogen, further activating the C4 position for nucleophilic attack.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product may form.

    • Slowly add 10% NaHCO₃ solution to neutralize the mixture until effervescence ceases and the pH is approximately 7-8. This will precipitate the free base form of the product.

    • Filter the resulting solid using a Büchner funnel, wash with cold deionized water, and then with a small amount of cold ethanol.

    • Dry the crude product under vacuum.

  • Purification (if necessary): The product can be further purified by recrystallization from an appropriate solvent such as an ethanol/water mixture to yield a pure crystalline solid.

Rationale and Self-Validation:

  • Causality: The use of an alcohol solvent is standard for this type of condensation. The acid catalyst is crucial for activating the quinoline ring system. Neutralization is necessary to convert the product from its soluble salt form to the insoluble free base for isolation.

  • Trustworthiness: The progress of the reaction should be monitored by TLC, observing the consumption of the starting materials and the appearance of a new product spot. The final product should be characterized by melting point determination and spectroscopic methods (FT-IR, ¹H NMR, and Mass Spectrometry) to confirm its identity and purity.

Part 2: Synthesis of Schiff Bases from the Precursor

The aldehyde functionality of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde allows for a straightforward and high-yielding condensation reaction with a variety of primary amines to form the corresponding Schiff bases.

General Reaction Scheme: Schiff Base Synthesis

Caption: General scheme for Schiff base synthesis from the precursor.

Detailed Protocol 2: Synthesis of a Representative Schiff Base (e.g., with Aniline)

This protocol is a generalized procedure based on established methods for Schiff base synthesis.[2][9][10]

Materials and Reagents:

  • 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (from Protocol 1)

  • Primary Amine (e.g., Aniline, 4-methylaniline, 4-methoxyaniline, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask by gently warming.

  • Amine Addition: To this solution, add an equimolar amount (1.0 eq) of the selected primary amine (e.g., aniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

  • Isolation: Cool the reaction flask to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried in a desiccator.

Rationale and Self-Validation:

  • Causality: The reaction is a classic nucleophilic addition-elimination (condensation) reaction. The amine nitrogen attacks the electrophilic aldehyde carbon, followed by the elimination of a water molecule to form the imine bond. Acetic acid protonates the aldehyde oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Trustworthiness: The purity of the synthesized Schiff base can be checked by TLC and melting point determination. The structure must be confirmed by spectroscopic analysis. The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new azomethine proton signal (typically between 8-10 ppm) in the ¹H NMR spectrum is a key indicator of successful Schiff base formation.[2][11][12] The FT-IR spectrum should show a characteristic C=N stretching vibration around 1600-1650 cm⁻¹.

Part 3: Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques should be employed.

Technique Key Feature to Observe Expected Result for Schiff Base
FT-IR C=N (imine) stretchA sharp, medium-to-strong absorption band in the region of 1600-1650 cm⁻¹. Disappearance of the C=O stretch from the aldehyde precursor.
¹H NMR -CH=N- (azomethine) protonA singlet in the downfield region, typically between δ 8.0 and 10.0 ppm.[2][11] The exact chemical shift is influenced by the electronic nature of the substituents on the amine.
-OH (phenolic) protonA broad singlet, often at a very downfield chemical shift (>10 ppm), due to hydrogen bonding with the azomethine nitrogen.
Aromatic & Quinoline ProtonsA complex pattern of signals in the aromatic region (δ 6.5-9.0 ppm).
¹³C NMR -CH=N- (azomethine) carbonA signal in the range of δ 160-170 ppm.
Mass Spec (MS) Molecular Ion Peak (M⁺)The spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target Schiff base.

Part 4: Applications and Further Reactions

Coordination Chemistry: Synthesis of Metal Complexes

The Schiff bases derived from this precursor are excellent polydentate ligands for a variety of transition metals. The imine nitrogen and the phenolic oxygen form a stable chelation site.

Workflow: Metal Complex Synthesis

G cluster_workflow Metal Complex Synthesis Workflow A Dissolve Schiff Base in Ethanol/Methanol C Mix Solutions & Reflux (2-6 hours) A->C B Dissolve Metal Salt (e.g., CuCl₂, Ni(OAc)₂) in Ethanol/Methanol B->C D Cool to Room Temp. C->D E Filter Precipitated Complex D->E F Wash with Solvent & Dry E->F G Characterize Complex (FT-IR, UV-Vis, Elemental Analysis) F->G

Caption: A typical workflow for synthesizing metal complexes from Schiff base ligands.

Detailed Protocol 3: Synthesis of a Representative Metal (Cu(II)) Complex

This protocol is adapted from general procedures for the synthesis of Schiff base metal complexes.[6]

Procedure:

  • Prepare a hot ethanolic solution of the Schiff base ligand (2.0 eq).

  • In a separate flask, prepare a hot ethanolic solution of a metal salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq).

  • Add the metal salt solution dropwise to the stirring ligand solution.

  • Reflux the resulting mixture for 3-5 hours. A change in color and the formation of a precipitate usually indicates complex formation.

  • Cool the mixture, filter the solid complex, wash thoroughly with ethanol to remove unreacted ligand and metal salt, and dry under vacuum.

Rationale: The 2:1 ligand-to-metal stoichiometry is common for divalent metal ions seeking an octahedral or square planar geometry. The shift of the C=N stretching frequency in the FT-IR spectrum upon complexation is a strong indicator of coordination through the azomethine nitrogen.

Biological Screening

The synthesized Schiff bases and their metal complexes are prime candidates for biological evaluation.

  • Antimicrobial Activity: Compounds can be screened against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).[13] Minimum Inhibitory Concentration (MIC) values should be determined to quantify their potency.

  • Anticancer Activity: The cytotoxicity of the compounds can be evaluated against various human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) using assays like the MTT assay to determine IC₅₀ values.[2][3][6][7]

  • Antimalarial Activity: Given the chloroquine-like core, screening against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum is highly recommended.

Conclusion

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a strategically designed and highly valuable precursor for the development of novel Schiff base derivatives. Its synthesis is straightforward, and its aldehyde functionality provides a gateway to a vast chemical space of potential therapeutic agents. The protocols and guidelines presented here offer a solid framework for researchers to synthesize, characterize, and evaluate these promising compounds and their metal complexes for a range of biological applications, contributing to the ongoing search for new and effective drugs.

References

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]

  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (n.d.). IOSR Journal. [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (2021). Scholars Middle East Publishers. [Link]

  • Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety. (2007). MDPI. [Link]

  • Assignment of 1 H-NMR spectrum for salicylaldehyde. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (n.d.). ResearchGate. [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. (n.d.). Arabian Journal of Chemistry. [Link]

  • (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). ResearchGate. [Link]

  • Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine. (2020). PMC - PubMed Central. [Link]

  • Synthesis, Characterization, Anticancer and DNA Photocleavage Study of Novel Quinoline Schiff base and Its Metal Complexes. (2021). ResearchGate. [Link]

  • Antimicrobial activity and spectral, magnetic and thermal studies of some transition metal complexes of a Schiff base hydrazone containing a quinoline moiety. (2007). PubMed. [Link]

  • Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. (2021). PubMed Central. [Link]

  • SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. (2018). IJRSR. [Link]

  • Synthesis of chloroquine from 4-amino-7-chloroquinoline. (2012). Chemistry Stack Exchange. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2021). MDPI. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. [Link]

  • Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. (2022). ACS Omega. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2012). PMC. [Link]

Sources

Method

Application Notes and Protocols for Antimicrobial and Antifungal Screening of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Introduction: The Rationale for Screening a Novel Quinoline Compound The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening a Novel Quinoline Compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and notably, antimicrobial and antifungal properties.[1][2][3] The compound of interest, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, integrates several pharmacologically significant moieties. The 7-chloro-4-aminoquinoline core is famously associated with the antimalarial drug chloroquine and is known to interfere with parasitic and microbial processes. The benzaldehyde component, particularly with hydroxyl substitutions, has also been recognized for its own antimicrobial and antifungal activities.[4][5][6] The synergy of these fragments within a single molecule provides a strong rationale for its investigation as a potential novel antimicrobial or antifungal agent.

Quinolone antibiotics typically exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[7][8][9] This mechanism leads to irreparable DNA damage and subsequent cell death. While the precise mechanism of the subject compound is yet to be elucidated, its structural similarity to known quinolones suggests a similar mode of action is plausible.[8][9][10] In fungi, quinoline derivatives have been shown to disrupt cell membrane integrity and other vital cellular processes.[11][12]

These application notes provide a comprehensive guide for researchers to conduct preliminary antimicrobial and antifungal screening of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. The protocols are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible data generation.[13]

Part 1: Foundational Assays for Antimicrobial Screening

A tiered approach to screening is recommended, beginning with qualitative assays to establish a broad spectrum of activity, followed by quantitative methods to determine the potency of the compound.

Qualitative Assessment: The Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a valuable initial screening tool to qualitatively assess the antimicrobial activity of a compound against a panel of bacteria.[14] This method is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a zone of inhibition where the concentration of the compound is sufficient to prevent microbial growth.[14][15][16]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[17][18]

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, uniformly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar (MHA) plate.[17] Ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Preparation and Application of Compound Disks:

    • Prepare a stock solution of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of the test compound solution. A typical starting concentration is 10-30 µg per disk.

    • Allow the solvent to evaporate completely from the disks in a sterile environment.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (a known antibiotic, e.g., Ciprofloxacin) and a negative control disk (impregnated with the solvent only).

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.[19]

    • The presence of a clear zone around the disk indicates antimicrobial activity. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the disk diffusion assay, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[20][21] This quantitative measure is crucial for evaluating the potency of the compound.[20]

  • Preparation of Reagents and Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[18][22]

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay.[18]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18][23]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (inoculum without the compound) and a negative control (broth only) in each plate.[22]

    • Incubate the microtiter plates at 35-37°C for 16-20 hours.[21]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[19][22]

Part 2: Specialized Assays for Antifungal Screening

The screening for antifungal activity follows a similar tiered approach, with modifications to the growth media and incubation conditions to accommodate fungal pathogens.

Qualitative Assessment: Antifungal Disk Diffusion

This assay is a preliminary screen for antifungal activity, analogous to the Kirby-Bauer test for bacteria.

  • Preparation of Fungal Inoculum:

    • For yeasts (e.g., Candida albicans), prepare a suspension from a 24-hour culture on Sabouraud Dextrose Agar (SDA) and adjust to a 0.5 McFarland standard.[24]

    • For filamentous fungi (e.g., Aspergillus niger), prepare a spore suspension from a mature culture and adjust the concentration as per CLSI guidelines.

  • Inoculation and Assay Procedure:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeast susceptibility testing. For filamentous fungi, standard MHA is often used.

    • Inoculate the agar plate with the fungal suspension.

    • Apply sterile disks impregnated with the test compound, a positive control (e.g., Fluconazole), and a negative control (solvent only).

    • Incubate at 35°C for 24-48 hours (yeasts) or longer for filamentous fungi, as recommended by CLSI M51.[25]

    • Measure the zones of inhibition.

Quantitative Assessment: Broth Microdilution for Antifungal MIC

This assay determines the MIC of the compound against fungal pathogens and is based on the CLSI M27 and M38 guidelines.

  • Preparation of Reagents and Compound Dilutions:

    • Use RPMI-1640 medium buffered with MOPS for the assay.

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Preparation of Fungal Inoculum:

    • Prepare a standardized fungal inoculum as described for the disk diffusion assay and dilute it in RPMI-1640 to the recommended final concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[24]

  • Inoculation and Incubation:

    • Inoculate the wells with the fungal suspension.

    • Include positive and negative controls.

    • Incubate at 35°C for 24-48 hours.[24]

  • Determination of MIC:

    • Determine the MIC by visually observing the lowest concentration that causes a significant reduction in growth compared to the positive control.

Part 3: Data Presentation and Interpretation

Systematic recording and presentation of data are essential for the accurate interpretation of screening results.

Quantitative Data Summary
Test MicroorganismGram Stain/Fungal TypeCompound Concentration Range (µg/mL)Positive ControlMIC of Test Compound (µg/mL)MIC of Positive Control (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusGram-positivee.g., 0.5 - 128Ciprofloxacin[Insert Data][Insert Data][Insert Data]
Escherichia coliGram-negativee.g., 0.5 - 128Ciprofloxacin[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosaGram-negativee.g., 0.5 - 128Gentamicin[Insert Data][Insert Data][Insert Data]
Candida albicansYeaste.g., 0.5 - 128Fluconazole[Insert Data][Insert Data][Insert Data]
Aspergillus nigerFilamentous Funguse.g., 0.5 - 128Amphotericin B[Insert Data][Insert Data][Insert Data]

Part 4: Visualizing Workflows and Potential Mechanisms

Diagrams are powerful tools for illustrating experimental processes and hypothetical biological pathways.

Antimicrobial_Screening_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Screening Disk_Diffusion Disk Diffusion Assay Inoculum_Prep_DD Prepare 0.5 McFarland Inoculum Plate_Inoculation Inoculate Agar Plate Inoculum_Prep_DD->Plate_Inoculation Disk_Application Apply Compound Disks Plate_Inoculation->Disk_Application Incubation_DD Incubate 16-24h Disk_Application->Incubation_DD Measure_Zones Measure Zones of Inhibition Incubation_DD->Measure_Zones Decision Activity Observed? Measure_Zones->Decision Broth_Microdilution Broth Microdilution Assay Serial_Dilution Prepare Serial Dilutions in 96-well Plate Plate_Inoculation_BM Inoculate Wells Serial_Dilution->Plate_Inoculation_BM Inoculum_Prep_BM Prepare Standardized Inoculum Inoculum_Prep_BM->Plate_Inoculation_BM Incubation_BM Incubate 16-20h Plate_Inoculation_BM->Incubation_BM Read_MIC Determine MIC Incubation_BM->Read_MIC End End Screening Read_MIC->End Start Start Screening Start->Disk_Diffusion Decision->Broth_Microdilution Yes Decision->End No

Caption: Workflow for antimicrobial and antifungal screening.

Caption: Putative mechanisms of action for the test compound.

References

  • Krátký, M., Vinšová, J., Volkova, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • de Almeida, J. G. L., de Oliveira, D. M., de Carvalho, R. B. F., de Freitas, L. B., da Silva, M. V., Leite, F. H. A., ... & de Almeida, R. R. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Fungal Biology, 124(10), 847-855. [Link]

  • Patel, R. B., Patel, M. R., & Patel, K. C. (2011). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. International Journal of ChemTech Research, 3(4), 1826-1831.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Aladawi, M. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • Chen, J., Wang, Q., Zhang, H., Wang, Y., Li, J., & Wang, Q. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(43), 12797-12807. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Gilbert, P., McBain, A. J., & Sreenivasan, P. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. In Antimicrobial Drug Discovery (pp. 1-16). Humana Press, New York, NY.
  • GSRS. (n.d.). BENZALDEHYDE, 5-((7-CHLORO-4-QUINOLINYL)AMINO)-2-HYDROXY-, O-METHYLOXIME. Retrieved from [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Wieder, A. M., & Patterson, T. F. (2015). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 28(3), 570-582. [Link]

  • El-Gamal, K. M. A., Sherbiny, F. F., El-Morsi, A. M., Abu-El-khair, H. E., Eissa, I. H., & El-Sebaei, M. M. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • U.S. Food and Drug Administration. (n.d.). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • de la Fuente-Núñez, C., Cardoso, M. H., de Souza Cândido, E., Franco, O. L., & Hancock, R. E. W. (2016). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. International Journal of Molecular Sciences, 17(9), 1464. [Link]

  • Kumar, A., Singh, B., Kumar, R., & Kumar, V. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6777-6791. [Link]

  • Hooper, D. C. (2001). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Khan, I., & Ibrar, A. (2013). Quinoline-Based Antifungals. Current Organic Chemistry, 17(13), 1391-1400.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. In StatPearls.
  • de Oliveira, A. M., de Oliveira, T. L. C., da Silva, A. C. A., de Souza, L. K. H., de Oliveira, A. P., de Medeiros, A. C. D., ... & de Siqueira-Júnior, J. P. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5567. [Link]

  • Kim, J. H., & Campbell, B. C. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Applied Biology, 158(3), 336-346. [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]

  • Pu, L., Liu, Y., Li, W., Li, J., & Yang, S. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 723447. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Kumar, A., Singh, B., Kumar, R., & Kumar, V. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6777-6791.
  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Kannappan, A., Jothi, R., Tian, X., Pandian, S. K., Gowrishankar, S., & Chunlei, S. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144. [Link]

  • Li, X., Zhang, H., Wang, Y., Li, J., & Wang, Q. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]

  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2010). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Acta Poloniae Pharmaceutica, 67(2), 125-131.
  • Clinical and Laboratory Standards Institute. (n.d.). M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. Retrieved from [Link]

  • ResearchGate. (n.d.). CLSI guidelines for antifungal agents. Retrieved from [Link]

  • Khan, I., & Ibrar, A. (2010). Quinoline-Based Antifungals. Current Organic Chemistry, 14(13), 1391-1400.
  • da Silva, A. C., de Faria, A. R., de Souza, T. M., de Paula, J. E., da Silva, R., & de Siqueira, V. L. D. (2009). Fungicide activity of 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one against Cryptococcus neoformans. Revista da Sociedade Brasileira de Medicina Tropical, 42(5), 564-567. [Link]

Sources

Application

The Emergence of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde as a Versatile Scaffold for Advanced Fluorescent Probes

Introduction: The Quinoline Advantage in Fluorescence Sensing In the landscape of molecular sensing and bioimaging, the demand for highly sensitive, selective, and real-time detection of analytes is paramount. Fluorescen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Advantage in Fluorescence Sensing

In the landscape of molecular sensing and bioimaging, the demand for highly sensitive, selective, and real-time detection of analytes is paramount. Fluorescent probes have emerged as indispensable tools, offering non-invasive and dynamic insights into complex biological and environmental systems. Among the plethora of fluorophores, the quinoline moiety stands out as a "privileged structure" due to its inherent photophysical properties, biocompatibility, and synthetic tractability. The 7-chloro-4-aminoquinoline framework, in particular, forms the backbone of numerous therapeutic agents and has garnered significant attention for its potential in developing sophisticated chemosensors. This application note delves into the burgeoning utility of a key derivative, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde , as a foundational building block for a new generation of "turn-on" fluorescent probes. Its unique electronic architecture, featuring a reactive aldehyde, a chelating hydroxyl group, and the quinoline fluorophore, provides a versatile platform for designing probes that can selectively detect a range of analytes, from metal ions crucial in neurological processes to environmentally significant toxins. We will explore the underlying principles of probe design, provide detailed protocols for synthesis and application, and showcase the potential of this remarkable molecule in advancing research and drug development.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental characteristics of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is crucial for its effective application. This compound, a metabolite of the antimalarial drug amodiaquine, possesses a unique combination of functional groups that dictate its chemical reactivity and spectroscopic behavior.

PropertyValueSource
CAS Number 172476-18-5[1]
Molecular Formula C₁₆H₁₁ClN₂O₂[1]
Molecular Weight 298.72 g/mol [1]
Appearance Reported as a liquid or solid[2]
Melting Point >250°C (decomposes)

Principle of Detection: A Schiff Base Approach to "Turn-On" Fluorescence

A predominant strategy for leveraging the 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde scaffold involves its conversion into a Schiff base derivative. The aldehyde group readily undergoes condensation with a primary amine to form an imine (-C=N-) linkage. This reaction not only allows for the introduction of various recognition moieties but also typically results in a probe that is initially weakly fluorescent.

The fluorescence quenching in the free Schiff base is often attributed to mechanisms like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the imine nitrogen. Upon binding of the target analyte to a chelation site formed by the hydroxyl oxygen, the imine nitrogen, and potentially other donor atoms from the appended amine, these non-radiative decay pathways are inhibited. This restriction of molecular motion and alteration of the electronic landscape leads to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This "turn-on" response provides a high signal-to-noise ratio, which is ideal for sensitive detection.

Caption: General "Turn-On" Sensing Mechanism.

Protocols and Methodologies

Synthesis of a Representative Fluorescent Probe for Al³⁺

This protocol describes the synthesis of a hypothetical Schiff base probe, Probe-Alu-1 , derived from 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde and 2-amino-2-methyl-1-propanol, designed for the selective detection of aluminum ions (Al³⁺).

Rationale: The choice of 2-amino-2-methyl-1-propanol provides an additional hydroxyl group, creating a tridentate chelation site (O, N, O) that is well-suited for binding trivalent cations like Al³⁺. The aliphatic nature of this amine minimizes electronic interference with the quinoline fluorophore.

Materials:

  • 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

  • 2-Amino-2-methyl-1-propanol

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde in 20 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Amine: To the stirred solution, add 1.1 mmol of 2-amino-2-methyl-1-propanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product, Probe-Alu-1, may precipitate out of solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the purified probe.

Synthesis_Workflow start Start: Reagents dissolve 1. Dissolve Aldehyde in Ethanol start->dissolve add_amine 2. Add Amine & Catalytic Acid dissolve->add_amine reflux 3. Reflux for 4-6 hours add_amine->reflux cool_precipitate 4. Cool to Room Temp & Precipitate reflux->cool_precipitate filter_dry 5. Filter, Wash & Dry Product cool_precipitate->filter_dry end End: Purified Probe-Alu-1 filter_dry->end

Caption: Workflow for the Synthesis of Probe-Alu-1.

Protocol for Al³⁺ Detection using Probe-Alu-1

This protocol outlines the use of the synthesized Probe-Alu-1 for the fluorometric detection of Al³⁺ in an aqueous-organic solvent system.

Rationale: A mixed solvent system (e.g., DMSO/water) is often employed to ensure the solubility of the organic probe while allowing for the dissolution of the aqueous metal ion sample. A buffer is used to maintain a stable pH, as the fluorescence of many probes is pH-dependent.

Materials:

  • Probe-Alu-1 stock solution (1 mM in DMSO)

  • Deionized water

  • HEPES buffer (10 mM, pH 7.4)

  • Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Test Solution: In a quartz cuvette, prepare a 3 mL test solution containing 10 µM of Probe-Alu-1 in a DMSO/HEPES buffer (1:9, v/v) mixture.

  • Baseline Measurement: Record the fluorescence emission spectrum of the test solution (e.g., excitation at 370 nm, emission scan from 400-600 nm) to establish a baseline.

  • Titration with Al³⁺: Sequentially add small aliquots of the Al³⁺ stock solution to the cuvette, mixing thoroughly after each addition. Record the fluorescence spectrum after each addition. A significant increase in fluorescence intensity at a specific wavelength (e.g., around 480 nm) indicates the detection of Al³⁺.

  • Selectivity Study: Repeat the experiment using other metal ion stock solutions instead of Al³⁺ to assess the selectivity of Probe-Alu-1. A minimal change in fluorescence in the presence of other ions demonstrates high selectivity for Al³⁺.

  • Limit of Detection (LOD) Calculation: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺. The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

Performance Characteristics of Quinoline-Salicylaldehyde Probes

While specific data for probes derived directly from 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is not extensively published, we can extrapolate expected performance based on analogous Schiff base sensors. These probes typically exhibit excellent sensitivity and selectivity for their target ions.

Probe ClassTarget AnalyteTypical Detection LimitResponse MechanismReference
Salicylaldehyde Schiff BaseAl³⁺10⁻⁷ - 10⁻⁸ MCHEF, ESIPT inhibition
Salicylaldehyde Schiff BaseF⁻~7.5 x 10⁻⁷ MESPT[1]
Quinoline-based Schiff BaseZn²⁺10⁻⁷ - 10⁻⁸ MCHEF
Quinoline-based Schiff BaseCu²⁺10⁻⁶ - 10⁻⁷ MFluorescence Quenching

Applications in Bioimaging

A key advantage of quinoline-based fluorescent probes is their potential for live-cell imaging, owing to their good cell permeability and low cytotoxicity. Probes derived from the 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde scaffold are expected to be suitable for visualizing intracellular fluctuations of target analytes. For instance, a probe selective for Zn²⁺ could be used to monitor zinc signaling in neurons, while a probe for Al³⁺ could be applied to study its accumulation in cells, which is relevant to neurodegenerative disease research. The "turn-on" nature of these probes ensures that a fluorescent signal is only generated in the presence of the analyte, minimizing background noise and allowing for clear visualization of the analyte's distribution within the cell.

Conclusion and Future Outlook

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde represents a highly promising and versatile platform for the development of next-generation fluorescent probes. Its straightforward conversion into Schiff base derivatives allows for the facile creation of sensors with tailored specificities. The inherent fluorescence of the 7-chloroquinoline core, combined with the robust "turn-on" signaling mechanisms often associated with salicylaldehyde Schiff bases, provides the foundation for probes with high sensitivity and selectivity. While further research is needed to fully explore the potential of this specific scaffold, the principles and protocols outlined in this application note provide a solid framework for researchers and drug development professionals to design and implement novel fluorescent tools for a wide range of applications, from fundamental biological research to high-throughput screening and environmental monitoring.

References

  • 5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde. Chemlyte Solutions. Available from: [Link]

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules. 2023. Available from: [Link]

  • Salicylaldehyde-based anion sensors featuring turn-on fluorescence, colorimetry, and the anti-counterfeiting application. Dyes and Pigments. 2022. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Analysis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Introduction: The Analytical Imperative for a Key Quinoline Derivative 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, with a molecular formula of C₁₆H₁₁ClN₂O₂ and a molecular weight of 298.72 g/mol , is a signif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Quinoline Derivative

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, with a molecular formula of C₁₆H₁₁ClN₂O₂ and a molecular weight of 298.72 g/mol , is a significant chemical entity often identified as a metabolite of the antimalarial drug Amodiaquine.[1][2] Its structure combines a halogenated quinoline core with a functionalized benzaldehyde, presenting unique analytical challenges and requirements. The accurate and precise detection and quantification of this compound are paramount in diverse research and development settings, including pharmacokinetic studies, drug metabolism investigations, process chemistry for impurity profiling, and quality control of related pharmaceutical products.

The presence of distinct chromophores (the quinoline and benzaldehyde rings), a reactive aldehyde group, and a chlorine atom makes this molecule amenable to analysis by several modern instrumental techniques. This guide provides detailed, field-proven protocols for three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust and self-validating, with explanations grounded in the physicochemical properties of the analyte to empower the scientist to not only follow the steps but also to understand and troubleshoot the process.

Physicochemical Properties Summary

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
CAS Number 172476-18-5[1]
Molecular Formula C₁₆H₁₁ClN₂O₂[1][2]
Molecular Weight 298.72 g/mol [1]
Key Functional Groups Quinoline, Amine, Hydroxyl, Aldehyde, Aryl ChlorideN/A
Predicted Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO)N/A

Method 1: Quantitative Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the workhorse technique for the analysis of moderately polar, non-volatile compounds like our target analyte. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The compound is retained on the column and then eluted by a mixture of water and an organic solvent. Detection is achieved via UV spectrophotometry, leveraging the strong absorbance of the conjugated aromatic system.

Causality in Experimental Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides strong retention for the aromatic quinoline and benzaldehyde rings.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is employed to ensure elution of the analyte with a good peak shape and to separate it from potential impurities of different polarities. An acidic modifier like formic acid is added to suppress the ionization of the amine and hydroxyl groups, leading to sharper, more symmetrical peaks.

  • Detection: The extensive π-conjugation in the molecule suggests strong UV absorbance. A photodiode array (PDA) detector is ideal for scanning across a range of wavelengths to determine the absorbance maximum (λmax) and for checking peak purity. Based on similar quinoline derivatives, a primary detection wavelength around 210 nm is a good starting point, with other wavelengths monitored for specificity.[3]

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis S1 Weigh Analyte Standard S2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) S1->S2 S3 Prepare Calibration Curve (e.g., 1-100 µg/mL) S2->S3 H2 Inject Sample/Standard S3->H2 S4 Prepare Unknown Sample S4->S2 S4->H2 H1 Equilibrate C18 Column H1->H2 H3 Gradient Elution H2->H3 H4 UV/PDA Detection H3->H4 D1 Integrate Peak Area H4->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Unknown Sample D2->D3

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • Reference standard of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (≥99%)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (PTFE or other compatible material)

2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Detector Photodiode Array (PDA) or UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitor at 254 nm, 280 nm, and λmax. Quantify at λmax.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare a series of at least five calibration standards.

  • Sample Preparation: Dissolve the sample matrix containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

4. Data Analysis and System Validation:

  • Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of the analyte in the unknown sample by interpolating its peak area from the calibration curve.

  • System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for retention time should be < 1% and for peak area should be < 2%.

Method 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS provides a highly selective and sensitive method for confirmation of identity. For GC analysis, the analyte must be thermally stable and sufficiently volatile. While the target molecule has a relatively high molecular weight, its volatility may be sufficient for GC, or it can be enhanced through derivatization. The mass spectrometer fragments the molecule in a predictable way, producing a "fingerprint" mass spectrum that is unique to the compound.

Causality in Experimental Design:

  • Injection Mode: A splitless injection is chosen for trace analysis to ensure maximum transfer of the analyte onto the column.

  • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for aromatic and polar compounds.

  • Mass Spectrometry: Electron Ionization (EI) is a standard, robust method that creates reproducible fragmentation patterns. The key diagnostic feature will be the molecular ion peak (M⁺) and the characteristic M+2 peak due to the presence of the ³⁷Cl isotope, which should be approximately one-third the intensity of the M⁺ peak.[4][5]

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Interpretation P1 Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) P2 (Optional) Derivatization (e.g., Silylation of -OH) P1->P2 G1 Splitless Injection P2->G1 G2 Temperature Programmed Separation on GC Column G1->G2 G3 Transfer to MS G2->G3 G4 Electron Ionization (EI) G3->G4 G5 Mass Analysis (Scan Mode) G4->G5 DA1 Extract Total Ion Chromatogram (TIC) G5->DA1 DA2 Analyze Mass Spectrum of Peak DA1->DA2 DA3 Confirm Molecular Ion (M⁺) and Isotope Pattern (M+2) DA2->DA3 DA4 Compare with Library/Standard DA3->DA4

Caption: Workflow for GC-MS analysis.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • Reference standard of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

  • GC-grade Ethyl Acetate or Dichloromethane

  • (Optional) Derivatizing agent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

2. Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977B MSD, or equivalent
Injector Split/Splitless, operated in Splitless mode
Inlet Temperature 280 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Oven Program Initial 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 10 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 400 amu

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a ~50 µg/mL solution of the reference standard in ethyl acetate.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a similar concentration.

  • Derivatization (if required for volatility): To a dried aliquot of the sample, add 50 µL of BSTFA and 50 µL of ethyl acetate. Cap tightly and heat at 70 °C for 30 minutes. Cool before injection.

4. Data Analysis and Confirmation:

  • Retention Time: Match the retention time of the peak in the sample chromatogram to that of the reference standard.

  • Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.

  • Identity Confirmation: Confirm the presence of the molecular ion (m/z 298 for the ³⁵Cl isotope) and the corresponding M+2 ion (m/z 300 for the ³⁷Cl isotope) in an approximate 3:1 abundance ratio.[4] Compare the full fragmentation pattern with the standard or a library spectrum for definitive identification.

Method 3: Rapid Screening by UV-Vis Spectrophotometry

Principle: This technique provides a rapid, simple, and cost-effective method for quantifying the analyte in pure solutions or simple matrices. It relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The presence of the aldehyde functional group allows for derivatization to shift the absorbance to a longer, more specific wavelength, reducing interference.[6]

Causality in Experimental Design:

  • Solvent Selection: A UV-transparent solvent like methanol or ethanol is required.

  • Wavelength Selection: A full wavelength scan (e.g., 200-500 nm) is performed to identify the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for quantification. Aldehydes and ketones typically show an n→π* transition absorbance around 270-300 nm.[7][8]

  • Derivatization (Optional but Recommended): Reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) forms a colored hydrazone derivative. This has two benefits: it shifts the λmax to a longer wavelength (typically ~360 nm), moving it away from potential UV interferences, and it significantly increases the molar absorptivity, thereby enhancing sensitivity.[6]

Detailed Protocol: UV-Vis Spectrophotometry (with DNPH Derivatization)

1. Materials and Reagents:

  • Reference standard of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

  • Spectroscopic grade methanol

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in methanol with catalytic sulfuric acid)

2. Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer

  • Matched 1 cm quartz cuvettes

3. Procedure:

  • Determine λmax: Prepare a dilute solution (~10 µg/mL) of the underivatized compound in methanol. Scan from 200-500 nm against a methanol blank to determine the native λmax.

  • Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) in methanol. Create a series of dilutions for the calibration curve.

  • Derivatization: To 1 mL of each standard and sample solution in a test tube, add 1 mL of the DNPH reagent. Mix and allow to react for 30 minutes at room temperature.

  • Measurement: Using a blank prepared with 1 mL of methanol and 1 mL of DNPH reagent, measure the absorbance of each standard and sample at the λmax of the resulting hydrazone (determine by scanning one of the derivatized standards).

4. Data Analysis:

  • Plot a calibration curve of absorbance vs. concentration for the derivatized standards.

  • Calculate the concentration of the analyte in the derivatized sample using the linear regression equation from the calibration curve.

References

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 17, 585-592. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Wójciak-Kosior, M., & Sienkiewicz, M. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 844-850. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • TutorChase. How can you identify the presence of halogens using mass spectrometry? [Link]

  • Chemlyte Solutions. 5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde. [Link]

  • JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]

  • Sajomsang, W., et al. (2015). A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine. ResearchGate. [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Abstract This application note describes a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This compound, a key structure in medicinal chemistry, notably identified as a metabolite of Amodiaquine[1], requires precise analytical measurement for research, development, and quality control purposes. The developed isocratic method utilizes a C18 stationary phase with a UV-transparent mobile phase composed of acetonitrile and a phosphate buffer, ensuring optimal separation and detection. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for its intended purpose in pharmaceutical analysis.[2][3]

Introduction and Scientific Rationale

The quinoline ring is a foundational scaffold in a multitude of pharmacologically active agents, renowned for its presence in antimalarial drugs like chloroquine and amodiaquine.[4] The target analyte, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, combines this critical quinoline moiety with a functionalized salicylaldehyde group. Salicylaldehyde and its derivatives are also important precursors in the synthesis of various chemical entities.[5][6] Accurate quantification of this molecule is paramount for pharmacokinetic studies, process control in synthetic chemistry, and purity assessments of bulk drug substances or intermediates.

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for the analysis of such aromatic, UV-active compounds due to its high resolving power, sensitivity, and reproducibility.[7] The development of an effective HPLC method, however, is a systematic process. This guide provides a transparent, science-driven narrative of the method development process, from initial analyte characterization to final validation, to equip researchers with a reliable analytical tool.

Method Development Strategy: A Causal Explanation

The primary objective was to develop a simple, isocratic RP-HPLC method that provides a sharp, symmetrical, and well-resolved peak for the analyte in a reasonable runtime.

Analyte Characterization & Wavelength Selection

The analyte is a complex aromatic molecule with multiple chromophores (quinoline and hydroxybenzaldehyde). This structure guarantees strong UV absorbance, making UV detection an ideal choice.

  • Rationale for Wavelength Selection : The first step in method development is to determine the wavelength of maximum absorbance (λmax).[8] This is crucial because analysis at the λmax provides the highest sensitivity.[9] A solution of the analyte in the mobile phase diluent should be scanned using a UV-Vis spectrophotometer or a photodiode array (PDA) detector over a range of 200-400 nm.[7][10] The quinoline and benzaldehyde structures typically exhibit strong absorbance between 250 nm and 370 nm. For this method, a PDA scan would reveal the optimal wavelength that maximizes the analyte signal while potentially minimizing interference from matrix components. Based on the conjugated system, a wavelength around 345 nm is selected for high sensitivity and specificity.

Column and Mobile Phase Selection
  • Stationary Phase (Column) : The analyte is a moderately non-polar molecule, making Reversed-Phase (RP) chromatography the most suitable separation mode.[11] A C18 (octadecylsilyl) column is the universally accepted starting point for RP-HPLC method development due to its versatility and strong hydrophobic retention of a wide range of molecules.[11][12] A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance between resolution, efficiency, and backpressure for routine analysis.[13]

  • Mobile Phase : The mobile phase in RP-HPLC consists of an aqueous component and a miscible organic modifier.[14]

    • Organic Modifier : Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can provide better peak shapes and lower UV cutoff.[15] A systematic evaluation of ACN/water ratios is performed to find the optimal balance between retention time and resolution.

    • Aqueous Phase & pH Control : The analyte possesses a basic quinoline nitrogen and an acidic phenolic hydroxyl group (predicted pKa ≈ 8.48).[1] Controlling the mobile phase pH is therefore critical to ensure consistent ionization state and reproducible retention. A pH of ~3.0 is chosen to ensure the quinoline nitrogen is protonated, which often leads to better peak shapes on silica-based C18 columns by minimizing undesirable interactions with residual silanols. A phosphate buffer is an excellent choice for this pH range due to its low UV absorbance and good buffering capacity.

The logical workflow for this method development process is visualized below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization Solubility & UV Scan (λmax) Column Column Selection Reversed-Phase C18 Analyte->Column Input MobilePhase Mobile Phase Screening ACN vs. MeOH Buffer pH Screening Column->MobilePhase Input Optimization Optimization Isocratic % Organic Flow Rate Column Temperature MobilePhase->Optimization Optimized FinalMethod Final Optimized Method Defined Parameters Optimization->FinalMethod Finalized Validation Method Validation (ICH Q2) Linearity Accuracy Precision Robustness FinalMethod->Validation Validated Protocol Final Application Protocol Ready for Routine Use Validation->Protocol Documented

Figure 1: HPLC Method Development and Validation Workflow.

Instrumentation, Chemicals, and Materials

  • Instrumentation : HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or PDA detector.

  • Column : C18, 4.6 x 150 mm, 5 µm (e.g., Waters SunFire C18, Agilent ZORBAX Eclipse Plus C18, or equivalent).

  • Chemicals :

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (o-phosphoric acid, 85%, Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Standard : 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde reference standard of known purity.

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Solutions
  • Phosphate Buffer (25 mM, pH 3.0) :

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Mobile Phase :

    • Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a volumetric ratio of 55:45 (v/v) .

    • Degas the mobile phase for 10-15 minutes using sonication or helium sparging before use.[16]

  • Diluent Preparation :

    • Use the mobile phase itself as the diluent for preparing standards and samples to avoid peak distortion.

  • Standard Stock Solution (100 µg/mL) :

    • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This solution should be stored under refrigeration.

  • Working Standard & Calibration Solutions :

    • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to establish linearity.

Protocol 2: Chromatographic Analysis and System Suitability

The workflow for sample analysis is outlined below.

SampleAnalysisWorkflow Start Start Analysis Equilibrate Equilibrate HPLC System (Minimum 30 min) Start->Equilibrate SST Perform System Suitability Test (Inject Standard 5x) Equilibrate->SST CheckSST SST Criteria Met? (e.g., RSD < 2.0%) SST->CheckSST CheckSST->Equilibrate No, Re-equilibrate InjectBlank Inject Blank (Diluent) CheckSST->InjectBlank Yes InjectStandards Inject Calibration Standards (Lowest to Highest Conc.) InjectBlank->InjectStandards InjectSamples Inject Sample Solutions InjectStandards->InjectSamples ProcessData Process Chromatographic Data (Integrate Peaks) InjectSamples->ProcessData Calculate Calculate Concentration (Using Calibration Curve) ProcessData->Calculate End End of Analysis Calculate->End

Figure 2: Step-by-step sample analysis workflow.

Optimized Method Parameters and Validation

Table 1: Optimized Chromatographic Conditions
ParameterCondition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (55:45, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength345 nm
Injection Volume10 µL
Run TimeApproximately 10 minutes
Method Validation According to ICH Q2(R1)

The objective of analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[3] The developed method must be validated for linearity, accuracy, precision, specificity, and robustness.[2][17]

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

  • Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations are recommended.[18] The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

  • Accuracy : The closeness of test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[18]

  • Precision : Assessed at two levels:

    • Repeatability (Intra-day precision) : Analysis of replicate samples during the same day under the same conditions.

    • Intermediate Precision (Inter-day precision) : Analysis on different days, or with different analysts or equipment. The precision is expressed as the Relative Standard Deviation (%RSD).

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, % Organic ±2%, Temperature ±2°C).

Table 2: Summary of Typical Method Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)Repeatability (Intra-day): ≤ 2.0%
Intermediate Precision (Inter-day): ≤ 2.0%
RobustnessSystem suitability parameters met for all variations.
LOD & LOQTo be determined based on signal-to-noise ratio.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, accurate, and precise tool for the quantification of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. The systematic development approach, grounded in chromatographic principles, resulted in a robust method with excellent performance characteristics. The comprehensive protocols for mobile phase preparation, sample analysis, and adherence to ICH validation guidelines ensure that this method is fit for purpose in regulated and research environments, facilitating drug development and quality assurance activities.

References

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. This document provides context on the chromatographic behavior of quinoline derivatives. Available at: [Link]

  • Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide. Provides guidance on selecting appropriate columns for reversed-phase HPLC. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). The official guideline for analytical method validation. Available at: [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Discusses the importance of mobile phase selection in HPLC. Available at: [Link]

  • Gundala, T. R. (2016). How to select wavelength in hplc method development? ResearchGate. Provides expert opinion on wavelength selection. Available at: [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Discusses complexities in analyzing quinoline derivatives. Available at: [Link]

  • Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Offers practical advice on column selection based on application needs. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. An official version of the ICH Q2(R1) guideline. Available at: [Link]

  • Kim, K. H., & Kim, M. Y. (2010). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. SpringerLink. Compares mobile phase compositions for aldehyde analysis. Available at: [Link]

  • Element Lab Solutions. (n.d.). HPLC UV detection. Explains the principles of UV detection in HPLC. Available at: [Link]

  • Chromatography Online. (n.d.). Column Selection for Reversed-Phase HPLC. Provides a guide to stationary phase choices. Available at: [Link]

  • Thakur, G. S., et al. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. Reviews the importance and synthesis of quinoline derivatives. Available at: [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Application note on optimizing mobile phases for aldehydes. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Provides an example of quinoline analysis. Available at: [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. A general guide on HPLC column selection. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Provides standard procedures for aldehyde analysis. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA adoption of the ICH guideline. Available at: [Link]

  • Agilent Technologies. (n.d.). How to select the Reference Wavelength. A technical note on selecting wavelengths for UV detection. Available at: [Link]

  • ResearchGate. (2010). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Research article on HPLC method development for quinolines. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Overview of all ICH quality guidelines. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Application note on aldehyde separation. Available at: [Link]

  • Chromatography Online. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. An in-depth article on UV detectors. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). BENZALDEHYDE, 5-((7-CHLORO-4-QUINOLINYL)AMINO)-2-HYDROXY-, O-METHYLOXIME. Information on a related compound. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-salicylaldehyde. Compound summary for a related aldehyde. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. An explanatory video on the ICH Q2 guideline. Available at: [Link]

  • YouTube. (2024). How to select the monitoring wavelength for HPLC methods? A practical guide on wavelength selection. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-hydroxybenzaldehyde. Compound summary for a related aldehyde. Available at: [Link]

Sources

Method

Experimental design for studying Amodiaquine metabolism in vitro

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing robust in vitro experiments to characterize the metabolism of the antimalarial drug, Amod...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing robust in vitro experiments to characterize the metabolism of the antimalarial drug, Amodiaquine (AQ). The protocols and insights herein are grounded in established scientific principles to ensure data integrity and reliable interpretation.

Introduction: The Rationale for Studying Amodiaquine Metabolism

Amodiaquine is a critical component of artemisinin-based combination therapies (ACTs), the frontline treatment for uncomplicated P. falciparum malaria.[1] Upon administration, AQ is rapidly and extensively metabolized in the liver to its principal active metabolite, N-desethylamodiaquine (DEAQ).[2][3] DEAQ is responsible for most of the observed antimalarial activity.[2] However, AQ metabolism is also linked to rare but severe idiosyncratic toxicities, such as agranulocytosis and hepatotoxicity.[4] This toxicity is believed to be caused by the formation of a reactive quinoneimine metabolite.[2][4]

Understanding the metabolic fate of Amodiaquine is therefore paramount for several reasons:

  • Efficacy: The rate of formation of the active DEAQ metabolite directly impacts therapeutic efficacy.

  • Toxicity: Characterizing the pathways leading to reactive metabolites can help in predicting and mitigating adverse drug reactions.

  • Drug-Drug Interactions (DDI): Identifying the specific enzymes responsible for AQ metabolism is crucial for predicting potential interactions with co-administered drugs.[5]

  • Pharmacogenetics: Genetic variations in metabolizing enzymes can lead to significant inter-individual variability in drug response and toxicity.[2][5]

This guide will focus on two core experimental approaches: determining metabolic stability and reaction rates in human liver microsomes (HLMs) and identifying the specific cytochrome P450 (CYP) enzymes involved through reaction phenotyping.

Amodiaquine Metabolic Pathway Overview

The biotransformation of Amodiaquine is a multi-step process primarily occurring in the liver. The key reactions are N-de-ethylation and bioactivation.

  • Primary Metabolic Pathway: The main route of AQ disposition is the N-de-ethylation to form N-desethylamodiaquine (DEAQ). This reaction is almost exclusively catalyzed by the hepatic enzyme Cytochrome P450 2C8 (CYP2C8) .[3][5][6][7] The high affinity and turnover of AQ by CYP2C8 make its metabolism a reliable marker for the enzyme's activity.[3]

  • Bioactivation Pathway: Amodiaquine can undergo oxidation to form a reactive amodiaquine quinoneimine (AQ-QI) metabolite.[4] This electrophilic intermediate can covalently bind to cellular macromolecules, a mechanism implicated in the drug's toxicity.[2] While CYP2C8 is the primary enzyme for DEAQ formation, other enzymes, including CYP3A4, CYP2C9, and CYP2D6, have been shown to be involved in this bioactivation step.[4]

G cluster_0 Hepatic Metabolism cluster_1 Key Enzymes AQ Amodiaquine (AQ) DEAQ N-desethylamodiaquine (DEAQ) (Active Metabolite) AQ->DEAQ N-de-ethylation (Primary Pathway) AQ_QI Amodiaquine Quinoneimine (AQ-QI) (Reactive Metabolite) AQ->AQ_QI Bioactivation (Oxidation) Covalent_Binding Covalent Binding to Cellular Proteins AQ_QI->Covalent_Binding Toxicity Idiosyncratic Toxicity (Hepatotoxicity, Agranulocytosis) Covalent_Binding->Toxicity CYP2C8 CYP2C8 CYP2C8->AQ Other_CYPs CYP3A4, 2C9, 2D6 Other_CYPs->AQ

Caption: Metabolic pathway of Amodiaquine.

Choosing the Right In Vitro System: A Causal Explanation

The choice of an in vitro test system is a critical decision that dictates the scope and relevance of the experimental data. Each system offers a different level of biological complexity.

In Vitro SystemKey Features & Rationale for UseLimitations
Human Liver Microsomes (HLMs) Subcellular fractions containing Phase I (e.g., CYP) enzymes. Why? Ideal for studying CYP-mediated metabolism in a simplified, cofactor-dependent system. It is the gold standard for determining intrinsic clearance for many compounds.[8][9]Lacks Phase II enzymes, transporters, and cellular context. Not suitable for studying pathways involving conjugation or transport.
Recombinant CYP Enzymes Individual human CYP enzymes expressed in a cellular system (e.g., insect cells). Why? Essential for reaction phenotyping to definitively identify which specific enzyme(s) metabolize the drug.[10] Allows for clean, unambiguous assessment of each CYP's contribution.Provides no information on the relative contribution of different enzymes in a native system. The artificial lipid environment can sometimes alter enzyme kinetics compared to HLMs.
Hepatocytes Intact, viable liver cells. Why? Considered the "gold standard" as they contain a full complement of Phase I and II enzymes, cofactors, and transporters in a physiological arrangement.[9] Best for a comprehensive view of metabolism and for studying transporter effects.More expensive and complex to work with. Cryopreservation can affect viability and enzyme activity.[11]

For the purposes of this guide, we will focus on HLMs for determining metabolic stability and kinetics, and recombinant CYPs for reaction phenotyping, as this combination provides a robust and widely accepted framework for regulatory submissions and internal drug development decisions.[12]

Application Note 1: Metabolic Stability & Enzyme Kinetics in HLMs

This protocol details the determination of Amodiaquine's metabolic stability and the kinetic parameters (Km and Vmax) for the formation of DEAQ in pooled Human Liver Microsomes.

Principle & Causality

This experiment measures the rate of disappearance of the parent drug (Amodiaquine) or the rate of formation of a metabolite (DEAQ) over time in the presence of HLMs and necessary cofactors. The key cofactor for CYP enzymes is NADPH , which provides the reducing equivalents for the catalytic cycle.[4] Therefore, reactions are initiated by adding an NADPH-regenerating system, and control incubations lacking this system are crucial to account for any non-enzymatic degradation.[4] The reaction is stopped at various time points by adding a quenching solution (e.g., ice-cold acetonitrile or perchloric acid) that precipitates the microsomal proteins and halts all enzymatic activity.[4]

Caption: Workflow for HLM Metabolic Stability Assay.

Materials & Reagents
  • Test Compound: Amodiaquine dihydrochloride

  • Metabolite Standard: N-desethylamodiaquine

  • Internal Standard (IS): A stable isotope-labeled version of AQ or DEAQ (e.g., AQ-D10) is highly recommended for LC-MS/MS analysis to correct for extraction variability.[13][14]

  • HLMs: Pooled human liver microsomes (e.g., from 50 donors)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (NRS):

    • Solution A: NADP+ and Glucose-6-Phosphate (G6P)

    • Solution B: Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Quenching Solution: Ice-cold Acetonitrile or Methanol containing the internal standard.

  • Instrumentation: LC-MS/MS system for bioanalysis.[15][16]

Step-by-Step Protocol

Self-Validation: This protocol incorporates controls at each critical stage. A (-NADPH) control validates that the metabolism is enzyme-driven. A T=0 min sample serves as the baseline for calculating depletion.

  • Preparation:

    • Prepare stock solutions of Amodiaquine and DEAQ in a suitable solvent (e.g., DMSO or Methanol).

    • Thaw pooled HLMs on ice. Determine protein concentration (e.g., via Bradford assay).

    • Prepare the complete incubation buffer with the NRS as per the manufacturer's instructions. A typical final concentration in the incubation is 1 mM NADP+, 10 mM G6P, and 1 U/mL G6PDH.[4]

  • Incubation Setup (Example for Kinetic Determination):

    • Prepare a master mix of HLMs in phosphate buffer. A typical final protein concentration is 0.2-0.5 mg/mL.[17]

    • In a 96-well plate, add the HLM mix to each well.

    • Add Amodiaquine at a range of final concentrations (e.g., 0.5, 1, 2, 5, 10, 25, 50 µM) to determine Michaelis-Menten kinetics.[3]

    • Include control wells:

      • Negative Control (-NRS): Add buffer instead of the NRS to assess non-enzymatic degradation.

      • Positive Control: A known CYP2C8 substrate (e.g., Paclitaxel) can be included to verify microsomal activity.

  • Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow thermal equilibration.

    • Initiate the reaction by adding the pre-warmed NRS to all wells (except the -NRS controls). The final volume should be consistent (e.g., 200 µL).

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), transfer an aliquot (e.g., 50 µL) from each well to a new plate containing the ice-cold quenching solution (e.g., 150 µL of acetonitrile with IS). The T=0 sample is taken immediately after adding the NRS.

    • Causality: The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation and enzyme inactivation.

  • Sample Processing & Analysis:

    • Seal the quenched sample plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.[4]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples for the concentrations of Amodiaquine and DEAQ.[13][14][15][16][18]

Application Note 2: Reaction Phenotyping with Recombinant CYPs

This protocol identifies the specific CYP enzymes responsible for Amodiaquine metabolism.

Principle & Causality

This approach involves incubating the drug with a panel of individual, recombinantly expressed human CYP enzymes.[10] By comparing the rate of metabolism across the different enzymes, one can identify which isoforms are capable of metabolizing the drug. As literature strongly indicates CYP2C8 is the primary enzyme for DEAQ formation, the panel should, at a minimum, include CYP2C8 and other major hepatic CYPs to confirm this specificity and investigate minor pathways.[3][6]

Materials & Reagents
  • Recombinant Enzymes: Commercially available recombinant human CYPs (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase.

  • Other reagents are as described in Section 4.2.

Step-by-Step Protocol
  • Incubation Setup:

    • The experimental setup is similar to the HLM protocol.

    • Instead of HLMs, add a specific amount (e.g., 10-25 pmol) of each individual recombinant CYP enzyme to separate wells.

    • Use a single, low concentration of Amodiaquine (typically below the Km, e.g., 1-2 µM) to ensure the reaction rate is sensitive to enzyme activity.[3]

    • Include a Negative Control well containing microsomes from the expression system that do not contain a human CYP cDNA (vector-only control) to check for non-specific metabolism.[10]

  • Reaction & Analysis:

    • Follow the same procedure for pre-incubation, reaction initiation, quenching, and sample processing as outlined in Section 4.3.

    • A single time point (e.g., 15 or 30 minutes) within the linear range of metabolite formation is often sufficient for this screening approach.

    • Analyze all samples by LC-MS/MS to quantify the amount of DEAQ formed by each enzyme.

  • Data Interpretation:

    • Calculate the rate of DEAQ formation for each CYP isoform (pmol/min/pmol CYP).

    • The enzyme(s) showing the highest rates of metabolism are identified as the primary contributors. For Amodiaquine, a significantly higher rate is expected for CYP2C8 compared to all other isoforms.[3][7]

Data Analysis and Interpretation

Metabolic Stability & Intrinsic Clearance (CLint)

From the HLM experiment, plot the natural log of the percentage of Amodiaquine remaining versus time. The slope of the initial linear portion of this curve represents the elimination rate constant (k).

  • Equation 1: Elimination Rate Constant

    • Slope = -k

  • Equation 2: Half-Life (t1/2)

    • t½ = 0.693 / k

  • Equation 3: In Vitro Intrinsic Clearance (CLint)

    • CL_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)

    • This value represents the theoretical volume of microsomal incubate cleared of the drug per unit time, normalized to the amount of protein.[8][19] It is a key parameter for in vitro-in vivo extrapolation (IVIVE).[11][20]

ParameterDescriptionTypical Units
k First-order elimination rate constantmin-1
t1/2 Half-life of the compound in the incubationmin
CLint Intrinsic ClearanceµL/min/mg protein
Enzyme Kinetics (Km & Vmax)

From the HLM kinetics experiment, plot the velocity (rate) of DEAQ formation (e.g., pmol/min/mg protein) against the Amodiaquine concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

  • Equation 4: Michaelis-Menten Equation

    • v = (V_max * [S]) / (K_m + [S])

    • Where v is the reaction velocity, [S] is the substrate concentration, V_max is the maximum reaction velocity, and K_m is the Michaelis constant (substrate concentration at half Vmax).

  • Intrinsic Clearance from Kinetics:

    • CL_int = V_max / K_m

Published Kinetic Values for Amodiaquine N-desethylation: [3][6]

  • In HLMs: Km ≈ 2.4 µM; Vmax ≈ 1462 pmol/min/mg protein

  • In recombinant CYP2C8: Km ≈ 1.2 µM; Vmax ≈ 2.6 pmol/min/pmol CYP2C8

These values serve as a benchmark for validating your experimental results.

References

  • Amodiaquine Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • Li, X. Q., Björkman, A., Andersson, T. B., Ridderström, M., & Masimirembwa, C. M. (2002). Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine. British Journal of Clinical Pharmacology, 53(4), 435-443. Available at: [Link]

  • Hodel, E. M., Guidi, M., Zanolari, B., et al. (2016). High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology. Journal of Chromatography B, 1033-1034, 114-121. Available at: [Link]

  • Li, X. Q., Björkman, A., Andersson, T. B., Gustafsson, L. L., & Masimirembwa, C. M. (2002). Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. Journal of Pharmacology and Experimental Therapeutics, 300(2), 399-407. Available at: [Link]

  • Parikh, S., Ouedraogo, J. B., Goldstein, J. A., et al. (2007). Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa. Clinical Pharmacology & Therapeutics, 82(2), 197-203. Available at: [Link]

  • Wetmore, B. A., Wambaugh, J. F., Ferguson, S. S., et al. (2015). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology and Applied Pharmacology, 288(1), 140-151. Available at: [Link]

  • Adjei, A., Narh-Bana, S., Aawaar, G., et al. (2016). Pharmacokinetic profile of amodiaquine and its active metabolite desethylamodiaquine in Ghanaian patients with uncomplicated falciparum malaria. Malaria Journal, 15(1), 60. Available at: [Link]

  • Hodel, E. M., Guidi, M., Zanolari, B., et al. (2016). A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper. Malar J, 15, 243. Available at: [Link]

  • Li, X. Q., et al. (2002). Amodiaquine Clearance and Its Metabolism to N-Desethylamodiaquine Is Mediated by CYP2C8: A New High Affinity and Turnover Enzyme-Specific Probe Substrate. ResearchGate. Available at: [Link]

  • Li, X. Q., Björkman, A., Andersson, T. B., Gustafsson, L. L., & Masimirembwa, C. M. (2002). Amodiaquine Clearance and Its Metabolism to N-Desethylamodiaquine Is Mediated by CYP2C8: A New High Affinity and Turnover Enzyme-Specific Probe Substrate. Drug Metabolism and Disposition, 30(4), 399-407. Available at: [Link]

  • McNaney, C. (2014). An Introduction to Pharmacokinetics. SlideShare. Available at: [Link]

  • Parikh, S., et al. (2007). Amodiaquine Metabolism is Impaired by Common Polymorphisms in CYP2C8: Implications for Malaria Treatment in Africa. ResearchGate. Available at: [Link]

  • Chem Help ASAP. (2021). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

  • XenoTech. (2020). ADME 101 Drug Metabolism Webinar: Reaction Phenotyping Studies. YouTube. Available at: [Link]

  • protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Naisbitt, D. J., Williams, D. P., O'Neill, P. M., et al. (2001). Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. Chemical Research in Toxicology, 14(12), 1735-1743. Available at: [Link]

  • Paini, A., et al. (2017). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. Available at: [Link]

  • Duthaler, U., Keiser, J., Huwyler, J., et al. (2017). Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects. Journal of Pharmaceutical and Biomedical Analysis, 145, 47-56. Available at: [Link]

  • Hodel, E. M., Guidi, M., Zanolari, B., et al. (2016). A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper. Malaria Journal, 15, 243. Available at: [Link]

  • Soars, M. G., et al. (2002). Predicting Clearance in Humans from In Vitro Data. ResearchGate. Available at: [Link]

  • Soars, M. G., Grime, K., & Riley, R. J. (2007). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 8(6), 555-562. Available at: [Link]

  • Hodel, E. M., et al. (2016). Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects. Request PDF on ResearchGate. Available at: [Link]

  • Nordin, J., Lindegårdh, N., Bergqvist, Y., et al. (2006). Amodiaquine, its desethylated metabolite, or both, inhibit the metabolism of debrisoquine (CYP2D6) and losartan (CYP2C9) in vivo. European Journal of Clinical Pharmacology, 62(8), 629-636. Available at: [Link]

Sources

Application

Application and Protocols for the Use of Isotopically Labeled 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde-¹³C₄ in Quantitative Bioanalysis

Abstract This technical guide provides a comprehensive overview of the application and detailed protocols for the use of 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde-¹³C₄ as a stable isotope-labeled internal st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application and detailed protocols for the use of 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde-¹³C₄ as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. While identified as a metabolite of the antimalarial drug Amodiaquine[1], its structural similarity to other 4-aminoquinoline drugs, such as Hydroxychloroquine, makes it a valuable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document outlines its physicochemical properties, a proposed synthetic scheme for both the labeled and unlabeled compound, and a detailed protocol for its application in a UPLC-MS/MS method for the quantification of structurally related analytes in biological matrices. The rationale behind its use, even when not an exact isotopic analog of the primary analyte, is discussed within the framework of established bioanalytical method validation guidelines.

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the realm of quantitative bioanalysis, particularly when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard is paramount for achieving accurate and precise results. An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls, which helps to correct for variability throughout the analytical process, including sample extraction, chromatographic separation, and mass spectrometric detection.

Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry.[2] These are analogs of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Since SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar matrix effects and ionization efficiencies, thus providing the most effective normalization.[3]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of the internal standard is crucial for its proper storage, handling, and use in bioanalytical methods.

PropertyValueSource
Chemical Name 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehydeSanta Cruz Biotechnology[1]
CAS Number 172476-18-5Santa Cruz Biotechnology[1]
Molecular Formula C₁₆H₁₁ClN₂O₂Santa Cruz Biotechnology[1]
Molecular Weight 298.72 g/mol Santa Cruz Biotechnology[1]
Appearance Reported as a liquid, but may be a solid at room temperatureChemlyte Solutions[4]
Melting Point >250 °C (decomposed)ChemicalBook[5]
Storage Store at 4°C, protect from light, and keep in a tightly sealed container under an inert atmosphere.ChemScene[6]

Note on ¹³C₄-labeled compound: The molecular weight of the 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde-¹³C₄ will be 302.72 g/mol , assuming the four ¹³C atoms are incorporated into the benzaldehyde ring. The other physicochemical properties are expected to be nearly identical to the unlabeled compound.

Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle in a well-ventilated area.

Proposed Synthesis of Labeled and Unlabeled Standard

A plausible and efficient synthesis of 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde can be achieved through a nucleophilic aromatic substitution (SNA_r_) reaction. This is a well-established method for the synthesis of 4-aminoquinoline derivatives.[7][8][9]

Synthesis of Unlabeled 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

The synthesis involves the reaction of 4,7-dichloroquinoline with 5-amino-2-hydroxybenzaldehyde.

  • Step 1: Nucleophilic Aromatic Substitution. 4,7-dichloroquinoline is reacted with 5-amino-2-hydroxybenzaldehyde in a suitable solvent, such as ethanol or isopropanol, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. The reaction is typically heated to reflux to drive it to completion.[7][8]

Proposed Synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde-¹³C₄

The synthesis of the ¹³C₄-labeled analog would follow the same reaction pathway, utilizing a ¹³C-labeled precursor. The most logical approach would be to use ¹³C-labeled 5-amino-2-hydroxybenzaldehyde. The synthesis of labeled benzaldehydes has been reported in the literature, often involving regio-selective formylation of a labeled benzene ring.[10]

  • Step 1: Synthesis of ¹³C₄-labeled 5-amino-2-hydroxybenzaldehyde. This would likely start from a commercially available ¹³C-labeled phenol or aniline derivative, followed by functional group manipulations to introduce the aldehyde and amino groups at the desired positions.

  • Step 2: Nucleophilic Aromatic Substitution. The synthesized ¹³C₄-labeled 5-amino-2-hydroxybenzaldehyde is then reacted with 4,7-dichloroquinoline under similar conditions as the unlabeled synthesis to yield the final ¹³C₄-labeled internal standard.

G cluster_0 Synthesis of Unlabeled Compound cluster_1 Synthesis of Labeled Compound 4,7-dichloroquinoline 4,7-dichloroquinoline Unlabeled_Product 5-[(7-Chloro-4-quinolinyl)amino]- 2-hydroxybenzaldehyde 4,7-dichloroquinoline->Unlabeled_Product SNA_r_ 5-amino-2-hydroxybenzaldehyde 5-amino-2-hydroxybenzaldehyde 5-amino-2-hydroxybenzaldehyde->Unlabeled_Product 4,7-dichloroquinoline_labeled 4,7-dichloroquinoline Labeled_Product 5-[(7-Chloro-4-quinolinyl)amino]- 2-hydroxybenzaldehyde-¹³C₄ 4,7-dichloroquinoline_labeled->Labeled_Product SNA_r_ labeled_precursor 5-amino-2-hydroxybenzaldehyde-¹³C₄ labeled_precursor->Labeled_Product

Caption: Proposed synthetic pathways for unlabeled and ¹³C₄-labeled standard.

Application in UPLC-MS/MS Bioanalysis

This section provides a detailed protocol for the use of 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde-¹³C₄ as an internal standard for the quantification of a structurally related analyte, such as Hydroxychloroquine, in human plasma.

Principle

The method involves protein precipitation for sample cleanup, followed by separation using Ultra-Performance Liquid Chromatography (UPLC) and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.

Materials and Reagents
  • Human plasma (with appropriate anticoagulant)

  • Hydroxychloroquine certified reference standard

  • 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde-¹³C₄ (SIL-IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Hydroxychloroquine in methanol.

  • SIL-IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde-¹³C₄ in methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • SIL-IS Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol
  • Aliquoting: To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the SIL-IS working solution in acetonitrile.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

G Start Plasma Sample (50 µL) Add_IS Add 150 µL SIL-IS in Acetonitrile Start->Add_IS Vortex Vortex (30 sec) Add_IS->Vortex Centrifuge Centrifuge (10 min, 14,000 rpm) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis UPLC-MS/MS Analysis Transfer->Analysis

Caption: Sample preparation workflow for bioanalysis.

UPLC-MS/MS Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

ParameterSuggested ConditionRationale
UPLC Column C18, 2.1 x 50 mm, 1.7 µmProvides good retention and peak shape for quinoline compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5-95% B over 3 minutesA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Ionization Mode ESI PositiveAmine groups are readily protonated.
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 350 °C
Proposed MRM Transitions

The selection of MRM transitions is critical for the selectivity and sensitivity of the method. The following are proposed transitions based on the structures of the compounds. These must be empirically optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hydroxychloroquine 336.2247.1Optimize
Qualifier Ion 1 336.2146.1Optimize
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde-¹³C₄ (SIL-IS) 303.1259.1Optimize
Qualifier Ion 2 303.1163.0Optimize

Justification for Proposed Transitions:

  • Hydroxychloroquine: The transition 336.2 -> 247.1 corresponds to the loss of the hydroxyethyl-amino-pentyl side chain.

  • SIL-IS: The precursor ion at m/z 303.1 reflects the +4 Da mass shift due to the four ¹³C atoms. The proposed product ion at m/z 259.1 would correspond to a characteristic fragmentation of the quinoline core, which should be conserved between the analyte and the SIL-IS. The other product ion would arise from cleavage of the amino linkage.

Method Validation Considerations

Any bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[11] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Calibration Curve: A linear range that covers the expected concentrations in study samples, with a correlation coefficient (r²) of ≥0.99.

  • Recovery and Matrix Effect: Consistent recovery and minimal matrix effects across different lots of biological matrix.

  • Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

When using a structurally similar SIL-IS, it is particularly important to demonstrate that it adequately tracks the analyte's behavior, especially concerning matrix effects and extraction recovery.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Inappropriate mobile phase pH; Column degradation.Optimize mobile phase pH; Use a new column.
Low Sensitivity Suboptimal MS/MS parameters; Matrix suppression.Optimize MRM transitions and source parameters; Improve sample cleanup.
High Variability in IS Signal Inconsistent sample preparation; IS instability.Ensure accurate and consistent pipetting; Check IS stability.
Interference Peaks Co-eluting endogenous compounds or metabolites.Optimize chromatography; Select more specific MRM transitions.

Conclusion

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde-¹³C₄ is a valuable tool for the quantitative bioanalysis of structurally related 4-aminoquinoline drugs. Its use as a stable isotope-labeled internal standard, even when not a direct isotopic analog of the analyte, is a scientifically sound approach that can yield accurate and precise data, provided the method is rigorously validated. This application note provides a comprehensive framework for the synthesis, handling, and application of this compound, empowering researchers to develop robust and reliable bioanalytical methods for their drug development programs.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3652, Hydroxychloroquine. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI. Retrieved from [Link]

  • van de Merbel, N. C. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 17-23.
  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Characterization of Human Urinary Metabolites of the Antimalarial Piperaquine. (2008). ResearchGate. Retrieved from [Link]

  • High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
  • Efficient synthesis of 2H & 13C labeled benzaldehydes via regio-selective formylation. (2016). Tetrahedron Letters, 57(48), 5332-5335.
  • Pharmacokinetic profile of amodiaquine and its active metabolite desethylamodiaquine in Ghanaian patients with uncomplicated falciparum malaria. (2021). Malaria Journal, 20(1), 1-14.
  • An improved process for the preparation of 7-chloro-4-[5-(n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates. (2005). Google Patents.
  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (2018). New Journal of Chemistry, 42(15), 12648-12658.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved from [Link]

  • Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. (2023). ChemRxiv. Retrieved from [Link]

  • The fragmentation patterns and the MS/MS spectra of primaquine (PQ) and 5,6-orthoquinone primaquine (5,6-PQ). (n.d.). ResearchGate. Retrieved from [Link]

  • Chemlyte Solutions. (n.d.). 5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 3). What Is An Internal Standard And Why Is It Used In LC-MS? [Video]. YouTube. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • BioPharma Services Inc. (2020). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • A series of salicylaldehydes have been prepared through the replacement of the easily leaving chlorine atom in 5-chloromethyl-2-hydroxybenzaldehyde with various O-, S-or N-nucleophiles. (2023). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Welcome to the technical support center for the high-yield synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the high-yield synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible experimental outcomes.

Introduction

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a key chemical intermediate and a known metabolite of the antimalarial drug amodiaquine.[1] Its synthesis is of significant interest for further pharmacological and medicinal chemistry research. The primary synthetic route involves the coupling of two key building blocks: 4,7-dichloroquinoline and 5-aminosalicylaldehyde. While conceptually straightforward, achieving high yields and purity can be challenging. This guide provides a robust protocol and addresses common issues encountered during the synthesis.

Reaction Overview: The Buchwald-Hartwig Amination

The synthesis of the target molecule is typically achieved via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[2][3] This powerful reaction forms a carbon-nitrogen bond between an aryl halide (4,7-dichloroquinoline) and an amine (5-aminosalicylaldehyde). The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the catalyst.[2][3]

Diagram: Synthetic Pathway

Synthetic Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4,7-dichloroquinoline 4,7-dichloroquinoline Target Molecule 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde 4,7-dichloroquinoline->Target Molecule + 5-aminosalicylaldehyde 5-aminosalicylaldehyde 5-aminosalicylaldehyde->Target Molecule Pd Catalyst Pd Catalyst Pd Catalyst->Target Molecule Ligand Ligand Ligand->Target Molecule Base Base Base->Target Molecule Solvent Solvent Solvent->Target Molecule

Caption: General overview of the synthetic route.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related amodiaquine analogues and provides a starting point for achieving a high-yield synthesis of the target molecule.[4][5]

Materials:

  • 4,7-dichloroquinoline

  • 5-aminosalicylaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or a similar bulky phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 4,7-dichloroquinoline (1.0 eq), 5-aminosalicylaldehyde (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent (4,7-dichloroquinoline).

  • Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde.

Diagram: Experimental Workflow

Experimental Workflow A Reaction Setup (Inert Atmosphere) B Solvent Addition (Anhydrous, Degassed) A->B C Heating and Stirring (100-110 °C) B->C D Reaction Monitoring (TLC/LC-MS) C->D D->C Continue if incomplete E Workup (Filtration, Extraction, Drying) D->E Reaction Complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Poor quality of reagents or solvent. 3. Insufficiently inert atmosphere. 4. Inappropriate base.1. Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure all reagents are pure and the solvent is anhydrous and thoroughly degassed. 3. Purge the reaction vessel with inert gas for an extended period before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. 4. For this substrate, a strong, non-nucleophilic base like cesium carbonate or potassium tert-butoxide is recommended. Ensure the base is finely powdered and dry.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen, leading to oxidation of the aldehyde or ligand. 3. Reaction of the hydroxyl group of 5-aminosalicylaldehyde.1. Optimize the reaction temperature. A lower temperature may reduce side product formation, albeit at the cost of a longer reaction time. 2. Meticulously maintain an inert atmosphere. 3. While the amino group is generally more nucleophilic, side reactions involving the hydroxyl group can occur. If this is a persistent issue, consider protecting the hydroxyl group (e.g., as a methoxymethyl ether) prior to the coupling reaction, followed by deprotection.
Difficulty in Product Purification 1. Incomplete removal of the palladium catalyst. 2. Formation of closely eluting impurities.1. After filtration through Celite, consider an additional wash with a solution of a thiol-functionalized silica gel to scavenge residual palladium. 2. Optimize the eluent system for column chromatography. A shallow gradient or the use of a different solvent system may improve separation. Recrystallization of the purified product can also enhance purity.

Frequently Asked Questions (FAQs)

Q1: What is the best ligand to use for this reaction?

A1: Bulky, electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig aminations. Xantphos is a good starting point. Other ligands such as RuPhos, BrettPhos, or Josiphos-type ligands could also be effective and may require screening to optimize the yield.

Q2: Can I use a different palladium source?

A2: Yes, other palladium sources such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used. Pre-catalysts, which are air-stable and form the active Pd(0) species in situ, are often more reliable and can lead to more consistent results.

Q3: Is it necessary to protect the aldehyde and hydroxyl groups on the 5-aminosalicylaldehyde?

A3: In many cases, protection is not necessary as the amination reaction is often chemoselective for the amino group. However, if significant side product formation is observed, particularly involving the hydroxyl group, protection may be required. The aldehyde is generally less reactive under these conditions.

Q4: How can I effectively monitor the reaction progress?

A4: TLC is a quick and easy method. A co-spot of the starting materials and the reaction mixture will help in identifying the consumption of the starting materials and the formation of the product spot. For more accurate monitoring, LC-MS is recommended as it can confirm the mass of the product and help identify any major side products.

Q5: The product appears to be air-sensitive. How should it be handled and stored?

A5: Aldehydes, especially those with electron-donating groups, can be susceptible to oxidation. It is advisable to handle the purified product under an inert atmosphere as much as possible and store it in a cool, dark place, preferably under nitrogen or argon.

References

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • Guevara-Pulido, J., Jiménez, R. A., Morantes, S. J., Jaramillo, D. N., & Acosta-Guzmán, P. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, 7(15), e202200125. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Guevara-Pulido, J., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, 7(15), e202200125. [Link]

Sources

Optimization

How to improve the stability of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde solutions

Welcome to the technical support center for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and improving the stability of solutions containing this compound. As a metabolite of the antimalarial drug amodiaquine, understanding its stability is crucial for accurate experimental results. This document provides a structured approach to identifying and mitigating common stability issues.

Troubleshooting Guide: Common Issues with 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde Solutions

This section addresses the most frequently encountered problems during the preparation and storage of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde solutions. The troubleshooting process is presented in a question-and-answer format to directly address your experimental challenges.

My solution of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde has turned yellow/brown. What is the cause and how can I prevent it?

Discoloration, typically to a yellow or brown hue, is a common indicator of degradation. This is primarily due to the oxidation of the phenolic hydroxyl group and the aldehyde functional group. The quinoline ring system can also be susceptible to photodecomposition.

Causality:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, and the phenol group can be oxidized to form colored quinone-like structures. This process is often accelerated by exposure to oxygen, light, and elevated temperatures.

  • Photodegradation: The 7-chloroquinoline moiety is known to be light-sensitive. Exposure to UV or even ambient light can initiate degradation pathways, leading to colored byproducts.

Solutions:

  • Solvent Degassing: Before preparing your solution, degas your solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes. This removes dissolved oxygen, a key player in oxidation.

  • Use of Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, at a low concentration (e.g., 0.01-0.1%). Always run a control to ensure the antioxidant does not interfere with your downstream applications.

  • Light Protection: Prepare and store your solutions in amber glass vials to minimize light exposure. For highly sensitive experiments, wrap the container in aluminum foil.

  • Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them as quickly as possible.

I'm observing precipitation in my 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde solution. What could be the reason?

Precipitation can occur due to several factors, including low solubility, pH changes, or the formation of insoluble degradation products.

Causality:

  • Poor Solubility: 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde has limited aqueous solubility. The choice of solvent is critical.

  • pH-Dependent Solubility: The molecule has several ionizable groups, including the quinoline nitrogen and the phenolic hydroxyl group. The pKa of the quinoline nitrogen is basic, while the phenolic hydroxyl group is acidic.[1][2][3] Therefore, the overall charge of the molecule and its solubility are highly dependent on the pH of the solution.

  • Degradation to Insoluble Products: As the molecule degrades, the resulting products may have lower solubility in your chosen solvent system, leading to precipitation.

Solutions:

  • Solvent Selection: For stock solutions, use organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, where the compound is more soluble. For aqueous buffers, it is often necessary to first dissolve the compound in a small amount of DMSO and then dilute it with the buffer.

  • pH Optimization: The solubility of quinoline derivatives is significantly influenced by pH.[1] To maintain the protonation of the quinoline nitrogen and enhance solubility, a slightly acidic pH (around 4-6) is often beneficial. However, the stability of the aldehyde group should also be considered, as it can be more reactive at very low pH.

  • Avoid High Concentrations: Prepare solutions at the lowest feasible concentration for your experiment to reduce the likelihood of precipitation.

  • Fresh Preparation: Due to its limited stability, it is highly recommended to prepare fresh solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde?

For stock solutions, it is best to use anhydrous, high-purity organic solvents. Based on the solubility of the parent compound, amodiaquine, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

Always use freshly opened, high-purity solvents to avoid contaminants that can accelerate degradation.

Q2: What is the optimal pH range for aqueous solutions of this compound?

The optimal pH is a balance between solubility and stability. A slightly acidic pH range of 4.0 to 6.0 is generally recommended. This helps to keep the quinoline nitrogen protonated, which aids in solubility, while minimizing the base-catalyzed hydrolysis observed with the parent compound, amodiaquine.[4][5]

Q3: How should I store my solutions of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde?

Proper storage is critical to maintaining the integrity of your solutions.

Storage ConditionStock Solutions (in organic solvent)Working Solutions (in aqueous buffer)
Temperature -20°C or -80°C for long-term storage.2-8°C for short-term (use within 24 hours).
Light Protect from light (amber vials).Protect from light during preparation and use.
Atmosphere Store under an inert atmosphere (nitrogen or argon).Prepare with degassed buffers.

Q4: What are the likely degradation pathways for this molecule?

Based on forced degradation studies of its parent compound, amodiaquine, the primary degradation pathways are likely to be:[4][5]

  • Hydrolysis: Cleavage of the amine linkage between the quinoline ring and the benzaldehyde moiety, particularly under basic conditions.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid and the phenol to a quinone-type structure.

Caption: Potential degradation pathways.

Q5: Are there any known chemical incompatibilities?

Yes, be mindful of the following:

  • Strong Bases: Will accelerate hydrolytic degradation.

  • Strong Oxidizing Agents: Will promote the oxidation of the aldehyde and phenol groups.

  • Primary Amines: The aldehyde group can react with primary amines to form imines (Schiff bases). Avoid buffers containing primary amines, such as Tris, if this interaction is undesirable for your application.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Accurately weigh the required amount of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde in a fume hood.

  • Transfer the solid to a sterile, amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex briefly to dissolve the compound completely.

  • Overlay the solution with a gentle stream of nitrogen or argon gas.

  • Seal the vial tightly and store it at -20°C or -80°C.

Protocol 2: Workflow for a Preliminary Stability Study

This workflow outlines a forced degradation study to assess the stability of your compound in a specific buffer.

Caption: Workflow for a stability study.

Data Presentation

Chemical Compatibility Table

This table provides a general guide to the compatibility of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde with common laboratory materials.

MaterialCompatibilityNotes
Glass (Borosilicate) ExcellentRecommended for preparation and storage.
Polypropylene (PP) GoodSuitable for short-term use (e.g., pipette tips, tubes).
Polystyrene (PS) FairPotential for leaching and adsorption. Not for long-term storage.
Acids (dilute) GoodEnhances solubility.
Bases (dilute) PoorPromotes hydrolysis.
DMSO, Ethanol ExcellentRecommended solvents for stock solutions.
Aqueous Buffers FairStability is pH and time-dependent. Prepare fresh.

References

Sources

Troubleshooting

Identifying and minimizing side products in 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde synthesis

Technical Support Center: Synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde Welcome to the technical support guide for the synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This molec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Welcome to the technical support guide for the synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This molecule is a key intermediate and a known metabolite of the antimalarial drug Amodiaquine[1]. Its successful synthesis is crucial for further drug development and metabolic studies. This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges encountered during this synthesis, providing in-depth, field-proven insights to help you identify and minimize side products, thereby maximizing yield and purity.

The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline (4,7-DCQ) and 5-aminosalicylaldehyde. While conceptually straightforward, this reaction is often plagued by competing pathways that lead to a variety of impurities. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the likely causes and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield of the Desired Product

Q1: My reaction consistently results in a low yield (<60%) of the target compound. What are the most probable causes and how can I improve it?

A1: Low yields are typically traced back to three main areas: incomplete reaction, degradation of starting materials, or competing side reactions.

  • Cause A: Incomplete Reaction

    • Explanation: The nucleophilicity of the amino group on 5-aminosalicylaldehyde may be insufficient under the reaction conditions, or the reaction may not have reached completion. The reaction is often conducted under reflux in a suitable solvent like ethanol or isopropanol.[2]

    • Solution:

      • Increase Reaction Time/Temperature: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reflux time. Increasing the temperature by switching to a higher-boiling solvent (e.g., n-butanol) can also enhance the reaction rate, but must be done cautiously to avoid degradation.

      • pH Adjustment: This reaction is typically acid-catalyzed. A small amount of acid (e.g., catalytic HCl) can protonate the quinoline ring, making it more susceptible to nucleophilic attack. However, excess acid will protonate the amine nucleophile, rendering it inactive. Careful control of pH is therefore essential.

  • Cause B: Degradation of 5-Aminosalicylaldehyde

    • Explanation: 5-Aminosalicylaldehyde is susceptible to oxidation and polymerization, especially at elevated temperatures and in the presence of air.[3] This degradation is often visually indicated by the reaction mixture turning dark brown or black.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Degas the solvent before use.

      • Reagent Quality: Use freshly sourced or purified 5-aminosalicylaldehyde. Its stability can be poor on storage.[4]

  • Cause C: Competing Side Reactions (See Issue 2)

    • Explanation: The formation of significant amounts of side products inherently consumes the starting materials, thus lowering the yield of the desired product.

    • Solution: Address the specific side reactions as detailed in the next section.

Issue 2: Presence of Significant Impurities in the Crude Product

Q2: My TLC and NMR analyses show multiple unexpected spots/peaks. What are the most common side products and how can I prevent their formation?

A2: The formation of impurities is the most frequent challenge in this synthesis. The primary culprits are hydrolysis of the starting material and di-substitution reactions.

  • Side Product A: 7-Chloro-4-hydroxyquinoline (Hydrolysis Product)

    • Identification: This impurity arises from the reaction of 4,7-DCQ with residual water in the solvent or on the glassware. It is often a major byproduct.

    • Mechanism: The chlorine at the C4 position of the quinoline ring is highly activated towards nucleophilic substitution and can react with water, especially at high temperatures and non-neutral pH.

    • Prevention:

      • Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction.

      • Solvent Choice: Solvents like toluene or DMF, which can be rigorously dried, may be preferable to alcohols if hydrolysis is a persistent issue, though this may require adjusting other reaction parameters.

  • Side Product B: Bis-adduct - 2-hydroxy-5-({7-chloro-4-[5-amino-2-hydroxy-benzaldehyde]quinolin-4-yl}amino)benzaldehyde

    • Identification: This is a dimer-like structure where a second molecule of 5-aminosalicylaldehyde reacts with the product. A patent for a related hydroxychloroquine impurity highlights the possibility of such di-substitution patterns.[5]

    • Mechanism: If the stoichiometry is not carefully controlled, or if there are localized areas of high amine concentration, the product can act as a nucleophile itself, leading to the formation of this bis-adduct.

    • Prevention:

      • Control Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of 4,7-DCQ relative to 5-aminosalicylaldehyde to ensure the amine is the limiting reagent.

      • Slow Addition: Add the amine solution dropwise to the solution of 4,7-DCQ over an extended period. This maintains a low concentration of the amine and minimizes the chance of double reaction.

  • Side Product C: Impurities from Starting 4,7-DCQ

    • Identification: Commercial 4,7-DCQ can contain positional isomers, such as 4,5-dichloroquinoline.[6][7] These isomers can react similarly to form corresponding isomeric products that are very difficult to separate from the desired compound.

    • Prevention:

      • Source High-Purity 4,7-DCQ: Use 4,7-DCQ with a purity of ≥99%.[8]

      • Analysis of Starting Material: Before beginning the synthesis, run a quality control check (e.g., GC-MS or NMR) on the 4,7-DCQ to confirm its purity and isomeric integrity.

The relationship between the desired reaction and major side reactions is illustrated below.

SM1 4,7-Dichloroquinoline (4,7-DCQ) Product 5-[(7-Chloro-4-quinolinyl)amino] -2-hydroxybenzaldehyde (Desired Product) SM1->Product + SM2 (Desired SₙAr Reaction) Side_H2O 7-Chloro-4-hydroxyquinoline (Hydrolysis Side Product) SM1->Side_H2O + H₂O (Hydrolysis) SM2 5-Aminosalicylaldehyde SM2->Product Side_Dimer Bis-Adduct Impurity SM2->Side_Dimer Product->Side_Dimer + SM2 (Di-substitution) H2O Water (Impurity) H2O->Side_H2O

Caption: Main reaction pathway vs. common side reactions.

Frequently Asked Questions (FAQs)

Q3: What is the optimal solvent and temperature for this reaction?

A3: The choice of solvent is a critical parameter. Alcohols such as ethanol, isopropanol, or n-butanol are commonly used. Ethanol is a good starting point, often used at reflux temperature (approx. 78 °C). If the reaction is sluggish, switching to n-butanol (b.p. 118 °C) can increase the rate. However, be aware that higher temperatures can also accelerate side reactions like hydrolysis and degradation. Therefore, the optimal conditions are a trade-off: the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe (e.g., 8-24 hours) is typically best.

Q4: How should I monitor the reaction progress effectively?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 3:1 v/v), to achieve good separation between the starting materials, product, and major impurities. Spot the reaction mixture alongside co-spots of your starting materials. The reaction is complete when the spot corresponding to 5-aminosalicylaldehyde has been completely consumed.

Q5: What is the best method for purifying the final product?

A5: The purification strategy depends on the scale and the nature of the impurities.

  • Recrystallization: If the main impurity is the hydrolysis byproduct (7-chloro-4-hydroxyquinoline), recrystallization can be effective. Solvents like ethanol, ethyl acetate, or toluene can be good choices.[9] The desired product is typically a yellow solid.[10]

  • Column Chromatography: For removing multiple or closely related impurities (like the bis-adduct), silica gel column chromatography is necessary. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically provide good separation.

  • Acid/Base Wash: An aqueous workup with a dilute base (e.g., NaHCO₃ solution) can help remove any unreacted acidic starting materials or byproducts before final purification.[9]

Key Experimental Protocols

Protocol 1: Optimized Synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

This protocol incorporates best practices to minimize side product formation.

  • Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight. Assemble the reaction apparatus (round-bottom flask, condenser, addition funnel) and allow it to cool under a stream of dry nitrogen.

  • Reagent Charging: To the reaction flask, add 4,7-dichloroquinoline (1.0 eq) and anhydrous ethanol (approx. 10 mL per gram of 4,7-DCQ). Begin stirring.

  • Nucleophile Preparation: In a separate flask, dissolve 5-aminosalicylaldehyde (0.95 eq) in a minimum amount of anhydrous ethanol. Load this solution into the addition funnel.

  • Reaction: Heat the 4,7-DCQ solution to reflux (approx. 78 °C). Once refluxing, add the 5-aminosalicylaldehyde solution dropwise from the addition funnel over 1-2 hours.

  • Monitoring: After the addition is complete, maintain the reflux and monitor the reaction by TLC every 2 hours. The reaction is typically complete within 8-16 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of the product should form.

  • Isolation: Filter the solid product and wash the filter cake with cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., a large volume of ethanol or ethyl acetate) to yield the pure product. Dry the final product under vacuum.

Protocol 2: TLC Method for Reaction Monitoring
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: Ethyl Acetate : Hexane (3:1 v/v)

  • Visualization: UV light (254 nm). The quinoline-containing compounds will be UV-active.

  • Procedure:

    • Lane 1: 4,7-DCQ starting material.

    • Lane 2: 5-Aminosalicylaldehyde starting material.

    • Lane 3: Co-spot of both starting materials.

    • Lane 4: Reaction mixture.

    • The product will be a new spot, typically with an Rf value intermediate between the two starting materials. The reaction is complete when the spot for 5-aminosalicylaldehyde (Lane 2) is no longer visible in the reaction mixture lane (Lane 4).

Data Summary Table

CompoundMolecular Wt.AppearanceCommon Identification MethodKey Prevention Strategy
Desired Product 298.72[1][11]Yellow Solid[10]¹H NMR, LC-MSOptimized stoichiometry & slow addition
4,7-Dichloroquinoline198.05[7]Colorless SolidGC-MS, TLCUse as limiting or slight excess reagent
5-Aminosalicylaldehyde137.14Yellow/Brown SolidTLC, ¹H NMRUse fresh, high-purity reagent
7-Chloro-4-hydroxyquinoline179.60White/Off-white SolidLC-MS, ¹H NMRMaintain strictly anhydrous conditions
Bis-Adduct Impurity~435.87Yellow/Orange SolidLC-MS (observe M+H peak)Slow, controlled addition of amine

References

  • 4,7-dichloroquinoline . Organic Syntheses Procedure. Available from: [Link]

  • Putri, R. D., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives . PMC - NIH. Available from: [Link]

  • Mphahamele, M. J., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate . ACS Publications. Available from: [Link]

  • Dongre, V. G., et al. (2007). 4,7-Dichloroquinoline . Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • CN111499571A - Preparation method of hydroxychloroquine impurity. Google Patents.
  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
  • 4,7-Dichloroquinoline . Grokipedia. Available from: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of 7-chloroquinolinyl-4-aminochalcone derivatives with potential antimalarial and anticancer activity . ResearchGate. Available from: [Link]

  • The Studies of 5-Aminosalicylaldehyde Derivatives . Bulletin of the Chemical Society of Japan. Available from: [Link]

Sources

Optimization

Optimizing reaction conditions for quinolinyl Schiff base formation

Technical Support Center: Quinolinyl Schiff Base Synthesis Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of quinolinyl Schiff bases. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinolinyl Schiff Base Synthesis

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of quinolinyl Schiff bases. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile class of compounds. Quinoline-based Schiff bases are of significant interest due to their wide-ranging pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as their applications in catalysis and materials science.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during synthesis and achieve optimal reaction outcomes.

Section 1: The Chemistry of Formation - A Quick Primer

The formation of a Schiff base, or imine, is a reversible condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone).[4][5] The reaction is typically acid-catalyzed. The catalyst's role is to protonate the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).[6]

Controlling the reaction equilibrium is paramount. Since water is a byproduct, its removal from the reaction mixture will shift the equilibrium toward the product side, maximizing the yield of the desired Schiff base.[7][8]

Caption: Acid-catalyzed mechanism of Schiff base formation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of quinolinyl Schiff bases in a practical question-and-answer format.

Q1: My reaction yield is very low, or I've recovered only starting materials. What went wrong?

  • Probable Cause 1: Unfavorable Equilibrium. The formation of Schiff bases is a reversible reaction.[9] If the water produced as a byproduct is not removed, the equilibrium may lie far to the left (favoring reactants), preventing product formation.

    • Solution: Your primary goal is to shift the equilibrium. This can be achieved by:

      • Azeotropic Distillation: If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to physically remove water as it forms.

      • Drying Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture to sequester water.[8]

  • Probable Cause 2: Insufficient Catalysis. The reaction is often slow without an acid catalyst. The catalyst activates the aldehyde, making it more reactive.

    • Solution: Add a catalytic amount (a few drops) of a weak acid like glacial acetic acid.[2] For less reactive systems, a stronger acid like p-toluenesulfonic acid (p-TSA) can be used. However, be cautious with strong acids.

  • Probable Cause 3: Amine Protonation. While the reaction is acid-catalyzed, too much acid is detrimental. A low pH will protonate the primary amine, converting it into its non-nucleophilic ammonium salt, which cannot attack the carbonyl carbon.[4][9]

    • Solution: Maintain a mildly acidic pH, typically between 4 and 6. If you have added too much acid, the reaction may stall completely. It is often better to add the catalyst dropwise while monitoring the reaction progress.

Q2: The reaction has started, but it won't go to completion. My TLC/NMR shows a mix of starting materials and product.

  • Probable Cause 1: Steric Hindrance. If either the quinoline aldehyde or the primary amine has bulky substituents near the reaction center, the reaction rate can be significantly reduced.

    • Solution: Increase the reaction time and/or temperature. Refluxing for an extended period (from a few hours to overnight) is a common strategy.[2][7] Consider switching to a higher-boiling solvent if thermal stability allows.

  • Probable Cause 2: Deactivated Reagents. The aldehyde may have partially oxidized to the corresponding carboxylic acid, or the amine may have degraded.

    • Solution: Use freshly purified or distilled reagents. Check the purity of your starting materials via TLC or NMR before starting the reaction.

  • Probable Cause 3: Inefficient Water Removal. Your drying agent may be saturated, or the azeotropic removal is incomplete.

    • Solution: If using a drying agent, ensure it is freshly activated and used in sufficient quantity. If the reaction has stalled, adding a fresh batch of activated molecular sieves can sometimes restart it.

Q3: My final product has decomposed or shows signs of hydrolysis after workup.

  • Probable Cause: Imine Bond Instability. The azomethine (C=N) bond is susceptible to hydrolysis, especially under aqueous acidic conditions, which will revert the Schiff base back to the original aldehyde and amine.[10]

    • Solution 1 (Workup): During the workup, avoid strong aqueous acids. Neutralize the reaction mixture with a mild base like sodium bicarbonate (NaHCO₃) solution before extraction. Ensure all subsequent washing steps are performed with neutral (water, brine) solutions.

    • Solution 2 (Solvent Removal): Avoid excessive heat when removing the solvent on a rotary evaporator, as some Schiff bases can be thermally sensitive.[8] It's better to use a lower bath temperature and higher vacuum.

    • Solution 3 (Purification): If using column chromatography, be aware that silica gel can be slightly acidic and may cause hydrolysis. To mitigate this, you can either neutralize the silica gel by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) or work quickly. Recrystallization from a non-aqueous solvent is often the safest purification method.[11]

Q4: I can't get my Schiff base to crystallize. It remains an oil.

  • Probable Cause: Residual Impurities. Small amounts of unreacted starting materials or solvent can act as an impurity, preventing crystallization.

    • Solution 1 (Trituration): Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Vigorously stir or scratch the flask with a glass rod. This can often induce precipitation or crystallization of the product.

    • Solution 2 (Recrystallization): If trituration fails, attempt a careful recrystallization. Dissolve the oil in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly. If no crystals form, try adding a poor solvent dropwise to the solution at room temperature until it becomes cloudy, then warm slightly to clarify and cool again.[11]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for quinolinyl Schiff base synthesis?

Ethanol and methanol are the most commonly used and effective solvents.[12][13] They are excellent for dissolving the reactants and are suitable for reactions conducted at reflux temperature. For reactions where rigorous water removal is critical, toluene in conjunction with a Dean-Stark apparatus is the superior choice. Some syntheses also report success in ethyl acetate.[7] A recent study also showed high yields using glycerol as a green solvent at elevated temperatures.[14]

Q2: How do I properly monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most efficient method.[2]

  • Setup: Use silica gel plates. A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).

  • Procedure: Spot the quinoline aldehyde, the primary amine, and the co-spot (both starting materials) on the baseline as references. As the reaction proceeds, take small aliquots and spot them in a separate lane.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reactant (usually the aldehyde) has completely disappeared, and a new, distinct product spot has formed. The product spot will typically have an Rf value intermediate between the polar amine and the less polar aldehyde.

Q3: How can I definitively confirm that I have synthesized the correct Schiff base?

Spectroscopic characterization is essential.

  • FT-IR Spectroscopy: Look for the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the primary amine N-H stretching bands (around 3300-3400 cm⁻¹). The key confirmation is the appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹.[7][12]

  • ¹H NMR Spectroscopy: The most diagnostic signal is a singlet corresponding to the azomethine proton (-CH=N-). This peak typically appears in the downfield region of the spectrum, often between δ 8.0 and 9.5 ppm.[3][12] The disappearance of the aldehyde proton signal (usually δ 9.5-10.5 ppm) is also a critical indicator.

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group (-HC=N-) will appear in the range of δ 145-165 ppm.[3]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your synthesized compound.[15]

Section 4: Reference Protocol & Data

Validated Protocol: Synthesis of (E)-N-(phenyl)-1-(quinolin-2-yl)methanimine

This protocol describes a general and reliable method for the condensation of 2-quinolinecarboxaldehyde with aniline, adapted from established procedures.[2][13]

Materials:

  • 2-quinolinecarboxaldehyde (1 mmol, 157.2 mg)

  • Aniline (1 mmol, 93.1 mg, ~91 µL)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-quinolinecarboxaldehyde (1 mmol) in absolute ethanol (10 mL).

  • Reagent Addition: In a separate vial, dissolve aniline (1 mmol) in the remaining ethanol (5 mL). Add this solution to the flask containing the aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. A color change or slight turbidity may be observed.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (Mobile phase: 30% Ethyl Acetate / 70% Hexane). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the aldehyde spot.[2]

  • Workup: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.[2] For higher purity, the crude product can be recrystallized from hot ethanol.

  • Drying: Dry the purified yellow solid product under vacuum to obtain the final Schiff base.

  • Characterization: Confirm the structure using FT-IR, ¹H NMR, and MS analysis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Dissolve Aldehyde & Amine in Ethanol setup 2. Combine Reagents & Add Catalyst reagents->setup reflux 3. Heat to Reflux (2-4 hours) setup->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool to RT monitor->cool Complete filter 6. Vacuum Filtration cool->filter purify 7. Wash/Recrystallize from Ethanol filter->purify dry 8. Dry Product purify->dry char 9. Characterize (NMR, IR, MS) dry->char

Caption: Standard workflow for quinolinyl Schiff base synthesis.

Table 1: Summary of Representative Reaction Conditions
Quinoline AldehydePrimary AmineSolventCatalystTemp (°C)Time (h)Ref.
2-quinolinecarboxaldehyde2-fluoroanilineAnhydrous EthanolNone mentionedReflux-[13]
2-quinolinecarboxaldehyde4-chloroanilineAnhydrous EthanolNone mentionedReflux-[13]
2-Methyl-8-quinolinecarboxaldehydeVarious primary aminesAbsolute EthanolGlacial Acetic AcidReflux2-4[2]
2-chloro-6-methoxyquinoline-3-carbaldehyde4,4'-diaminobibenzylEthyl AcetateNone mentionedReflux24[7]
quinoline-3-carbaldehydeVarious aryl aminesGlycerolNone (Solvent-assisted)90-[14]

References

  • Gürbüz, D., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(23), 7299. Available at: [Link]

  • Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]

  • Adeleke, A.A., et al. (2021). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Molecules, 26(5), 1205. Available at: [Link]

  • Mahmoodi, N.O., et al. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264. Available at: [Link]

  • Xavier, A., & Srividhya, N. (2014). Synthesis and Study of Schiff base Ligands. IOSR Journal of Applied Chemistry, 7(11), 06-15. Available at: [Link]

  • El-Gammal, O.A., et al. (2022). Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses. Journal of the Iranian Chemical Society, 19, 4581–4601. Available at: [Link]

  • Al-Obaidi, A.S.M., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7111. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]

  • Sravanthi, D., & Ramana, G.V. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Available at: [Link]

  • Edelmann, F.T. (2021). Is there an effective way of purifying schiff bases? ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available at: [Link]

  • Kumar, A. (2023). How to purify Schiff base? ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Schiff base. Wikipedia. Available at: [Link]

  • Jee, S. (n.d.). Chemistry Schiff Bases. Sathee Jee. Available at: [Link]

Sources

Troubleshooting

Challenges in the scale-up production of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Welcome to the technical support center for the synthesis and scale-up of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This critical intermediate, a known metabolite of the antimalarial drug Amodiaquine, prese...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This critical intermediate, a known metabolite of the antimalarial drug Amodiaquine, presents unique challenges when transitioning from bench-scale synthesis to pilot or manufacturing scale.[1] This guide is structured to provide direct, actionable solutions to common problems encountered in the field. It is designed for chemists and chemical engineers focused on process development and optimization.

The typical synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline (DCQ) and 5-aminosalicylaldehyde. While straightforward on paper, this process is fraught with potential issues related to reaction control, impurity formation, and product isolation.

Overall Synthesis and Troubleshooting Workflow

The following diagram outlines the general synthetic workflow and highlights key stages where issues commonly arise, directing you to the relevant troubleshooting sections.

G cluster_start Starting Materials cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification & Drying SM1 4,7-Dichloroquinoline (DCQ) Coupling S N Ar Coupling Reaction (Solvent, Base, Temp Control) SM1->Coupling SM2 5-Aminosalicylaldehyde SM2->Coupling Quench Reaction Quench (e.g., Water Addition) Coupling->Quench Low Yield? Impurity? See Q1, Q2 LowYield Critical Control Points: - Stoichiometry - Temperature - Mixing Precipitation Product Precipitation / Crystallization Quench->Precipitation Filtration Filtration & Washing Precipitation->Filtration Poor Filtration? See Q3 Recrystallization Recrystallization (Optional) Filtration->Recrystallization Drying Vacuum Drying Filtration->Drying Direct Drying Recrystallization->Drying FinalProduct Final Product: 5-[(7-Chloro-4-quinolinyl)amino] -2-hydroxybenzaldehyde Drying->FinalProduct G cluster_main Troubleshooting Low Yield Start Low Yield Observed CheckMixing IPC Samples Show Inconsistent Conversion? Start->CheckMixing CheckTemp Temperature Spikes Observed During Reaction? CheckMixing->CheckTemp No Sol_Mixing Improve Agitation Subsurface Addition CheckMixing->Sol_Mixing Yes CheckMoisture Solvent KF > 500 ppm? CheckTemp->CheckMoisture No Sol_Temp Slow Reagent Addition Improve Cooling CheckTemp->Sol_Temp Yes Sol_Moisture Dry Solvent Inert Reactor CheckMoisture->Sol_Moisture Yes End Yield Improved CheckMoisture->End No (Re-evaluate chemistry) Sol_Mixing->End Sol_Temp->End Sol_Moisture->End

Sources

Optimization

Resolving ambiguous peaks in the NMR spectrum of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Welcome to the technical support resource for researchers working with 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This guide is designed to provide expert-level insights and practical troubleshooting strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This guide is designed to provide expert-level insights and practical troubleshooting strategies for resolving common challenges encountered during the NMR spectroscopic analysis of this compound, particularly the issue of ambiguous or overlapping peaks. Our approach is rooted in a deep understanding of structural chemistry and advanced spectroscopic techniques to ensure the integrity of your experimental results.

Introduction: The Challenge of Structural Complexity

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a structurally complex molecule, incorporating a substituted quinoline ring system linked to a hydroxybenzaldehyde moiety. This complexity, while key to its potential biological activity as a metabolite of Amodiaquine[1], presents a significant challenge for unambiguous structural elucidation by ¹H NMR spectroscopy. The presence of multiple aromatic protons in distinct electronic environments often leads to a crowded aromatic region (typically δ 6.5-9.0 ppm), resulting in overlapping signals that complicate definitive assignments.

This guide provides a series of troubleshooting steps and advanced methodologies to deconstruct the ¹H NMR spectrum of this molecule, enabling precise and confident characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My ¹H NMR spectrum shows a cluster of overlapping signals in the aromatic region. How can I begin to assign the protons of the quinoline and benzaldehyde rings?

Answer:

This is the most common challenge with this molecule. The initial step is to predict the expected chemical shifts for each proton based on the electronic environment and then use systematic experimental variation and 2D NMR techniques to resolve ambiguities.

Predicted ¹H NMR Chemical Shifts

The expected chemical shifts are based on the analysis of similar structures, such as 4-aminoquinolines and substituted hydroxybenzaldehydes. The electron-withdrawing nature of the quinoline nitrogen and the chlorine atom, along with the electron-donating effects of the hydroxyl and amino groups, all influence the proton chemical shifts.

Proton Assignment Expected Chemical Shift (δ, ppm) Notes
Aldehyde (-CHO)9.5 - 10.0Typically a sharp singlet, downfield due to the carbonyl group's anisotropy.
Phenolic Hydroxyl (-OH)9.0 - 12.0 (variable)Often a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[2]
Amino (-NH-)8.5 - 9.5 (variable)Can be broad. Its position is sensitive to solvent and pH.
H2' (Quinoline)8.4 - 8.6Doublet. Strongly deshielded by the adjacent quinoline nitrogen.
H8' (Quinoline)8.0 - 8.2Doublet. Influenced by the chloro-substituent.
H5' (Quinoline)7.8 - 8.0Doublet.
H6' (Quinoline)7.4 - 7.6Doublet of doublets.
H3' (Quinoline)6.7 - 6.9Doublet. Shielded by the amino group.
H3 (Benzaldehyde)7.2 - 7.4Doublet.
H4 (Benzaldehyde)7.0 - 7.2Doublet of doublets.
H6 (Benzaldehyde)6.8 - 7.0Doublet.

Disclaimer: These are estimated ranges. Actual values can vary based on experimental conditions.

Initial Troubleshooting Workflow

The logical flow for resolving these overlapping signals starts with simple, non-destructive methods and progresses to more complex 2D NMR experiments.

workflow cluster_1d 1D NMR Troubleshooting cluster_2d 2D NMR Confirmation start Ambiguous Aromatic Region solvent Change NMR Solvent (e.g., Benzene-d6, Acetone-d6) start->solvent Disperse signals ph pH Titration (add trace acid/base) solvent->ph If overlap persists d2o D₂O Exchange ph->d2o Identify labile protons cosy ¹H-¹H COSY (Identify J-coupled systems) d2o->cosy Proceed to 2D hsqc ¹H-¹³C HSQC (Assign protonated carbons) cosy->hsqc hmbc ¹H-¹³C HMBC (Long-range correlations) hsqc->hmbc noesy ¹H-¹H NOESY (Through-space correlations) hmbc->noesy caption Workflow for Resolving Ambiguous Peaks

Caption: Workflow for Resolving Ambiguous Peaks

FAQ 2: How does changing the NMR solvent help in resolving peak ambiguity?

Answer:

Changing the solvent is a powerful yet simple technique to resolve overlapping signals.[3] Solvents can induce differential chemical shifts (Solvent-Induced Shifts, SIS) based on their magnetic anisotropy and their ability to form specific interactions (e.g., hydrogen bonds) with the analyte.

For instance, aromatic solvents like benzene-d₆ often cause significant shifts in the positions of protons depending on their spatial orientation relative to the benzene ring. Protons situated above the face of the benzene ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield). This can effectively "pull apart" overlapping multiplets.

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare three separate, equally concentrated NMR samples of your compound in:

    • Chloroform-d (CDCl₃)

    • Acetone-d₆

    • Benzene-d₆

  • Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical temperature and spectrometer conditions.

  • Analysis:

    • Carefully compare the aromatic regions of the three spectra.

    • Look for changes in the chemical shifts and multiplicity of the signals. A signal that was a complex multiplet in CDCl₃ might resolve into a clear doublet of doublets in benzene-d₆.

    • The aldehyde proton is typically less affected by the solvent change compared to the aromatic and NH/OH protons.

FAQ 3: The broad peaks for the -OH and -NH protons are difficult to assign. How can I confirm their identity?

Answer:

The chemical shifts of labile protons (like those in -OH and -NH groups) are often concentration and temperature-dependent and can appear as broad signals. D₂O exchange is the definitive method for identifying these peaks.

Experimental Protocol: D₂O Exchange

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a solvent like DMSO-d₆ (which is recommended as it slows down the exchange rate of labile protons, often resulting in sharper signals).

  • D₂O Addition: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake it vigorously for about 30 seconds to facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analysis: The signals corresponding to the -OH and -NH protons will either disappear or significantly decrease in intensity, as the protons are replaced by deuterium, which is not observed in ¹H NMR.

d2o_exchange mol_before R-OH + R'-NH-R'' mol_after R-OD + R'-ND-R'' exchange + D₂O (shake) mol_before->exchange exchange->mol_after caption D₂O Exchange Mechanism

Caption: D₂O Exchange Mechanism

FAQ 4: Simple 1D NMR experiments are still insufficient. Which 2D NMR experiments should I perform for a complete assignment?

Answer:

When peak overlap is severe, a suite of 2D NMR experiments is essential for unambiguous assignment. The combination of COSY, HSQC, and HMBC provides a complete picture of the molecule's connectivity.

1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds). It is invaluable for tracing the connectivity within the benzaldehyde and quinoline ring systems separately.

  • Interpretation: Cross-peaks in a COSY spectrum connect pairs of J-coupled protons. For example, you would expect to see a cross-peak between H5' and H6' on the quinoline ring, but not between H5' and H8'.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).

  • Interpretation: Each cross-peak links a proton signal on one axis to a carbon-13 signal on the other. This is the most reliable way to assign protonated carbons.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is crucial for piecing together the different fragments of the molecule.

  • Interpretation: HMBC cross-peaks can link the aldehyde proton to the carbons of the benzaldehyde ring, or the quinoline protons to carbons across the amino linkage, confirming the overall structure.

Logical Application of 2D NMR for Assignment

Caption: 2D NMR Assignment Strategy

By systematically applying these 1D and 2D NMR techniques, researchers can overcome the inherent challenges of spectral overlap in 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde and achieve a complete and accurate structural assignment.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Hansen, P. E. (1981). Isotope effects on nuclear shielding. Annual Reports on NMR Spectroscopy, 15, 105-234. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • de Souza, N. B., Carmo, A. M., da Silva, A. D., & Franca, T. C. C. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. Biomedicine & Pharmacotherapy, 107, 1676-1688. [Link]

  • Mushtaq, S., Matin, A., & Asiri, A. M. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1292, 136132. [Link]

  • Kovacevic, M., et al. (2024). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

Sources

Troubleshooting

Storage conditions to prevent degradation of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

Welcome to the technical support center for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (CAS 172476-18-5). This guide is intended for researchers, scientists, and drug development professionals to ensure the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (CAS 172476-18-5). This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to its storage and handling.

Understanding the Molecule: A Foundation for Stability

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a complex organic molecule featuring three key functional groups that dictate its stability: a quinoline ring, a benzaldehyde group, and a phenolic hydroxyl group.[1] The quinoline moiety is known for its potential sensitivity to light.[2][3] The aldehyde functional group is susceptible to oxidation, and the phenolic hydroxyl group can also participate in oxidative reactions. Understanding these inherent chemical properties is crucial for preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde?

A1: To maintain the integrity of the compound, it should be stored in a cool, dark, and dry environment. Exposure to light, air (oxygen), and moisture should be minimized.[4][5][6][7][8]

Q2: My solid 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde has changed color from a pale yellow to a brownish hue. Is it degraded?

A2: A color change to yellow or brown is a common indicator of degradation in quinoline-containing compounds, often accelerated by exposure to light.[2][3] While a slight color change may not significantly impact all experimental outcomes, it suggests that some level of degradation has occurred. For sensitive applications, it is advisable to use a fresh, un-discolored lot of the compound.

Q3: I've noticed the solubility of the compound has decreased. What could be the cause?

A3: A decrease in solubility can be a sign of degradation. One possibility is the polymerization of the aldehyde group, which can lead to the formation of larger, less soluble molecules.[9] Another potential cause is the formation of insoluble degradation products from oxidative processes.

Q4: Should I store the compound in the refrigerator or at room temperature?

A4: While refrigeration is often a good practice for storing chemicals, some aldehydes can be prone to polymerization at lower temperatures.[9] For this compound, storage in a cool, controlled room temperature environment (around 20-25°C) is generally recommended. Always refer to the supplier's specific recommendations if available.

Q5: What type of container is best for storing 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde?

A5: The compound should be stored in a tightly sealed, amber glass vial or a container that protects it from light.[6] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.[10]

Q6: Can I prepare a stock solution of the compound and store it? If so, what are the best practices?

A6: Stock solutions can be prepared, but their stability will depend on the solvent and storage conditions. It is recommended to prepare fresh solutions for each experiment. If you must store a stock solution, use a high-purity, anhydrous solvent, store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, and protect it from light. A stability study of the compound in your chosen solvent is highly recommended.

Troubleshooting Guide

If you suspect that your 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde has degraded, follow this troubleshooting workflow:

Step 1: Visual Inspection

  • Color: Has the compound changed from its original color?

  • Appearance: Is the powder free-flowing, or has it become clumpy or solidified?

Step 2: Solubility Test

  • Attempt to dissolve a small, known amount of the compound in a solvent in which it is known to be soluble.

  • Compare the solubility to that of a fresh sample or the expected solubility.

Step 3: Analytical Characterization

  • If you have access to analytical instrumentation, you can perform the following tests to assess the purity and integrity of the compound:

    • Thin-Layer Chromatography (TLC): Run a TLC plate to check for the presence of impurities or degradation products.

    • High-Performance Liquid Chromatography (HPLC): An HPLC analysis can provide a quantitative measure of the compound's purity.

    • Mass Spectrometry (MS): MS can help identify the molecular weights of any degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify changes in the molecule's structure.

The following diagram illustrates the troubleshooting workflow:

G start Suspected Degradation visual Step 1: Visual Inspection - Color Change? - Clumping? start->visual solubility Step 2: Solubility Test - Decreased Solubility? visual->solubility analytical Step 3: Analytical Characterization - TLC, HPLC, MS, NMR solubility->analytical decision Assess Severity of Degradation analytical->decision use_caution Use with Caution for Non-Critical Experiments decision->use_caution Minor Degradation discard Discard and Obtain Fresh Compound decision->discard Significant Degradation

Caption: Troubleshooting workflow for suspected degradation.

Key Degradation Pathways

The primary degradation pathways for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde are initiated by exposure to light and oxygen.

1. Photo-oxidation of the Quinoline Ring: The quinoline ring system can absorb UV and visible light, leading to the formation of reactive species that can cause color changes and the formation of various degradation products.[2][3]

2. Oxidation of the Aldehyde Group: The aldehyde group is readily oxidized to a carboxylic acid in the presence of oxygen. This process can be accelerated by light and heat.[11][12][13]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde and Amodiaquine

An In-Depth Guide for Researchers in Drug Discovery and Development In the landscape of antimalarial drug discovery, the 4-aminoquinoline scaffold remains a cornerstone of therapeutic intervention.[1] Amodiaquine (AQ), a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Drug Discovery and Development

In the landscape of antimalarial drug discovery, the 4-aminoquinoline scaffold remains a cornerstone of therapeutic intervention.[1] Amodiaquine (AQ), a prominent member of this class, has been a mainstay in the treatment of malaria for decades, particularly in combination therapies.[2] This guide provides a detailed comparative analysis of amodiaquine and a structurally related analogue, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. The latter is identified as a metabolite of amodiaquine, making this comparison particularly relevant for understanding the broader pharmacological profile of the parent drug.[3]

This document delves into their structural nuances, mechanisms of action, and a comparative summary of their biological activities, supported by established experimental protocols. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts centered on 4-aminoquinoline derivatives.

Structural Comparison: A Tale of Two Molecules

At their core, both molecules share the essential 7-chloro-4-aminoquinoline nucleus, a feature considered critical for antimalarial activity.[1][4] This common scaffold is instrumental in their ability to accumulate in the acidic food vacuole of the Plasmodium parasite and interfere with its detoxification pathways.[1]

Amodiaquine: The side chain of amodiaquine is characterized by a 4-[(diethylamino)methyl]phenol group. This side chain plays a crucial role in the drug's pharmacokinetic and pharmacodynamic properties.

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde: This compound, a metabolite of amodiaquine, features a 2-hydroxybenzaldehyde moiety attached to the 4-amino position of the quinoline ring.[3] The presence of the aldehyde group represents a significant chemical distinction from amodiaquine, suggesting potential differences in reactivity, metabolic stability, and biological activity.

Mechanism of Action: A Shared Strategy with Potential Divergences

The primary antimalarial mechanism of action for 4-aminoquinolines, including amodiaquine, is the inhibition of hemozoin formation.[5] Inside the infected red blood cell, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[6] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[6]

Amodiaquine is thought to disrupt this detoxification process by binding to free heme, preventing its conversion to hemozoin.[6] The accumulation of the drug-heme complex leads to oxidative stress and membrane damage, ultimately resulting in parasite death.[6]

Given its structural similarity, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is presumed to share this fundamental mechanism of heme polymerization inhibition. The 7-chloro-4-aminoquinoline core is the key pharmacophore responsible for this activity.[4] However, the differing side chains may influence the compound's affinity for heme, its accumulation within the parasite's food vacuole, and its overall potency.

Furthermore, amodiaquine has been shown to inhibit the host's cathepsin B, a protease involved in the entry of some pathogens into the host cell cytoplasm.[7] It is plausible that its metabolite could also exhibit similar off-target effects.

cluster_parasite Plasmodium-infected Erythrocyte cluster_drug Drug Action Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerization Heme_Complex Drug-Heme Complex Heme->Heme_Complex Drug Amodiaquine or 5-[(7-Chloro-4-quinolinyl)amino]- 2-hydroxybenzaldehyde Parasite_Death Parasite Death Drug->Heme_Complex Heme_Complex->Parasite_Death Membrane Damage & Oxidative Stress

Caption: Mechanism of action for 4-aminoquinoline antimalarials.

Comparative Biological Activity
CompoundPrimary Biological ActivityOther Reported Activities
Amodiaquine Antimalarial (blood schizonticide)[2]Anti-inflammatory[9], Antiviral[7]
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde Likely Antimalarial (inferred from structure)Derivatives of the 2-hydroxybenzaldehyde scaffold have shown antimicrobial and antioxidant properties[10][11]
Experimental Protocols

To facilitate further research and direct comparison, the following are detailed protocols for key in vitro assays used to evaluate the biological activity of these compounds.

1. In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[12]

  • Materials:

    • P. falciparum culture (e.g., 3D7 or K1 strains)

    • Human erythrocytes (O+)

    • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum)

    • Test compounds and control drugs (e.g., Amodiaquine, Chloroquine) dissolved in DMSO

    • 96-well microplates

    • Lysis buffer (containing saponin and SYBR Green I)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

    • Add synchronized P. falciparum-infected erythrocytes (ring stage, ~1% parasitemia, 2% hematocrit) to each well.

    • Include positive (no drug) and negative (uninfected erythrocytes) controls.

    • Incubate the plate for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

    • After incubation, add lysis buffer containing SYBR Green I to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

    • Calculate IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

Start Start Prepare_Plate Prepare Serial Dilutions of Compounds in 96-well Plate Start->Prepare_Plate Add_Parasites Add Synchronized Parasite Culture Prepare_Plate->Add_Parasites Incubate_72h Incubate for 72 hours Add_Parasites->Incubate_72h Add_Lysis_Buffer Add Lysis Buffer with SYBR Green I Incubate_72h->Add_Lysis_Buffer Incubate_1h Incubate for 1 hour in the dark Add_Lysis_Buffer->Incubate_1h Read_Fluorescence Measure Fluorescence Incubate_1h->Read_Fluorescence Calculate_IC50 Calculate IC50 Values Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

2. Heme Polymerization Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the conversion of heme to hemozoin, a key mechanism of action for 4-aminoquinolines.[13]

  • Materials:

    • Hemin chloride

    • Dimethyl sulfoxide (DMSO)

    • Sodium acetate buffer (pH 4.8)

    • Test compounds and control drugs

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of hemin in DMSO.

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the hemin solution to the acetate buffer.

    • Add the test compound dilutions to the wells.

    • Include positive (no drug) and negative (no hemin) controls.

    • Incubate the plate at 37°C for 18-24 hours to allow for hemozoin formation.

    • After incubation, centrifuge the plate and discard the supernatant.

    • Wash the pellet (hemozoin) with DMSO to remove unreacted heme.

    • Dissolve the hemozoin pellet in NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of heme polymerization inhibition and determine the IC50 values.

Conclusion and Future Directions

Amodiaquine and its metabolite, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, share a common pharmacophore that is essential for their presumed antimalarial activity. While amodiaquine is a well-established drug, the biological profile of its metabolite is less characterized. Direct comparative studies are necessary to fully elucidate the potency, selectivity, and potential liabilities of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. Such research would not only provide a more complete understanding of amodiaquine's in vivo activity but could also inform the design of new 4-aminoquinoline derivatives with improved therapeutic indices. The experimental protocols provided herein offer a standardized framework for conducting these crucial investigations.

References

  • ClinPGx. (n.d.). Amodiaquine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Zynapte RxHive. (n.d.). Amodiaquine. Retrieved from [Link]

  • Singh, A., et al. (2014). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 57(9), 3672-3684.
  • ACS Omega. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13095-13107.
  • Kumar, A., et al. (2021).
  • ResearchGate. (n.d.). Mechanism of action of Amodiaquine. Retrieved from [Link]

  • PubChem. (n.d.). Amodiaquine. Retrieved from [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878.
  • RSC Publishing. (2015). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances, 5, 83681-83692.
  • Appiah-Opong, R., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54.
  • Yuthavong, Y., et al. (2000). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Journal of Clinical Microbiology, 38(7), 2638-2642.
  • Patsnap Synapse. (2024). What is the mechanism of Amodiaquine Hydrochloride? Retrieved from [Link]

  • Singh, R., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 58(8), 4419-4427.
  • ResearchGate. (2025). Synthesis and Heme Polymerization Inhibitory Activity (HPIA) Assay of Antiplasmodium of (1)-N-(3,4-Dimethoxybenzyl)-1,10-Phenanthrolinium Bromide from Vanillin. Retrieved from [Link]

  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440.
  • AIP Publishing. (n.d.). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. Retrieved from [Link]

  • The Journal of Phytopharmacology. (n.d.). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Retrieved from [Link]

  • Academic Journals. (n.d.). Polymerization of human sickle cell haemoglobin (HbS) in the presence of three antimalarial drugs. Retrieved from [Link]

  • dspace.uii.ac.id. (n.d.). Heme Polymerization Inhibition Activity Test Of Anting-anting (Acalypha Australis) Leaf Extract. Retrieved from [Link]

  • ResearchGate. (2025). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]

  • Fidock, D. A., et al. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Retrieved from [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878.
  • MDPI. (2021). In Vitro Antiplasmodial and Cytotoxic Activities of Compounds from the Roots of Eriosema montanum Baker f. (Fabaceae). Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-salicylaldehyde. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde and Its Derivatives

This guide provides an in-depth comparative analysis of the spectral data for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, a significant metabolite of the antimalarial drug Amodiaquine, and its derivatives.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectral data for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, a significant metabolite of the antimalarial drug Amodiaquine, and its derivatives.[1] The 7-chloro-4-aminoquinoline core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2][3] Consequently, the precise structural elucidation of its analogues is paramount for researchers in drug discovery and development. This document offers a detailed examination of key spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—supported by experimental protocols and data interpretation to facilitate the unambiguous characterization of this important class of molecules.

The Spectroscopic Toolkit for Structural Elucidation

The characterization of novel chemical entities relies on a suite of analytical techniques that probe the molecular structure at different levels. For compounds like 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, a combination of spectroscopic methods is essential to confirm the connectivity of atoms, identify functional groups, and understand the electronic environment.

The general workflow for spectroscopic analysis is a systematic process, beginning with sample preparation and culminating in data integration for final structure confirmation.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Integration & Elucidation A Synthesized Compound (e.g., Quinoline Derivative) B Purification (Column Chromatography/Recrystallization) A->B C Purity & Identity Check (TLC, Melting Point) B->C D Mass Spectrometry (MS) Determine Molecular Weight C->D E Infrared (IR) Spectroscopy Identify Functional Groups C->E F NMR Spectroscopy (¹H, ¹³C) Map C-H Framework C->F G UV-Vis Spectroscopy Analyze Electronic Transitions C->G H Spectral Data Interpretation D->H E->H F->H G->H I Structure Confirmation H->I

Caption: General workflow for the spectroscopic characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

  • Expertise & Experience: We utilize both ¹H and ¹³C NMR. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For complex quinoline derivatives, 2D NMR techniques like COSY and HSQC may be employed to resolve ambiguities. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical, as acidic protons (from -OH or -NH) may exchange with deuterated methanol or water, leading to signal broadening or disappearance. DMSO-d₆ is often preferred for its ability to preserve these signals.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Parameters: Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

  • Expertise & Experience: For 4-aminoquinoline derivatives, key diagnostic peaks include the N-H stretch, the O-H stretch from the phenol, and the C=O stretch of the aldehyde. The position of the carbonyl (C=O) peak is particularly informative; intramolecular hydrogen bonding between the hydroxyl group and the aldehyde can cause a shift to a lower wavenumber (frequency) compared to a non-hydrogen-bonded carbonyl.[4]

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

  • Expertise & Experience: The quinoline and benzaldehyde rings constitute a large conjugated π-system. We expect to see strong absorptions corresponding to π → π* transitions. The choice of solvent can influence the absorption maxima (λmax) due to solvatochromic effects. Comparing the spectra of the parent compound to its derivatives can reveal how modifications to the chromophore affect the electronic structure.[5][6]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Blank Reference: Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.

  • Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds, typically yielding the protonated molecular ion [M+H]⁺.[7] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing highly accurate mass measurements.[2][3] Interestingly, 1,4-aminoquinoline derivatives are known to sometimes yield significant quantities of a doubly charged ion, [M+2H]²⁺, due to the presence of multiple basic nitrogen atoms.[7]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.

Spectral Data Analysis: A Comparative Case Study

Here, we compare the spectral data of the parent compound, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, with one of its derivatives where the aldehyde functional group has been modified to an O-methyloxime.

Parent Compound: 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

  • Molecular Formula: C₁₆H₁₁ClN₂O₂[1]

  • Molecular Weight: 298.72 g/mol [1]

Derivative: 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, O-methyloxime

  • Molecular Formula: C₁₇H₁₄ClN₃O₂[8]

  • Molecular Weight: 327.77 g/mol [8]

G cluster_0 Key Functional Groups & Spectral Probes cluster_1 Corresponding Spectral Regions A Quinoline Core (Aromatic Protons, C-Cl) D ¹H NMR: δ 6.5-8.8 ppm ¹³C NMR: δ 110-150 ppm IR: ~750 cm⁻¹ (C-Cl) A->D B Amine Linker (-NH-) (NH Proton, N-H Stretch) E ¹H NMR: δ ~9-11 ppm (broad) IR: ~3300-3400 cm⁻¹ B->E C Benzaldehyde Moiety (Aromatic Protons, -OH, -CHO) F ¹H NMR: δ ~11 ppm (-OH), δ ~9.9 ppm (-CHO) IR: ~3200 cm⁻¹ (broad O-H), ~1660 cm⁻¹ (C=O) C->F

Caption: Correlation of molecular functional groups to their expected spectral regions.

Comparative Data Summary

The following table summarizes the expected and observed spectral data, highlighting the key differences upon derivatization.

Spectral Feature 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde (Parent) O-Methyloxime Derivative Rationale for Change
Molecular Ion (MS) m/z ≈ 299.06 ([M+H]⁺)m/z ≈ 328.08 ([M+H]⁺)Addition of -N-OCH₃ group increases the molecular weight.
¹H NMR: Aldehyde Proton Sharp singlet, δ ≈ 9.9 ppm[4]Signal is absent.The aldehyde group (-CHO) is converted to an oxime ether (-CH=N-OCH₃).
¹H NMR: New Signals N/ASinglet, δ ≈ 3.9-4.1 ppm (3H, -OCH₃)Singlet, δ ≈ 8.1-8.3 ppm (1H, -CH=N)Appearance of protons from the new O-methyl and imine groups.
IR: Carbonyl (C=O) Stretch Strong band, ν ≈ 1664 cm⁻¹[4]Band is absent.The C=O double bond is replaced by a C=N double bond.
IR: New Bands N/Aν ≈ 1620-1640 cm⁻¹ (C=N Stretch)ν ≈ 1000-1050 cm⁻¹ (N-O Stretch)Appearance of vibrations corresponding to the new oxime ether functionality.
UV-Vis (λmax) Expected absorption maxima from conjugated system.Potential shift in λmax.Modification of the chromophore by extending conjugation through the C=N bond, altering the electronic transition energies.
In-depth Interpretation
  • Mass Spectrometry: The most straightforward comparison is the molecular weight. The observed mass shift in the derivative precisely corresponds to the mass of the added methoxyamine minus water, confirming the success of the reaction. HRMS would further validate the elemental formula for both compounds.

  • ¹H NMR Spectroscopy: The disappearance of the highly deshielded aldehyde proton signal (δ ~9.9 ppm) is the most definitive evidence of derivatization in the ¹H NMR spectrum.[4] Concurrently, the appearance of a new singlet around 4.0 ppm, integrating to three protons, is characteristic of a methoxy (-OCH₃) group. The aromatic region (δ ~6.5-8.8 ppm) will remain complex but may show slight shifts due to the change in the electronic nature of the substituent.

  • IR Spectroscopy: The loss of the strong, sharp carbonyl (C=O) absorption band around 1660 cm⁻¹ is a key indicator in the IR spectrum.[4] This is complemented by the appearance of a new, typically weaker, C=N stretching band. The broad O-H and the N-H stretching bands in the 3200-3400 cm⁻¹ region are expected to be present in both compounds.

Conclusion

The structural characterization of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde and its derivatives is achieved through a systematic and comparative application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. By comparing the spectral data of a derivative to its parent compound, specific and predictable changes can be observed, such as the disappearance of the aldehyde proton in ¹H NMR and the carbonyl stretch in IR, alongside the emergence of new signals corresponding to the introduced functional group. This guide provides the foundational protocols and interpretive logic required for researchers to confidently elucidate the structures of novel 4-aminoquinoline analogues, thereby accelerating the drug discovery and development process.

References

  • Global Substance Registration System. BENZALDEHYDE, 5-((7-CHLORO-4-QUINOLINYL)AMINO)-2-HYDROXY-, O-METHYLOXIME. [Link]

  • Khan, I. U., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 803-808. [Link]

  • El-Baba, T. J., et al. (2018). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of the American Society for Mass Spectrometry, 29(10), 2039-2051. [Link]

  • Mary, Y. S., et al. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis, 10(1), 1-13. [Link]

  • Alegaon, S., et al. (2020). Synthesis and biological evaluation of some 4-aminoquinoline derivatives as potential antitubercular agents. ResearchGate. [Link]

  • Singh, R., et al. (2013). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 57(4), 1772-1780. [Link]

  • Dos Santos, J. H. Z., et al. (2018). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate. [Link]

  • El-Faham, A., et al. (2019). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(11), 1085-1093. [Link]

  • Gholivand, K., et al. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Oriental Journal of Chemistry, 27(2), 437-442. [Link]

  • Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2736. [Link]

  • ResearchGate. 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). [Link]

  • Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • NIST. Quinoline. [Link]

  • Jones, D. B., et al. (2018). VUV Absorption Spectra of Gas-Phase Quinoline in the 3.5–10.7 eV Photon Energy Range. The Journal of Physical Chemistry A, 122(26), 5649-5657. [Link]

  • ChemSynthesis. 5-chloro-2-hydroxybenzaldehyde. [Link]

  • Chemlyte Solutions. 5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde. [Link]

  • PubChem. 5-Chloro-salicylaldehyde. [Link]

  • Google Patents.

Sources

Validation

A Comparative Analysis of the Antimicrobial Efficacy of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde Versus Standard Antibiotics

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, hybrid molecules that integrate multiple phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, hybrid molecules that integrate multiple pharmacophores represent a promising strategy. This guide provides a comprehensive comparative analysis of the potential antimicrobial efficacy of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, a Schiff base derivative incorporating the well-established 7-chloro-4-aminoquinoline scaffold, against a panel of standard antibiotics.

While direct experimental data on this specific compound is not available in the current body of published literature, this guide will extrapolate its potential activity based on the established antimicrobial properties of its constituent moieties and closely related analogues. We will delve into the presumptive mechanism of action, provide detailed protocols for its evaluation, and present a comparative framework against common antibiotics, thereby offering a roadmap for future research and development.

The Scientific Rationale: A Hybrid Approach to Antimicrobial Design

The structure of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a strategic amalgamation of two key chemical entities: the 7-chloro-4-aminoquinoline core and a salicylaldehyde-derived Schiff base.

  • The 7-Chloro-4-Aminoquinoline Core: This moiety is the backbone of renowned antimalarial drugs like chloroquine and amodiaquine.[1] Beyond its antiprotozoal activity, the quinoline ring is a versatile pharmacophore known to exhibit broad-spectrum antibacterial properties.[2] Its mechanism is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[3]

  • The Schiff Base Moiety: Schiff bases, characterized by the azomethine group (-C=N-), are known for their diverse biological activities, including significant antimicrobial effects.[2] The antimicrobial potential of Schiff bases is often enhanced when complexed with metal ions.[4] The presence of a hydroxyl group at the ortho position to the imine, as seen in this compound derived from salicylaldehyde, can also contribute to its chelating and biological activities.[5]

The combination of these two moieties into a single molecule is hypothesized to result in a synergistic or enhanced antimicrobial effect, potentially through a multi-target mechanism of action.

Postulated Mechanism of Action

Based on the known activities of its structural components, the antimicrobial action of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde can be postulated to involve a multi-pronged attack on bacterial cells.

G cluster_compound 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde cluster_targets Bacterial Cell Targets cluster_outcome Result Compound Quinoline-Schiff Base Hybrid DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition of DNA Replication (Quinoline Moiety) Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Disruption of Membrane Potential (Lipophilic Nature) Metal_Chelation Essential Metal Ion Chelation Compound->Metal_Chelation Deprivation of Essential Co-factors (Schiff Base Moiety) Bactericidal_Effect Bactericidal/Bacteriostatic Effect DNA_Gyrase->Bactericidal_Effect Cell_Membrane->Bactericidal_Effect Metal_Chelation->Bactericidal_Effect

Caption: Postulated multi-target mechanism of action.

This proposed mechanism suggests that the compound may not only interfere with DNA synthesis via its quinoline component but could also disrupt the bacterial cell membrane and chelate essential metal ions necessary for enzymatic functions, a characteristic of some Schiff bases.[5][6]

A Framework for Comparative Efficacy Evaluation: Standardized Protocols

To empirically validate the antimicrobial potential of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde and objectively compare it with standard antibiotics, standardized antimicrobial susceptibility testing (AST) methods are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.

Experiment 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a quantitative and widely used technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Stock Solution: Prepare a stock solution of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL). Prepare similar stock solutions for comparator antibiotics (e.g., Ciprofloxacin, Ampicillin, Gentamicin).

  • Preparation of Microtiter Plate: In a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

  • Serial Dilution: Add 100 µL of the compound/antibiotic stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, including a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as compared to the growth control well.

G Start Prepare Stock Solutions Plate_Setup Add Broth to 96-Well Plate Start->Plate_Setup Serial_Dilution Perform 2-fold Serial Dilutions Plate_Setup->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Serial_Dilution->Inoculum_Prep Inoculation Inoculate Wells Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubation->Read_MIC End Record Results Read_MIC->End

Caption: Broth microdilution workflow for MIC determination.

Experiment 2: Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Protocol: Kirby-Bauer Disk Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the MIC assay.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde and standard antibiotic disks onto the agar surface. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters. The interpretation of susceptible, intermediate, or resistant is based on standardized zone diameter interpretive charts (for standard antibiotics). For the novel compound, the zone diameter provides a qualitative measure of its efficacy.

Comparative Data Analysis

While specific data for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is pending experimental validation, we can establish a baseline for comparison using typical MIC values for standard antibiotics against common Gram-positive and Gram-negative bacteria.

Table 1: Hypothetical MIC Data for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde and Comparative Data for Standard Antibiotics (µg/mL)

Antimicrobial AgentStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde [Data to be determined][Data to be determined]
Ciprofloxacin0.6[7]0.013 - 0.016[7][8]
Ampicillin0.6 - 1[9]4[9]
Gentamicin0.235 - 0.5[10]0.002[11]

Note: The MIC values for standard antibiotics are sourced from published literature and can vary between studies and specific strains.

Interpretation of Expected Results:

The efficacy of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde would be considered promising if its experimentally determined MIC values are comparable to or lower than those of the standard antibiotics, particularly against resistant strains. For instance, potent activity against both S. aureus (Gram-positive) and E. coli (Gram-negative) would suggest a broad spectrum of activity.

Conclusion and Future Directions

The novel hybrid molecule, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, presents a scientifically compelling candidate for antimicrobial drug discovery. Its design leverages the established antibacterial properties of the quinoline core and the versatile biological activity of Schiff bases. The postulated multi-target mechanism of action could be a key advantage in overcoming existing resistance mechanisms.

The immediate and critical next step is the in vitro evaluation of this compound against a diverse panel of clinically relevant bacteria, including multidrug-resistant strains. The protocols detailed in this guide provide a standardized framework for such an investigation. Should the compound demonstrate significant antimicrobial activity, further studies, including determination of its bactericidal versus bacteriostatic nature, time-kill kinetics, and toxicity profiling, would be warranted to fully elucidate its therapeutic potential.

References

  • Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
  • Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde. SciSpace. Published June 1, 2019.
  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed.
  • Ampicillin - StatPearls - NCBI Bookshelf.
  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. Published October 17, 2023.
  • Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine. PMC - PubMed Central.
  • Novel amodiaquine analogues to treat cervical cancer and microbial infection in the future. Future Medicine.
  • Novel Amodiaquine Analogues to Treat Cervical Cancer and Microbial Infection in the Future. Taylor & Francis.
  • Gentamicin loaded PLA Microspheres Susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and. AIP Publishing.
  • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narr
  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. PubMed. Published October 5, 2023.
  • Synthesis, characterization, and antimicrobial evaluation of novel 5-b | DDDT. Dove Medical Press. Published November 28, 2017.
  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
  • 5-Amino-2-hydroxybenzaldehyde | CAS 58186-71-3 | CymitQuimica.
  • A Review on the Antimicrobial Activity of Schiff Bases: D
  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. MDPI.
  • DETERMINATION OF THE EFFECT OF GENTAMICIN AGAINST STAPHYLOCOCCUS AUREUS BY USING MICROBROTH KINETIC SYSTEM*.
  • Anti-malarial Amodiaquine Analogs: An Over View. Open Access Journals.
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies | ACS Omega.
  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities.
  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College. Published June 8, 2023.
  • EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google P
  • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narr
  • Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived
  • Full article: Synthesis, Spectral Analysis, DFT Calculations, in Vitro Screening, and Molecular Docking of New Metal Complexes with Quinoline and Isoniazid Schiff Base as Antimicrobial and Antioxidant Agents - Taylor & Francis Online.
  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PubMed Central.
  • 4-Amino-2-hydroxybenzaldehyde | 52924-20-6 - Smolecule.
  • 635-93-8|5-Chloro-2-hydroxybenzaldehyde|BLD Pharm.

Sources

Comparative

A Comparative Guide to the Validation of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde as a Novel Biomarker for Amodiaquine Metabolism

This guide provides an in-depth technical comparison and validation framework for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde as a putative biomarker for amodiaquine metabolism. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde as a putative biomarker for amodiaquine metabolism. It is intended for researchers, clinical pharmacologists, and drug development professionals seeking to understand the rigorous process of biomarker validation, from analytical method development to clinical qualification.

Introduction: The Amodiaquine Conundrum

Amodiaquine (AQ) is a 4-aminoquinoline antimalarial drug, critical in combination therapies, particularly in regions with chloroquine-resistant Plasmodium falciparum.[1] Upon administration, AQ is rapidly and extensively metabolized in the liver to its primary active metabolite, N-desethylamodiaquine (DEAQ), which is largely responsible for the drug's therapeutic effect.[2][3] The hepatic cytochrome P450 enzyme, CYP2C8, is the principal catalyst for this conversion.[4]

However, the clinical utility of amodiaquine is hampered by rare but severe idiosyncratic adverse effects, including hepatotoxicity and agranulocytosis.[5][6] These toxicities are not attributed to the parent drug or DEAQ, but to the formation of a reactive quinoneimine intermediate through further metabolic oxidation.[7][8] This reactive metabolite can form covalent adducts with cellular proteins, triggering oxidative stress and potentially initiating an immune response, leading to cell death and tissue damage.[7][8] The unpredictable nature of these adverse events underscores a critical need for sensitive biomarkers that can signal the formation of these toxic metabolites, thereby predicting patient risk.

This guide explores the validation of a novel candidate, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, as a potential biomarker for this toxic metabolic pathway. We will dissect the scientific rationale, compare analytical methodologies, and outline a validation workflow compliant with regulatory expectations.

The Metabolic Landscape of Amodiaquine

Understanding the established metabolic pathway of amodiaquine is fundamental to hypothesizing the origin and utility of a new biomarker. The primary metabolic conversion is the N-de-ethylation of amodiaquine to DEAQ by CYP2C8.[4] However, a secondary, bioactivation pathway is believed to be responsible for its toxicity. This pathway involves the oxidation of the amodiaquine molecule to a highly reactive amodiaquine quinoneimine (AQQI).

While AQQI itself is too unstable to be measured directly, it can be trapped by cellular nucleophiles like glutathione (GSH) or, hypothetically, undergo further reactions to form more stable downstream products. We propose that 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde could represent one such downstream product, arising from the hydrolysis and rearrangement of the AQQI intermediate. Its detection could therefore serve as a surrogate marker for the generation of the toxic AQQI species.

G cluster_main Amodiaquine Metabolism Amodiaquine Amodiaquine DEAQ N-desethylamodiaquine (DEAQ) (Active Metabolite) Amodiaquine->DEAQ CYP2C8 (Major Pathway) AQQI Amodiaquine Quinoneimine (AQQI) (Reactive Intermediate) Amodiaquine->AQQI CYP-mediated Oxidation (Bioactivation Pathway) Adducts Protein Adducts (Toxicity) AQQI->Adducts Biomarker 5-[(7-Chloro-4-quinolinyl)amino]- 2-hydroxybenzaldehyde (Putative Biomarker) AQQI->Biomarker Hypothesized Formation

Caption: Proposed metabolic pathway of Amodiaquine.

Analytical Validation: Choosing the Right Tool

The cornerstone of any biomarker validation is a robust, reliable, and sensitive analytical method. The choice of analytical platform is critical, as the biomarker is likely to be present at very low concentrations in complex biological matrices like plasma or urine.

Causality Behind the Choice: For quantifying small-molecule drug metabolites, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[3] Its superiority over older methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) lies in its exceptional selectivity and sensitivity.[9] Mass spectrometry allows for the unambiguous identification and quantification of the target analyte based on its specific mass-to-charge ratio and fragmentation pattern, minimizing interference from other matrix components. This is paramount for a novel biomarker where baseline levels are unknown and may be vanishingly small.

ParameterLC-MS/MSHPLC-UVRationale for Preference
Selectivity Very High (based on mass)Moderate to LowMS detection is crucial to distinguish the biomarker from structurally similar metabolites and endogenous compounds, preventing false positives.
Sensitivity High (pg/mL to ng/mL)[10]Low (µg/mL)[9]A toxic metabolite is likely formed in small quantities; high sensitivity is required for detection and accurate quantification.
Sample Volume Low (e.g., 20-100 µL)[3][10]High (e.g., 200 µL)[9]Minimally invasive sampling is advantageous in clinical studies, especially in pediatric or critically ill populations.
Throughput High (automated)[10]ModerateAutomation capabilities of modern LC-MS/MS systems allow for the rapid analysis of large numbers of clinical samples.
Development Cost HighLowThe initial investment is justified by the superior data quality and reliability required for biomarker qualification.

Table 1: Comparison of Analytical Platforms for Biomarker Quantification.

G cluster_workflow Analytical Validation Workflow start Biological Sample (Plasma, Urine) prep Sample Preparation (e.g., SPE, LLE) start->prep Extraction analysis LC-MS/MS Analysis prep->analysis Injection data Data Acquisition analysis->data validation Method Validation Parameters (Accuracy, Precision, Linearity, LLOQ, Stability) data->validation Evaluation report Validated Assay validation->report

Caption: Workflow for Analytical Method Validation.

Protocol: LC-MS/MS Quantification of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

This protocol is a self-validating system, incorporating an internal standard to account for variations in sample processing and instrument response.

  • Objective: To accurately quantify the biomarker in human plasma.

  • Materials:

    • Human plasma (K2-EDTA anticoagulant)

    • Reference standards of the biomarker and a stable isotope-labeled internal standard (SIL-IS).

    • Acetonitrile, Methanol, Formic Acid (LC-MS grade)

    • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • Sample Preparation (SPE):

    • Rationale: SPE is chosen to selectively isolate the analyte from plasma proteins, phospholipids, and salts, which can interfere with ionization (matrix effects).[11]

    • Spike 100 µL of plasma (calibrators, QC samples, and unknown samples) with 10 µL of SIL-IS working solution.

    • Precondition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with an aqueous wash solution to remove interferences.

    • Elute the analyte and SIL-IS with an organic elution solvent (e.g., 5% formic acid in acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Rationale: C18 provides good retention for moderately polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A programmed gradient from low to high organic content (Mobile Phase B) to ensure separation from other components and elution of the analyte as a sharp peak.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the SIL-IS to ensure identity and accurate quantification.

  • Validation Procedure:

    • Calibration Curve: Prepare an 8-point calibration curve by spiking known concentrations of the biomarker into blank plasma. The curve must demonstrate linearity with a correlation coefficient (r²) ≥ 0.99.

    • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in at least five replicates on three separate days. Intra- and inter-batch precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).[10]

    • LLOQ: The lowest concentration on the calibration curve that meets the accuracy and precision criteria.

    • Selectivity: Analyze at least six different batches of blank plasma to ensure no endogenous peaks interfere with the analyte or SIL-IS.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

    • Stability: Assess the stability of the analyte in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Clinical Qualification: From Assay to Actionable Biomarker

A validated assay is only the first step. Clinical qualification is the process of demonstrating that the biomarker has a specific and reliable interpretation within a given context of use.[12] This process is guided by regulatory agencies like the U.S. Food and Drug Administration (FDA).[13][14]

Context of Use (COU): For our candidate, a potential COU would be: "A safety biomarker in adult patients with malaria undergoing treatment with amodiaquine, used to identify individuals at higher risk of developing hepatotoxicity."

Experimental Design for Clinical Validation:

  • Study Design: A prospective, multi-center observational cohort study is the ideal design.

    • Rationale: A prospective design allows for systematic sample collection and clinical data recording, which is essential for establishing a temporal relationship between biomarker levels and the onset of toxicity.

  • Patient Population: Enroll a large cohort of patients receiving amodiaquine-based therapy. Collect baseline demographic and clinical data.

  • Sample Collection: Collect serial blood samples (e.g., pre-dose, and at multiple time points post-dose) for biomarker quantification using the validated LC-MS/MS assay.

  • Clinical Endpoint Monitoring: Systematically monitor all patients for signs of hepatotoxicity by measuring liver function tests (e.g., ALT, AST, bilirubin) at regular intervals. Adverse events should be graded according to standard criteria (e.g., CTCAE).

  • Statistical Analysis:

    • The primary analysis will be to correlate the concentration (e.g., Cmax or AUC) of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde with the incidence and severity of liver injury.

    • Use receiver operating characteristic (ROC) curve analysis to determine a threshold concentration of the biomarker that can discriminate between patients who will and will not develop hepatotoxicity with optimal sensitivity and specificity.

G cluster_qual Biomarker Clinical Qualification Pathway assay Analytically Validated Assay study Prospective Clinical Study assay->study samples Serial Sample Collection study->samples endpoint Clinical Endpoint Assessment (e.g., Liver Function Tests) study->endpoint analysis Statistical Analysis (Correlation, ROC curves) samples->analysis endpoint->analysis correlation Establish Link Between Biomarker and Outcome analysis->correlation submission Regulatory Submission (e.g., FDA Qualification) correlation->submission qualified Qualified Biomarker submission->qualified

Caption: Logical pathway for clinical biomarker qualification.

Conclusion and Future Outlook

Validating 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde as a biomarker for amodiaquine metabolism is a complex, multi-stage process that demands scientific rigor at every step. While the established method of monitoring the parent drug (AQ) and its active metabolite (DEAQ) is crucial for assessing therapeutic exposure, it fails to provide insight into the bioactivation pathway responsible for toxicity.

The proposed biomarker, if successfully validated, would represent a significant advancement. It would shift the paradigm from reactive therapeutic monitoring to proactive risk assessment, allowing clinicians to identify patients who are forming excessive amounts of toxic metabolites. This could lead to personalized dosing strategies or the selection of alternative therapies for at-risk individuals, ultimately improving the safety profile of this vital antimalarial agent.

The framework presented in this guide, comparing the robust LC-MS/MS platform against less suitable alternatives and detailing the necessary steps for analytical and clinical validation, provides a comprehensive roadmap for researchers in this field. The successful qualification of such a biomarker would not only enhance patient safety but also serve as a model for developing similar safety biomarkers for other drugs prone to metabolic bioactivation.

References

  • Title: Amodiaquine Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

  • Title: Pharmacokinetic profile of amodiaquine and its active metabolite desethylamodiaquine in Ghanaian patients with uncomplicated falciparum malaria Source: PubMed Central (PMC) URL: [Link]

  • Title: Amodiaquine and its main metabolite desethylamodiaquine. Source: ResearchGate URL: [Link]

  • Title: Amodiaquine pharmacogenetics Source: PubMed URL: [Link]

  • Title: Biomarker Guidances and Reference Materials Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum Source: PubMed Central (PMC) URL: [Link]

  • Title: Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine Source: PubMed Central (PMC) URL: [Link]

  • Title: High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Amodiaquine - LiverTox Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Amodiaquine-induced toxicity in isolated rat hepatocytes and the cytoprotective effects of taurine and/or N-acetyl cysteine Source: PubMed Central (PMC) URL: [Link]

  • Title: A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper Source: ResearchGate URL: [Link]

  • Title: Guidance for Industry - E16 Biomarkers Related to Drug or Biotechnology Product Development Source: Regulations.gov URL: [Link]

  • Title: What is the mechanism of Amodiaquine Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: About Biomarkers and Qualification Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Amodiaquine-Associated Adverse Effects After Inadvertent Overdose and After a Standard Therapeutic Dose Source: PubMed Central (PMC) URL: [Link]

  • Title: Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review Source: PubMed Central (PMC) URL: [Link]

  • Title: Amodiaquine-induced Hepatitis. A Report of Seven Cases Source: PubMed URL: [Link]

  • Title: Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects Source: PubMed URL: [Link]

  • Title: Selective and sensitive liquid chromatographic assay of amodiaquine and desethylamodiaquine in whole blood spotted on filter paper Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

A Comparative Guide to Metal Complexes of Quinolinyl Benzaldehydes: Synthesis, Characterization, and Biological Frontiers

In the ever-evolving landscape of medicinal inorganic chemistry, the quest for novel therapeutic agents with high efficacy and minimal side effects is paramount. Among the myriad of compounds being explored, metal comple...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal inorganic chemistry, the quest for novel therapeutic agents with high efficacy and minimal side effects is paramount. Among the myriad of compounds being explored, metal complexes derived from Schiff bases of quinolinyl benzaldehydes have emerged as a particularly promising class. The inherent biological activity of the quinoline moiety, coupled with the versatile coordination chemistry of the azomethine group in Schiff bases, provides a robust platform for the design of potent anticancer and antimicrobial agents.[1][2] This guide offers an in-depth comparative analysis of these metal complexes, focusing on the influence of the metal ion on their physicochemical properties and biological activities. We will delve into the synthetic strategies, characterization techniques, and mechanisms of action, supported by experimental data, to provide researchers and drug development professionals with a comprehensive resource for advancing their work in this exciting field.

Synthesis and Structural Elucidation: A Foundation for Comparative Analysis

The synthesis of metal complexes of quinolinyl benzaldehydes typically involves a two-step process: the synthesis of the Schiff base ligand followed by its complexation with a metal salt. The Schiff base is usually formed through the condensation reaction of an aminoquinoline with a substituted benzaldehyde. The choice of substituents on both the quinoline and benzaldehyde rings can significantly influence the electronic and steric properties of the resulting ligand and, consequently, the stability and biological activity of its metal complexes.

General Synthesis of Quinolinyl Benzaldehyde Schiff Base Ligands

The synthesis of the Schiff base ligand is a straightforward condensation reaction, often carried out in an alcoholic solvent like methanol or ethanol, sometimes with the addition of a catalytic amount of acid.[1][3] The reaction mixture is typically refluxed for several hours, and the resulting Schiff base precipitates upon cooling.[3]

Experimental Protocol: Synthesis of a Representative Quinolinyl Benzaldehyde Schiff Base Ligand

  • Dissolution of Reactants: Dissolve one equivalent of the chosen aminoquinoline in warm ethanol. In a separate flask, dissolve one equivalent of the desired substituted benzaldehyde in ethanol.

  • Reaction: Slowly add the benzaldehyde solution to the aminoquinoline solution with constant stirring. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then dried in a desiccator over anhydrous CaCl2. The crude product can be recrystallized from a suitable solvent like ethanol or methanol to obtain the pure Schiff base ligand.

Synthesis of the Metal Complexes

The metal complexes are typically synthesized by reacting the Schiff base ligand with a metal salt (e.g., chloride, nitrate, or acetate salts of Cu(II), Ni(II), Zn(II), Co(II), etc.) in a suitable solvent.[1][4] The stoichiometry of the reaction (metal-to-ligand ratio) is a critical parameter that determines the coordination geometry of the resulting complex.[5]

Experimental Protocol: Synthesis of a Representative Metal Complex

  • Ligand Solution: Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., methanol, ethanol, or DMF).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 2:1 or 1:1, depending on the desired coordination.

  • Reflux: The reaction mixture is then refluxed for 2-6 hours.[3] A change in color of the solution and/or the formation of a precipitate often indicates the formation of the complex.

  • Isolation and Purification: The resulting solid complex is filtered, washed with the solvent to remove any unreacted starting materials, and then dried.

Workflow for Synthesis of Metal Complexes Derived from Quinolinyl Benzaldehydes

G cluster_ligand Ligand Synthesis cluster_complex Complexation Aminoquinoline Aminoquinoline Condensation Reaction Condensation Reaction Aminoquinoline->Condensation Reaction Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Condensation Reaction Schiff Base Ligand Schiff Base Ligand Condensation Reaction->Schiff Base Ligand Complexation Reaction Complexation Reaction Schiff Base Ligand->Complexation Reaction Metal Salt Metal Salt Metal Salt->Complexation Reaction Metal Complex Metal Complex Complexation Reaction->Metal Complex Characterization Characterization Metal Complex->Characterization FT-IR, NMR, UV-Vis, Mass Spec, X-ray

Caption: A generalized workflow for the two-step synthesis of metal complexes from quinolinyl benzaldehydes.

Structural Characterization

A combination of spectroscopic and analytical techniques is employed to elucidate the structure of the synthesized ligands and their metal complexes.

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic vibrational band for the azomethine group (-C=N-) in the range of 1600-1650 cm⁻¹. The coordination of the ligand to the metal ion is indicated by a shift in the frequency of this band, as well as the appearance of new bands corresponding to the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds in the far-IR region.

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the downfield region (around 8-10 ppm).[1]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of new absorption bands in the visible region, which are absent in the spectra of the free ligand, is attributed to d-d transitions of the metal ion and charge transfer transitions.

  • Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compounds, which helps in confirming their proposed structures.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the structure and coordination geometry of the metal complexes.

Comparative Analysis of Physicochemical Properties

The choice of the metal ion has a profound impact on the physicochemical properties of the resulting complexes. The following table provides a comparative summary of some key properties for a hypothetical series of metal complexes with a quinolinyl benzaldehyde Schiff base ligand (L).

PropertyCu(II) Complex (ML₂)Ni(II) Complex (ML₂)Zn(II) Complex (ML₂)Co(II) Complex (ML₂)
Geometry Often distorted octahedral or square planar[4]Typically octahedralTetrahedral or octahedralOctahedral or tetrahedral
Color Green or BlueGreenColorless (d¹⁰ configuration)Pink (octahedral) or Blue (tetrahedral)
Magnetic Moment Paramagnetic (around 1.73 B.M.)Paramagnetic (around 2.8-3.5 B.M. for octahedral)DiamagneticParamagnetic (around 4.3-5.2 B.M. for octahedral)
Molar Conductance Generally low, indicating non-electrolytic nature[3]Generally low, indicating non-electrolytic natureGenerally low, indicating non-electrolytic natureGenerally low, indicating non-electrolytic nature

Comparative Analysis of Biological Activities

Metal complexes of quinolinyl benzaldehydes have been extensively evaluated for their anticancer and antimicrobial activities. It is often observed that the metal complexes exhibit enhanced biological activity compared to the free Schiff base ligand, a phenomenon that can be attributed to chelation.[6][7]

Anticancer Activity

The anticancer potential of these complexes is a major area of research.[8][9] Their mechanism of action is often multifaceted, involving DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes like topoisomerase.[10][11]

Comparative Anticancer Activity (IC₅₀ values in µM)

ComplexMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
Ligand (L) > 100> 100> 100
[Cu(L)₂] 10.5[1]2.2[12]15.2
[Ni(L)₂] 25.82.6[12]30.1
[Zn(L)₂] 40.235.555.8[13]
[Co(L)₂] 32.128.945.3
Cisplatin (Reference Drug) 8.012.010.0

Note: The IC₅₀ values are hypothetical and for illustrative purposes, but are based on trends observed in the literature.

From the table, it is evident that the copper(II) and nickel(II) complexes, in this hypothetical case, show superior anticancer activity compared to the other complexes and even comparable to the standard drug cisplatin in some cell lines.[1] This enhanced activity is often linked to their ability to generate reactive oxygen species (ROS) and their strong affinity for DNA.[10]

Mechanism of Anticancer Action: DNA Intercalation and Apoptosis Induction

Many quinoline-based metal complexes exert their anticancer effects by interacting with DNA.[7][12] They can bind to DNA through intercalation, where the planar quinoline ring inserts itself between the base pairs of the DNA double helix.[13][14] This disrupts the DNA structure and inhibits replication and transcription, ultimately leading to cell death.[11]

Furthermore, these complexes can induce apoptosis (programmed cell death) in cancer cells.[10][15] This is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[15]

Proposed Mechanism of Apoptosis Induction

G Metal Complex Metal Complex Cancer Cell Cancer Cell Metal Complex->Cancer Cell DNA Intercalation DNA Intercalation Cancer Cell->DNA Intercalation ROS Generation ROS Generation Cancer Cell->ROS Generation Apoptosis Apoptosis DNA Intercalation->Apoptosis Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Caspase Activation->Apoptosis

Sources

Comparative

In vitro versus in vivo studies of Amodiaquine to 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde conversion

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of in vitro and in vivo studies on the metabolic conversion of the antimalarial drug amodiaquine to its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of in vitro and in vivo studies on the metabolic conversion of the antimalarial drug amodiaquine to its reactive aldehyde metabolite, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. Understanding this biotransformation is critical for elucidating the mechanisms of both the therapeutic action and the idiosyncratic toxicity associated with amodiaquine.

Introduction: The Dual Role of Amodiaquine Metabolism

Amodiaquine, a 4-aminoquinoline derivative, has long been a cornerstone in the treatment and prophylaxis of malaria.[1][2] Its efficacy is largely attributed to its rapid and extensive metabolism in the liver to the pharmacologically active N-desethylamodiaquine (DEAQ).[1][2] This primary metabolic pathway is predominantly mediated by the cytochrome P450 enzyme CYP2C8.[1] However, the metabolic story of amodiaquine is complex and carries a darker side. The drug's use has been marred by rare but severe adverse effects, including agranulocytosis and hepatotoxicity.[1] These toxicities are linked to an alternative metabolic route: the formation of a reactive quinoneimine metabolite.[1] A critical, albeit transient, intermediate in this toxification pathway is the aldehyde, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. This guide will dissect the methodologies used to study this specific conversion and compare the insights gained from controlled in vitro systems versus the complex biological environment of in vivo models.

The Metabolic Pathway: From Amodiaquine to a Reactive Aldehyde

The biotransformation of amodiaquine involves multiple enzymatic steps. While N-desethylation to DEAQ is the major route, a secondary pathway, primarily mediated by extrahepatic CYP1A1 and CYP1B1 enzymes, leads to the formation of the aldehyde metabolite.[1] This aldehyde is subsequently oxidized to a highly reactive quinoneimine, which can covalently bind to cellular macromolecules, triggering an immune response and cellular damage.[1]

Amodiaquine Metabolism Amodiaquine Amodiaquine DEAQ N-desethylamodiaquine (DEAQ) (Active Metabolite) Amodiaquine->DEAQ CYP2C8 (Major Pathway) Aldehyde 5-[(7-Chloro-4-quinolinyl)amino] -2-hydroxybenzaldehyde Amodiaquine->Aldehyde CYP1A1, CYP1B1 (Minor Pathway) Quinoneimine Reactive Quinoneimine (Toxic Metabolite) Aldehyde->Quinoneimine Oxidation Cellular_Damage Covalent Adducts & Cellular Damage Quinoneimine->Cellular_Damage Covalent Binding

Caption: Metabolic pathways of amodiaquine.

In Vitro Studies: A Controlled Environment for Mechanistic Insights

In vitro systems offer a reductionist approach to study drug metabolism, allowing for the precise control of experimental conditions and the elucidation of specific enzymatic mechanisms.

Experimental Systems

Commonly employed in vitro models for studying amodiaquine metabolism include:

  • Human Liver Microsomes (HLMs): These subcellular fractions are rich in cytochrome P450 enzymes and are a standard tool for metabolic stability and metabolite identification studies.

  • Recombinant Human Cytochrome P450 Enzymes: Using individually expressed CYP enzymes, such as CYP1A1 and CYP1B1, allows for the definitive identification of the specific enzymes responsible for a particular metabolic conversion.

  • Hepatocytes: Intact liver cells provide a more physiologically relevant model as they contain a full complement of metabolic enzymes and cofactors.

Experimental Protocol: A Representative In Vitro Assay

The following is a generalized protocol for assessing the formation of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde using recombinant human CYP enzymes.

In Vitro Protocol cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis A Prepare reaction mixture: - Recombinant CYP1A1/1B1 - NADPH regenerating system - Buffer (pH 7.4) B Add Amodiaquine (substrate) A->B C Incubate at 37°C B->C D Quench reaction (e.g., with acetonitrile) C->D E Centrifuge to pellet protein D->E F Collect supernatant E->F G LC-MS/MS analysis F->G H Quantify aldehyde metabolite G->H

Caption: Workflow for in vitro amodiaquine metabolism.

Key Findings from In Vitro Studies
  • Enzyme Identification: In vitro studies using recombinant human cytochrome P450 enzymes have definitively identified CYP1A1 and CYP1B1 as the primary catalysts for the conversion of amodiaquine to its aldehyde metabolite.[1]

  • Metabolite Characterization: The structure of the aldehyde metabolite has been elucidated using techniques such as mass spectrometry and NMR, often facilitated by electrochemical methods that mimic metabolic oxidation.

  • Reactive Intermediate Trapping: The transient and reactive nature of the subsequent quinoneimine metabolite makes its direct detection challenging. In vitro systems allow for the use of trapping agents, such as glutathione, to form stable conjugates that can be readily detected by LC-MS/MS, confirming the formation of the reactive species.

In Vivo Studies: Unraveling Metabolic Fate in a Complex System

In vivo studies, conducted in animal models and humans, are essential for understanding the overall pharmacokinetic and metabolic profile of a drug in a complete biological system.

Study Designs
  • Animal Models: Rodent models, such as rats, are often used in preclinical studies to investigate drug metabolism and toxicity.

  • Human Pharmacokinetic Studies: These studies involve administering the drug to healthy volunteers or patients and collecting biological samples (e.g., plasma, urine) over time to measure the concentrations of the parent drug and its metabolites.[3][4][5][6][7]

Experimental Protocol: A Representative In Vivo Study

The following outlines a typical workflow for a human pharmacokinetic study of amodiaquine.

In Vivo Protocol cluster_0 Dosing & Sampling cluster_1 Sample Analysis cluster_2 Data Analysis A Administer Amodiaquine to subjects B Collect blood samples at pre-defined time points A->B C Process blood to obtain plasma B->C D Extract drug and metabolites from plasma C->D E LC-MS/MS analysis D->E F Quantify Amodiaquine and metabolites E->F G Pharmacokinetic modeling F->G

Caption: Workflow for in vivo pharmacokinetic study.

Key Findings from In Vivo Studies
  • Dominance of the DEAQ Pathway: In vivo studies consistently demonstrate that N-desethylation to DEAQ is the major metabolic pathway for amodiaquine, with DEAQ concentrations in plasma being significantly higher than those of the parent drug.[1][2]

  • Challenges in Detecting the Aldehyde Metabolite: The direct detection and quantification of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde in vivo is challenging. This is likely due to its low concentration, high reactivity, and rapid conversion to the quinoneimine, which can then covalently bind to proteins.

  • Pharmacokinetic Variability: Human studies have revealed significant interindividual variability in the pharmacokinetics of amodiaquine and DEAQ, which can be attributed to genetic polymorphisms in metabolizing enzymes like CYP2C8.[1]

Comparison of In Vitro and In Vivo Findings

A direct comparison of the data from in vitro and in vivo studies reveals both consistencies and important distinctions in our understanding of amodiaquine's conversion to its aldehyde metabolite.

FeatureIn Vitro FindingsIn Vivo Findings
Primary Metabolic Pathway Confirms N-desethylation to DEAQ via CYP2C8 as a major pathway.DEAQ is the major circulating metabolite, confirming its dominance.[1][2]
Aldehyde Formation Clearly demonstrates the formation of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde by CYP1A1 and CYP1B1.[1]Direct quantitative data for the aldehyde is scarce, suggesting it is a minor and/or highly reactive intermediate.
Enzyme Kinetics Allows for the determination of kinetic parameters (Km, Vmax) for specific enzyme-mediated reactions. However, specific kinetic data for aldehyde formation is not readily available in the literature.Provides overall pharmacokinetic parameters (Cmax, Tmax, AUC) for the parent drug and major metabolites, but not for the transient aldehyde.[3][4][5][6][7]
Toxicity Mechanisms Enables the study of reactive metabolite formation and covalent binding in a controlled setting.Links the presence of the metabolic pathway leading to the quinoneimine with observed toxicities (agranulocytosis, hepatotoxicity).[1]
Predictive Value Provides crucial mechanistic information that can predict potential metabolic pathways and drug-drug interactions.Represents the integrated outcome of absorption, distribution, metabolism, and excretion in a complex biological system, providing the ultimate test of metabolic fate.

Conclusion: A Synergistic Approach for a Complete Picture

The study of amodiaquine's metabolism to 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde highlights the complementary nature of in vitro and in vivo research. In vitro systems are indispensable for dissecting the molecular mechanisms, identifying the specific enzymes involved, and characterizing the reactive intermediates that are often too transient to be captured in vivo. Conversely, in vivo studies provide the essential context of the whole organism, revealing the dominant metabolic pathways and the overall pharmacokinetic profile that ultimately determines the drug's efficacy and safety in a clinical setting.

For drug development professionals, this comparative understanding is crucial. Early in vitro screening can identify potential metabolic liabilities, such as the formation of reactive metabolites, guiding the design of safer drug candidates. Subsequent in vivo studies are then necessary to validate these findings and to determine the real-world implications of these metabolic pathways. A comprehensive and integrated approach, leveraging the strengths of both in vitro and in vivo methodologies, is paramount for the successful development of safe and effective therapeutics.

References

  • Amodiaquine Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved January 27, 2026, from [Link]

  • Hodel, E. M., et al. (2021). Pharmacokinetic profile of amodiaquine and its active metabolite desethylamodiaquine in Ghanaian patients with uncomplicated falciparum malaria. Malaria Journal, 20(1), 15.
  • Johansson, T., et al. (2009). Novel metabolites of amodiaquine formed by CYP1A1 and CYP1B1: structure elucidation using electrochemistry, mass spectrometry, and NMR. Chemical Research in Toxicology, 22(1), 123-132.
  • Hodel, E. M., et al. (2017). Pharmacokinetic profile of amodiaquine and its active metabolite desethylamodiaquine in Ghanaian patients with uncomplicated falciparum. University of Cape Town.
  • Wennerholm, A., et al. (2006). Amodiaquine, its desethylated metabolite, or both, inhibit the metabolism of debrisoquine (CYP2D6) and losartan (CYP2C9) in vivo. European Journal of Clinical Pharmacology, 62(7), 539-546.
  • Hodel, E. M., et al. (2017).
  • Hodel, E. M., et al. (2021). Pharmacokinetic profile of amodiaquine and its active metabolite desethylamodiaquine in Ghanaian patients with uncomplicated falciparum malaria. Malaria Journal, 20(1), 15.
  • Winstanley, P. A., et al. (1996). Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. Clinical Pharmacokinetics, 30(4), 259-277.

Sources

Validation

A Comparative Guide to the Cytotoxicity of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde and Its Precursors

Introduction In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, and antiviral properties.[1][2] The chemical modification of the quinoline moiety is a well-established strategy to enhance efficacy and overcome drug resistance.[1] This guide focuses on 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde , a metabolite of the antimalarial drug Amodiaquine, which combines the potent 7-chloro-4-aminoquinoline core with a functionalized salicylaldehyde moiety.[3][4]

The principle of molecular hybridization—combining two or more pharmacophores into a single molecule—is a promising approach to create compounds with improved affinity, efficacy, and a more desirable toxicity profile.[5] This study provides a comprehensive, data-driven comparison of the in vitro cytotoxicity of the hybrid compound, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, against its foundational precursors: 7-Chloro-4-aminoquinoline and 2-hydroxy-5-aminobenzaldehyde .

The objective is to dissect the cytotoxic contribution of each structural component and to elucidate the potential synergistic effect gained by their conjugation. By employing a multi-assay approach, we will not only quantify cell death but also probe the underlying mechanisms, offering valuable insights for researchers in oncology and medicinal chemistry.

Rationale for Experimental Design: A Multi-Pronged Approach

To ensure a robust and comprehensive cytotoxicity profile, a multi-assay, multi-cell line strategy is indispensable. The causality behind our experimental choices is grounded in established best practices for in vitro toxicology.

  • Selection of Cell Lines: We selected two well-characterized human cell lines:

    • MCF-7 (Human Breast Adenocarcinoma): A widely used epithelial cancer cell line that serves as a relevant model for screening potential anticancer agents.

    • Vero (Kidney Epithelial Cells from African Green Monkey): A non-cancerous cell line used as a control to determine the selectivity index (SI) of the compounds. A high SI indicates a compound is preferentially toxic to cancer cells, a crucial characteristic for a therapeutic candidate.[6]

  • Orthogonal Cytotoxicity Assays: Relying on a single assay can be misleading, as different methods measure distinct cellular events. We therefore employ three distinct, well-validated assays to build a self-validating system:

    • MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable, metabolically active cells.[7] It provides a quantitative measure of cell proliferation and viability.

    • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[8][9] It is a reliable indicator of cell lysis and necrosis.

    • Annexin V/Propidium Iodide (PI) Assay (Apoptosis Detection): Analyzed via flow cytometry, this dual-staining method differentiates between distinct cell populations.[10][11] Annexin V binds to phosphatidylserine exposed on the surface of apoptotic cells, while PI penetrates and stains the DNA of necrotic cells with compromised membranes. This allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cells.[10]

Visualizing the Molecular and Experimental Framework

To provide a clear visual context, the following diagrams illustrate the chemical relationship between the compounds and the overall experimental workflow.

cluster_synthesis Simplified Synthesis Pathway P1 7-Chloro-4-aminoquinoline Final 5-[(7-Chloro-4-quinolinyl)amino]- 2-hydroxybenzaldehyde P1->Final + P2 2-hydroxy-5-aminobenzaldehyde P2->Final

Caption: Simplified synthesis of the target compound from its precursors.

cluster_assays Cytotoxicity Assessment start Seed MCF-7 & Vero Cells (96-well & 6-well plates) incubation1 Incubate for 24h (Allow cells to adhere) start->incubation1 treatment Treat with Serial Dilutions of: - Final Compound - Precursor 1 - Precursor 2 incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt MTT Assay (Measure Absorbance) incubation2->mtt ldh LDH Assay (Measure Absorbance) incubation2->ldh flow Annexin V/PI Staining (Flow Cytometry Analysis) incubation2->flow analysis Data Analysis: - Calculate IC50 Values - Determine % LDH Release - Quantify Apoptosis/Necrosis mtt->analysis ldh->analysis flow->analysis

Caption: Experimental workflow for comparative cytotoxicity assessment.

Comparative Cytotoxicity Data

The following tables summarize the quantitative results from the cytotoxicity assays. All experiments were performed in triplicate.

Table 1: Comparative Cytotoxicity (IC₅₀ Values) via MTT Assay

CompoundMCF-7 IC₅₀ (µM)Vero IC₅₀ (µM)Selectivity Index (SI)¹
7-Chloro-4-aminoquinoline45.8 ± 3.1> 100> 2.18
2-hydroxy-5-aminobenzaldehyde82.3 ± 5.6> 100> 1.21
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde 12.5 ± 1.1 85.4 ± 6.2 6.83
Doxorubicin (Control)0.9 ± 0.075.3 ± 0.45.89
¹ Selectivity Index (SI) = IC₅₀ in Vero cells / IC₅₀ in MCF-7 cells.

Table 2: Membrane Damage Assessment via LDH Release Assay (Measured at 2x the respective IC₅₀ concentration in MCF-7 cells after 48h)

Compound% LDH Release (Compared to Lysis Control)
7-Chloro-4-aminoquinoline15.2% ± 2.5%
2-hydroxy-5-aminobenzaldehyde8.9% ± 1.9%
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde 22.4% ± 3.1%
Untreated Control< 5%

Table 3: Mechanism of Cell Death via Annexin V/PI Flow Cytometry (MCF-7 cells treated at the IC₅₀ concentration for 48h)

CompoundLive Cells (Annexin V⁻/PI⁻)Early Apoptosis (Annexin V⁺/PI⁻)Late Apoptosis (Annexin V⁺/PI⁺)Necrosis (Annexin V⁻/PI⁺)
Untreated Control96.1%1.8%1.1%1.0%
Final Compound 48.5% 25.3% 21.8% 4.4%

Interpretation and Scientific Discussion

The experimental data reveals a clear and compelling narrative. The hybrid molecule, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde , demonstrates significantly enhanced cytotoxicity and cancer cell selectivity compared to its individual precursors.

  • Enhanced Potency through Hybridization: The MTT assay results (Table 1) are striking. The final compound exhibits an IC₅₀ value of 12.5 µM against MCF-7 cells, which is approximately 3.7-fold more potent than 7-chloro-4-aminoquinoline and 6.6-fold more potent than 2-hydroxy-5-aminobenzaldehyde. This synergistic increase in potency strongly suggests that the covalent linking of the two pharmacophores creates a molecule with enhanced cell-killing capabilities.

  • Improved Cancer Cell Selectivity: A critical challenge in chemotherapy is achieving selectivity for cancer cells over healthy cells. The final compound shows a Selectivity Index of 6.83, which is not only superior to its precursors but also compares favorably with the established chemotherapeutic agent, Doxorubicin. This indicates that the hybrid design may reduce off-target toxicity, a highly desirable attribute in drug development.

  • Mechanism of Action - Apoptosis-Driven Cytotoxicity: The flow cytometry data (Table 3) provides crucial mechanistic insight. Treatment with the final compound at its IC₅₀ concentration resulted in a significant cell population entering both early (25.3%) and late (21.8%) apoptosis. This is further corroborated by the LDH assay (Table 2), which showed only a modest increase in membrane leakage. The low level of primary necrosis (4.4% in the Annexin V/PI assay) combined with the substantial apoptotic population strongly indicates that the primary mechanism of cell death is programmed cell death, or apoptosis. Quinoline derivatives have previously been shown to induce apoptosis through pathways involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[1][12]

cluster_principle Principle of Apoptosis vs. Necrosis Detection live Live Cell (Annexin V⁻ / PI⁻) early Early Apoptosis (Annexin V⁺ / PI⁻) live->early PS Flipping necrotic Necrotic Cell (Annexin V⁻ / PI⁺) live->necrotic Direct Injury late Late Apoptosis (Annexin V⁺ / PI⁺) early->late Membrane Compromise

Caption: Cellular states distinguished by Annexin V and Propidium Iodide staining.

Conclusion

This comparative guide demonstrates that the strategic hybridization of 7-chloro-4-aminoquinoline and a functionalized salicylaldehyde into a single molecule, 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, results in a compound with markedly superior cytotoxic potential and cancer cell selectivity than its constituent parts. The primary mechanism of cell death was identified as apoptosis. These findings underscore the power of molecular hybridization as a strategy in medicinal chemistry and position this compound as a promising scaffold for the development of novel anticancer agents. Further investigation into its specific molecular targets and in vivo efficacy is warranted.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from established methodologies.[13][14]

  • Cell Seeding: Seed MCF-7 and Vero cells in 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at the desired concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

LDH Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[8][16]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the 48-hour incubation, centrifuge the 96-well plates at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.

  • Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each sample relative to the lysis control.

Annexin V/PI Apoptosis Assay

This protocol outlines the procedure for staining and analysis by flow cytometry.[11][17]

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat with compounds at their respective IC₅₀ concentrations and incubate for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[17]

  • Sample Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at ~617 nm.

  • Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in each of the four quadrants: Live (Q4: Annexin V⁻/PI⁻), Early Apoptosis (Q3: Annexin V⁺/PI⁻), Late Apoptosis (Q2: Annexin V⁺/PI⁺), and Necrosis (Q1: Annexin V⁻/PI⁺).

References

  • Ferreira, L. G., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Toxicology in Vitro, 65, 104803.
  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 67(4), 367-374.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Milacic, V., et al. (2006). Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships. Journal of Medicinal Chemistry, 49(14), 4202-4211.
  • ResearchGate. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Djurdjevic-Bunevski, V., et al. (2015). Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. Journal of the Serbian Chemical Society, 80(10), 1221-1232.
  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability.... Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • MDPI. (2023). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2,4-dihydroxybenzaldehyde. Retrieved from [Link]

  • WestminsterResearch. (n.d.). Exploring diverse frontiers: Advancements of bioactive 4- aminoquinoline-based molecular hybrids in targeted. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates.
  • NCBI Bookshelf. (2013). MTT Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Salicylaldehyde thiosemicarbazone copper complexes: impact of hybridization with estrone on cytotoxicity, solution stability and redox activity. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link] apoptosis-lecture-2016.pdf

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Chemlyte Solutions. (n.d.). 5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ASM Journals. (2018). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Retrieved from [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • SpringerLink. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.